Product packaging for Salazinic acid(Cat. No.:CAS No. 521-39-1)

Salazinic acid

Cat. No.: B1681391
CAS No.: 521-39-1
M. Wt: 388.3 g/mol
InChI Key: QQTKVXCQLZIJPP-UHFFFAOYSA-N
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Description

Salazinic acid is a natural depsidone compound, a class of lichen secondary metabolites characterized by a seven-membered depsidone ring with an oxygen bridge binding two aromatic rings . It is found in various lichen genera, including Parmotrema, Bulbothrix, Lobaria, Parmelia, and Usnea . With a molecular formula of C18H12O10 and a molar mass of 388.28 g/mol, it appears as colorless needles . This compound is a valuable reference standard and active compound for biomedical and phytochemical research. Recent studies highlight several specific research applications and mechanisms of action. This compound exhibits significant antidiabetic potential through multiple pathways. It functions as a potent inhibitor of the α-glucosidase enzyme, with an IC50 value of 109.99 ± 0.84 nM, which is superior to the standard drug acarbose . Its mechanism involves competitive inhibition of this digestive enzyme, thereby potentially reducing postprandial blood glucose levels . Furthermore, it also demonstrates inhibitory activity against α-amylase, aldose reductase, and dipeptidyl peptidase IV (DPP-IV) . A 2023 study also revealed that this compound can attenuate diabetes-induced male sexual dysfunction and testicular oxidative damage in an animal model, potentially by acting as a phosphodiesterase-5 (PDE5) inhibitor with a binding affinity comparable to sildenafil . This compound also shows promising antiviral properties . Research from 2022 indicates it acts as a slow-binding inactivator of the SARS-CoV-2 3CLpro (main protease), with a Ki of 3.77 µM . The mechanism involves the formation of a stable, covalent acyl-enzyme complex with the catalytic cysteine residue (Cys145) of the protease, effectively blocking its activity, which is essential for viral replication . Additionally, the compound possesses potent antioxidant activity , effectively scavenging various free radicals such as ABTS+·, DPPH·, and superoxide radicals, with IC50 values lower than those of ascorbic acid . This bioactivity is linked to its role as a natural photoprotectant in lichens, helping them survive abiotic stress . Its free radical scavenging capability also contributes to its observed protective effects against radical-induced DNA damage . Other researched areas include antimicrobial activity and modulation of signaling pathways such as Nrf2, NF-κB, and STAT3 in cancer cells . This product is strictly for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12O10 B1681391 Salazinic acid CAS No. 521-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O10/c1-5-2-8(21)6(3-19)13-9(5)16(23)27-14-7(4-20)12(22)10-11(15(14)26-13)18(25)28-17(10)24/h2-3,18,20-22,25H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTKVXCQLZIJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3CO)O)C(=O)OC4O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001317270
Record name Salazinic acid
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Molecular Weight

388.3 g/mol
Source PubChem
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CAS No.

521-39-1
Record name Salazinic acid
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Record name Salazinic acid
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Record name 1,3-dihydro-1,4,10-trihydroxy-5-(hydroxymethyl)-8-methyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde
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Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Salazinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salazinic acid, a prominent secondary metabolite in various lichen species, has garnered significant attention for its diverse biological activities. This technical guide provides an in-depth exploration of the natural origins of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document details the primary lichen genera and species known to produce this compound, presents quantitative data on its abundance, outlines detailed experimental protocols for its extraction, isolation, and quantification, and illustrates its biosynthetic pathway.

Introduction

This compound is a depsidone, a class of polyphenolic compounds formed through the esterification of two or more hydroxybenzoic acid units.[1] It is biosynthesized via the acetyl polymalonyl pathway, utilizing acetyl-CoA and malonyl-CoA as primary precursors.[2] Found predominantly in lichens, this compound plays a role in the organism's defense and survival, acting as an antioxidant and photoprotectant.[2] Its presence or absence is a critical chemotaxonomic marker for the classification of certain lichen genera, notably Parmotrema and Bulbothrix.[2] Recent studies have highlighted the potential of this compound in various therapeutic areas, including anticancer and neuroprotective applications, making it a compound of considerable interest for drug discovery and development.[3]

Natural Sources of this compound

This compound is widely distributed across numerous lichen genera. The primary and most well-documented sources belong to the Parmeliaceae family.

Key Genera Containing this compound:

  • Parmotrema : This large genus is a major source of this compound, with a 2020 revision identifying 66 species containing this compound.[2][4]

  • Bulbothrix : The presence of this compound is a key characteristic used in the classification of this genus.[2][5]

  • Xanthoparmelia : Several species within this genus are known to produce this compound.[6][7]

  • Hypotrachyna : Certain species, such as Hypotrachyna cirrhata, have been identified as sources of this compound.[8]

  • Ramalina : The mycobiont of Ramalina crassa has been shown to produce this compound in laboratory cultures.[2]

  • Cetrelia : Cetrelia cetrarioides is another known source of this depsidone.

  • Parmelia : Species such as Parmelia sulcata and Parmelia vagans contain this compound.[9]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between lichen species and can be influenced by environmental factors such as altitude.[2] The following table summarizes quantitative data from various studies.

Lichen SpeciesExtraction MethodAnalytical MethodConcentration of this compoundReference
Parmelia sulcataAcetone ExtractionHPLC23.05% of extract[10]
Parmotrema tinctorumNot SpecifiedIsolation~16%[11]
Parmotrema delicatulumNot SpecifiedIsolation~16%[11]
Parmelia sulcataNot SpecifiedHPLC388.28±7.77 µg/g[9]
Parmelia vagansNot SpecifiedHPLC349.78±7.01 µg/g[9]

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from lichen thalli.

Materials:

  • Dried and powdered lichen material

  • Acetone

  • Ethanol

  • Silica gel for column chromatography

  • Appropriate solvents for column elution (e.g., hexane-ethyl acetate gradients)

  • Glassware (beakers, flasks, chromatography column)

  • Rotary evaporator

Protocol:

  • Extraction: Macerate the dried and powdered lichen thalli (e.g., 100 g) in acetone at room temperature for 48-72 hours.

  • Filtration and Concentration: Filter the extract to remove solid lichen material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

  • Precipitation: this compound may precipitate from the crude extract upon concentration. The precipitate can be collected by filtration.

  • Column Chromatography: For further purification, subject the soluble portion of the crude extract to silica gel column chromatography.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Crystallization: Combine the fractions containing pure this compound and concentrate them. Recrystallize the residue from a suitable solvent (e.g., ethanol) to obtain pure this compound crystals.[12][13]

Analytical Methods for Quantification

HPLC is a widely used technique for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

  • A common mobile phase is a mixture of methanol, water, and phosphoric acid (e.g., 80:19:1, v/v/v).[12]

Protocol:

  • Standard Preparation: Prepare a stock solution of pure this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known weight of the crude lichen extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

  • Detection: Monitor the elution at a specific wavelength (e.g., 254 nm). This compound typically has a retention time that can be used for identification.[12]

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

TLC is a simpler method for the qualitative identification of this compound.

Materials:

  • Silica gel TLC plates

  • Developing chamber

  • Solvent system (e.g., Toluene:Dioxane:Acetic Acid - 180:45:5)

  • UV lamp (254 nm)

  • 10% H₂SO₄ spray reagent and heat for visualization

Protocol:

  • Spotting: Apply a small spot of the dissolved lichen extract and a this compound standard onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the solvent system. Allow the solvent to ascend the plate until it is near the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Further visualization can be achieved by spraying with 10% H₂SO₄ and heating, which typically turns the this compound spot a reddish color.

  • Rf Value Calculation: Calculate the Retention factor (Rf) for the spots and compare the sample's Rf value with that of the standard.

Biosynthesis of this compound

This compound is synthesized through the acetyl-polymalonyl pathway, a major route for the production of polyketides in fungi. This pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA. A polyketide synthase (PKS) enzyme then catalyzes the sequential condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a poly-β-keto chain. This chain undergoes intramolecular cyclization and aromatization to form a phenolic acid monomer. Two such monomers are then linked via an ester bond to form a depside, which is further modified by a cytochrome P450 enzyme to create the ether linkage characteristic of depsidones like this compound.[14]

Salazinic_Acid_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Poly-β-keto Chain pks->polyketide cyclization Intramolecular Cyclization & Aromatization polyketide->cyclization monomer Phenolic Acid Monomer cyclization->monomer dimerization Esterification (Depside formation) monomer->dimerization x2 depside Depside Precursor dimerization->depside oxidation Oxidative Cyclization (P450) depside->oxidation salazinic_acid This compound oxidation->salazinic_acid

Caption: Biosynthetic pathway of this compound.

Conclusion

This compound is a readily available natural product found in a diverse range of lichen species. Its interesting biological activities warrant further investigation for potential pharmaceutical applications. This guide provides a foundational resource for researchers, offering key information on its natural sources, quantification, and biosynthesis to facilitate future studies in this promising area of natural product research.

References

The Biosynthesis of Salazinic Acid in Lichens: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of the biosynthesis of salazinic acid, a prominent secondary metabolite found in various lichen species. This document details the proposed biosynthetic pathway, key enzymatic players, and available quantitative data. Furthermore, it offers detailed experimental protocols for the extraction, analysis, and characterization of this compound and the enzymes involved in its formation.

Introduction to this compound and its Significance

This compound is a β-orcinol depsidone, a class of polyketide compounds characterized by two aromatic rings linked by both an ester and an ether bond. It is a well-known lichen substance, contributing to the chemical diversity and ecological adaptations of lichens. Found predominantly in genera such as Parmotrema and Ramalina, this compound has garnered significant interest for its wide range of biological activities, including antimicrobial, antioxidant, and potential anticancer properties. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through biotechnological production or synthetic biology approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the acetyl-polymalonyl pathway, a fundamental route for the production of a vast array of fungal secondary metabolites[1]. The pathway can be broadly divided into three major stages:

  • Polyketide Chain Assembly and Cyclization: The initial steps are catalyzed by a non-reducing polyketide synthase (NR-PKS). This large, multifunctional enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to produce two distinct polyketide chains. These chains then undergo intramolecular cyclization to form two different monocyclic aromatic rings, which are the building blocks of the depsidone structure.

  • Depside Formation: The same NR-PKS is believed to catalyze the esterification of the two aromatic rings to form a depside intermediate. For this compound, the proposed depside precursor is 4-O-demethylbarbatic acid [2][3].

  • Depsidone Formation and Tailoring: The final and defining step in depsidone biosynthesis is the oxidative cyclization of the depside precursor. This reaction is catalyzed by a cytochrome P450 monooxygenase , which forms the characteristic ether linkage between the two aromatic rings[4][5]. Following the formation of the core depsidone structure, further enzymatic modifications, such as hydroxylations and the formation of the distinctive aldehyde group and lactone ring of this compound, are presumed to occur. The precise sequence and the specific enzymes responsible for these final tailoring steps in this compound biosynthesis are still under investigation.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.

Salazinic_Acid_Biosynthesis acetyl_coa Acetyl-CoA precursors Polyketide Chains acetyl_coa->precursors NR-PKS malonyl_coa Malonyl-CoA malonyl_coa->precursors NR-PKS aromatic_rings Two Aromatic Rings precursors->aromatic_rings Cyclization (NR-PKS) depside 4-O-Demethylbarbatic Acid (Depside Precursor) aromatic_rings->depside Esterification (NR-PKS) depsidone_core Depsidone Core depside->depsidone_core Oxidative Cyclization (Cytochrome P450) salazinic_acid This compound depsidone_core->salazinic_acid Tailoring Reactions (e.g., Hydroxylation, Oxidation)

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound is a multi-enzymatic process involving at least two key enzyme classes:

  • Non-Reducing Polyketide Synthase (NR-PKS): These are large, modular enzymes responsible for the assembly of the polyketide backbone and the formation of the depside precursor[4][5]. Lichen NR-PKSs involved in depside synthesis are unique in that a single PKS is capable of synthesizing and linking two different aromatic rings[3].

  • Cytochrome P450 Monooxygenases: This superfamily of heme-containing enzymes plays a crucial role in the oxidative cyclization of the depside intermediate to form the depsidone core structure[4][5]. Specific P450s are also likely involved in the subsequent tailoring reactions that lead to the final structure of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the chemical composition of various lichen species provide information on its abundance. Additionally, biological activity assays have determined the inhibitory concentrations (IC₅₀) of purified this compound.

Table 1: Quantitative Data for this compound

ParameterValueLichen Species/AssayReference
Yield
~16% of dry weightParmotrema tinctorum and P. delicatulum[6]
Biological Activity (IC₅₀)
α-glucosidase inhibition1.62 ± 0.07 µMIn vitro enzyme assay[7]
DPPH radical scavenging12.14 µMIn vitro antioxidant assay[8]
Ferric Reducing Antioxidant Potential (FRAP)11.91 µMIn vitro antioxidant assay[8]

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and preliminary characterization of enzymes involved in this compound biosynthesis.

Extraction and Analysis of this compound

5.1.1. Extraction of Lichen Metabolites

This protocol describes the extraction of secondary metabolites, including this compound, from lichen thalli using acetone.

  • Materials:

    • Air-dried lichen thalli (e.g., Parmotrema sp.)

    • Acetone (analytical grade)

    • Mortar and pestle or a grinder

    • Glass vials with screw caps

    • Rotary evaporator

    • Filter paper (Whatman No. 1)

  • Procedure:

    • Clean the lichen thalli of any debris and air-dry them thoroughly.

    • Grind the dried thalli into a fine powder using a mortar and pestle or a grinder.

    • Weigh the powdered lichen material and place it in a glass vial.

    • Add acetone to the vial in a ratio of 1:10 (w/v) (e.g., 1 g of lichen powder to 10 mL of acetone).

    • Seal the vial and sonicate for 30 minutes in an ultrasonic water bath.

    • Allow the mixture to stand at room temperature overnight in the dark to maximize extraction.

    • Filter the extract through Whatman No. 1 filter paper to remove the solid lichen material.

    • Evaporate the acetone from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

    • Store the dried crude extract at -20°C for further analysis.

5.1.2. Analysis by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis of lichen metabolites.

  • Materials:

    • TLC plates (silica gel 60 F₂₅₄)

    • Crude lichen extract dissolved in acetone

    • Standard this compound (if available)

    • Developing tank

    • Solvent system (e.g., Toluene:Dioxane:Acetic Acid, 180:45:5 v/v/v - Solvent System A)

    • 10% Sulfuric acid spray reagent

    • Heating plate or oven

    • UV lamp (254 nm and 366 nm)

  • Procedure:

    • Prepare the developing solvent system and pour it into the developing tank. Allow the tank to saturate with the solvent vapor.

    • Spot the crude lichen extract and the standard this compound solution onto the baseline of the TLC plate using a capillary tube.

    • Place the TLC plate in the developing tank and allow the solvent to ascend to near the top of the plate.

    • Remove the plate from the tank and mark the solvent front. Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp at 254 nm and 366 nm.

    • Spray the plate evenly with 10% sulfuric acid.

    • Heat the plate on a heating plate or in an oven at 110°C for a few minutes until characteristic colored spots appear. This compound typically produces an orange spot.

    • Calculate the Rf value for the spots and compare them with the standard.

5.1.3. Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative and more resolved separation of lichen metabolites.

  • Materials:

    • HPLC system with a UV-Vis or photodiode array (PDA) detector

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

    • Mobile phase B: Acetonitrile with 0.1% TFA

    • Crude lichen extract dissolved in methanol or acetonitrile

    • Standard this compound

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare the mobile phases and degas them.

    • Set up a gradient elution program. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B; followed by re-equilibration to initial conditions.

    • Set the detector wavelength to 254 nm or scan a wider range with a PDA detector.

    • Inject the standard solution to determine the retention time and create a calibration curve.

    • Inject the dissolved crude lichen extract.

    • Identify the this compound peak in the chromatogram by comparing its retention time with the standard.

    • Quantify the amount of this compound in the extract using the calibration curve.

Below is a DOT language script for a diagram illustrating the experimental workflow for this compound analysis.

Salazinic_Acid_Analysis_Workflow lichen_collection Lichen Thalli Collection drying_grinding Drying and Grinding lichen_collection->drying_grinding extraction Acetone Extraction drying_grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract tlc TLC Analysis crude_extract->tlc hplc HPLC Analysis crude_extract->hplc identification Qualitative Identification tlc->identification quantification Quantitative Analysis hplc->quantification

Figure 2: Experimental workflow for the analysis of this compound.

Preliminary Protocols for Enzyme Studies

Detailed protocols for the isolation and characterization of the specific enzymes involved in this compound biosynthesis are not well-established. The following are generalized protocols that can be adapted for this purpose.

5.2.1. Isolation of Microsomal Fraction for Cytochrome P450 Assays

This protocol is adapted from methods used for isolating microsomes from fungi and plants.

  • Materials:

    • Fresh or frozen lichen thalli

    • Liquid nitrogen

    • Extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4, containing 1 mM EDTA, 1% PVPP, and protease inhibitors)

    • Homogenizer (e.g., mortar and pestle, blender)

    • Centrifuge (refrigerated)

    • Ultracentrifuge

  • Procedure:

    • Grind lichen thalli to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

    • Transfer the powder to a pre-chilled beaker and add cold extraction buffer (e.g., 3 mL per gram of tissue).

    • Homogenize the suspension thoroughly.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

    • Carefully collect the supernatant and centrifuge it at 100,000 x g for 60-90 minutes at 4°C to pellet the microsomal fraction.

    • Discard the supernatant and resuspend the microsomal pellet in a minimal volume of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4, with 20% glycerol for storage).

    • Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

    • Store the microsomal fraction in small aliquots at -80°C.

5.2.2. General Cytochrome P450 Activity Assay

This is a general spectrophotometric assay to measure cytochrome P450 content.

  • Materials:

    • Microsomal fraction

    • Spectrophotometer (dual-beam)

    • Buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

    • Sodium dithionite

    • Carbon monoxide (CO) gas

  • Procedure:

    • Dilute the microsomal suspension in the buffer to a suitable protein concentration (e.g., 1-2 mg/mL).

    • Divide the suspension into two cuvettes.

    • Bubble CO gas gently through the sample cuvette for about 30-60 seconds.

    • Add a few grains of sodium dithionite to both cuvettes to reduce the cytochromes.

    • Immediately record the difference spectrum between 400 and 500 nm.

    • Calculate the P450 concentration using the absorbance difference between the peak at ~450 nm and the trough at ~490 nm, and the extinction coefficient of 91 mM⁻¹cm⁻¹.

Future Perspectives

The complete elucidation of the this compound biosynthetic pathway presents several exciting research avenues. The identification and characterization of the specific PKS and cytochrome P450 enzymes, as well as the tailoring enzymes, will be a significant step forward. Heterologous expression of the identified genes in a suitable host organism could enable the sustainable production of this compound and its derivatives. Furthermore, understanding the regulatory mechanisms of this pathway could allow for the targeted manipulation of this compound production in lichens. This knowledge will be invaluable for the development of novel pharmaceuticals and other biotechnological applications based on this fascinating lichen metabolite.

References

Salazinic acid molecular formula and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Salazinic Acid: Molecular Properties, Experimental Protocols, and Biological Activity

Introduction

This compound is a naturally occurring depsidone, a type of polyphenolic compound, predominantly found in various species of lichens, particularly within the genera Parmotrema and Bulbothrix.[1] This compound is a secondary metabolite derived from the acetyl polymalonyl pathway.[1] Historically significant in the chemotaxonomy of lichens, recent research has illuminated its potential pharmacological applications, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the molecular characteristics, experimental methodologies, and known biological signaling pathways associated with this compound, tailored for researchers and professionals in drug development.

Molecular Profile and Physicochemical Properties

This compound is characterized by a complex tricyclic structure. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₈H₁₂O₁₀[1][4][5][6][7]
Molecular Weight 388.28 g/mol [7]
Exact Mass 388.0430 g/mol [7][8]
IUPAC Name 1,3-Dihydro-1,4,10-trihydroxy-5-(hydroxymethyl)-8-methyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1][6]benzodioxepin-11-carboxaldehyde[1][5]
CAS Number 521-39-1[1][4][5][6][7]
Appearance Colorless needles[1][9]
Melting Point 260–268 °C (with decomposition)[1][9]
Solubility Soluble in DMSO, DMF, ethanol, and methanol.[2][4][5] Low solubility in water (approx. 27 mg/L).[1]
Elemental Analysis C: 55.68%, H: 3.12%, O: 41.20%[7]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Lichens

A common method for extracting this compound involves solvent extraction from dried and ground lichen material.

  • Source Material : Dried and ground lichen, such as Parmotrema indicum.

  • Protocol :

    • The ground lichen material (e.g., 3.8 kg) is macerated with a solvent such as ethyl acetate at room temperature.

    • The solution is filtered, and the solvent is concentrated under reduced pressure to yield a crude extract.

    • The crude extract is often re-extracted with solvents of varying polarity, such as n-hexane and n-hexane-ethyl acetate mixtures, to precipitate and purify the this compound.

    • Further purification can be achieved through recrystallization or chromatographic techniques like column chromatography or preparative TLC.[10]

Structural Characterization

The identity and purity of isolated this compound are confirmed using various spectroscopic techniques.

  • High-Resolution Mass Spectrometry (HR-MS) : Used to confirm the molecular formula. The analysis of this compound reveals a molecular formula of C₁₈H₁₂O₁₀.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Complete ¹H and ¹³C NMR spectral assignments are crucial for structural confirmation.[1][9][12] Spectra are typically recorded on a 500 MHz spectrometer using deuterated solvents like acetone-d₆ or chloroform-d. Assignments are confirmed using 2D NMR techniques such as HMQC and HMBC.[9][12]

  • Infrared (IR) Spectroscopy : Reveals characteristic functional groups. The IR spectrum of this compound shows absorptions corresponding to the depsidone ring, a butyrolactone, and an aldehyde group.[12]

Biological Activity Assays
  • Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) :

    • The MIC assay is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

    • A resazurin-based microtiter plate assay is a common method.[3]

    • This compound has shown activity against bacteria such as B. cereus, B. subtilis, S. aureus, and P. aeruginosa with MIC values ranging from 3.9 to 30.8 mM.[4][5]

  • Antioxidant Activity (DPPH and FRAP Assays) :

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : Measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical. The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, for this compound has been reported to be as low as 12.14 μM.[3][11]

    • FRAP (Ferric Reducing Antioxidant Potential) Assay : Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This compound exhibits strong ferric reducing potential with an IC₅₀ of 11.91 μM.[11]

  • Cytotoxicity Assay :

    • The antiproliferative effects of this compound are evaluated against various cell lines.

    • Methods like crystal violet and neutral red uptake assays are used to determine the EC₅₀ values (the concentration that causes a 50% reduction in cell viability).[4][5]

    • For example, this compound has shown cytotoxicity against MM98 (melanoma), A431 (epidermoid carcinoma), and HaCaT (keratinocyte) cells.[4][5]

  • Enzyme Inhibition Assay (SARS-CoV-2 3CL Protease) :

    • The inhibitory activity against enzymes like the SARS-CoV-2 3CL protease is measured using a spectrofluorimetric assay with a fluorogenic substrate.[13]

    • Kinetic parameters such as the inhibition constant (Kᵢ) and the inactivation rate constant (kᵢₙₐ꜀ₜ) are determined.

    • This compound has been identified as a slow-binding, competitive inhibitor of this enzyme, forming a stable covalent adduct with the catalytic cysteine residue.[13][14] For SARS-CoV-2 3CLpro, the Kᵢ for this compound is approximately 3.77 μM.[14]

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate key cellular signaling pathways, highlighting its potential in drug development.

Salazinic_Acid_Isolation_Workflow cluster_collection Material Collection & Preparation cluster_extraction Extraction & Purification cluster_analysis Characterization Lichen Lichen Material (e.g., Parmotrema) Grind Drying & Grinding Lichen->Grind Solvent Solvent Extraction (Ethyl Acetate) Grind->Solvent Crude Crude Extract Solvent->Crude Precipitate Purification via Precipitation/Chromatography Crude->Precipitate PureSA Pure this compound Precipitate->PureSA Spectroscopy Spectroscopic Analysis (NMR, HR-MS, IR) PureSA->Spectroscopy Structure Structure Confirmation Spectroscopy->Structure

Caption: Workflow for the isolation and characterization of this compound.

Recent studies indicate that this compound is a potent modulator of several signaling pathways implicated in cancer, such as Nrf2, NF-κB, and STAT3 in colorectal cancer cells.[1]

Salazinic_Acid_Signaling_Pathway cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes SA This compound Nrf2 Nrf2 Pathway SA->Nrf2 modulates NFkB NF-κB Pathway SA->NFkB modulates STAT3 STAT3 Pathway SA->STAT3 modulates Antioxidant Antioxidant Response Nrf2->Antioxidant AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory Antiproliferative Antiproliferative Effects STAT3->Antiproliferative

Caption: Modulation of key signaling pathways by this compound.

Furthermore, its activity as an inhibitor of the SARS-CoV-2 3CL protease demonstrates a specific mechanism of action involving covalent modification of the enzyme's active site.

Enzyme_Inhibition_Mechanism Enzyme SARS-CoV-2 3CLpro Cys145 (Active Site) Complex Acyl-Enzyme Complex (Inactive) Enzyme->Complex SA This compound (Inhibitor) SA->Enzyme:cys Covalent Binding (Nucleophilic Attack)

References

The Discovery and Isolation of Salazinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salazinic acid, a prominent secondary metabolite derived from lichens, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and evolving methodologies for the isolation of this compound. It offers detailed experimental protocols, quantitative data on its prevalence in various lichen species, and a historical overview of the analytical techniques that have been pivotal in its study. Furthermore, this guide elucidates the molecular interactions of this compound by visualizing its role as a modulator of the Nrf2, NF-κB, and STAT3 signaling pathways through detailed diagrams. This comprehensive resource is intended to serve as a valuable tool for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Lichens, symbiotic organisms comprising a fungus and an alga or cyanobacterium, are prolific producers of unique secondary metabolites. These compounds, often referred to as lichen acids, are not essential for the primary metabolism of the organism but play crucial roles in their survival, including defense against herbivores, UV protection, and antimicrobial activity. Among the vast array of lichen substances, this compound, a β-orcinol depsidone, has been the subject of extensive research. Its complex structure and potent biological properties make it a molecule of significant interest for pharmaceutical and therapeutic applications. This guide delves into the scientific journey of this compound, from its initial discovery to the modern techniques employed for its isolation and characterization.

History of Discovery and Structural Elucidation

The history of this compound's discovery is a notable example of the iterative nature of scientific investigation.

  • 1897: An Initial Misidentification: The German chemist Friedrich Wilhelm Zopf is credited with the first attempt to isolate and name the compound. He reported the isolation of a substance from the lichen Stereocaulon salazinum, which he named "this compound". However, later studies revealed that the compound Zopf had isolated was, in fact, norstictic acid[1].

  • 1933: Correct Isolation and Structural Characterization: The definitive isolation and correct structural characterization of this compound were achieved by the Japanese chemists Yasuhiko Asahina and J. Asano. They successfully isolated the compound from the lichen Parmelia cetrata. Their work was pivotal in identifying this compound as a depsidone, a class of compounds characterized by a seven-membered ring containing an oxygen bridge that links two aromatic rings[1].

  • Mid-20th Century and Beyond: Biosynthesis and In Vitro Production: In the late 1960s, Japanese chemists demonstrated that the mycobiont (the fungal partner) of the lichen Ramalina crassa could produce this compound in a laboratory culture[1]. This discovery opened new avenues for studying the biosynthesis of this complex molecule. Subsequent research has established that this compound is synthesized via the acetyl polymalonyl pathway, a major metabolic route for the production of phenolic compounds in fungi[1].

Occurrence and Quantitative Data

This compound is a characteristic secondary metabolite in several genera of lichens, most notably Parmotrema and Bulbothrix, where its presence or absence is a key chemotaxonomic marker for species identification[1]. It is also found in various species of Ramalina[2][3][4]. The concentration of this compound can vary significantly between lichen species and can be influenced by environmental factors such as temperature and altitude[1].

Lichen SpeciesThis compound Content (% dry weight)Reference
Parmelia sulcata23.05%[5]
Parmotrema tinctorum~16%[6][7]
Parmotrema delicatulum~16%[6][7]
Parmelia saxatilisPresent (qualitative)[8]
Parmotrema reticulatumPresent (qualitative)[8]
Ramalina siliquosaVaries with environmental conditions[1]
Ramalina celastriPresent (qualitative)[3]
Ramalina nervulosaPresent (qualitative)[3]
Ramalina pacificaPresent (qualitative)[3]

Evolution of Isolation and Purification Techniques

The methods for isolating this compound and other lichen depsidones have evolved significantly, mirroring the advancements in analytical chemistry.

Early Methods: Classical Extraction and Crystallization

The initial isolation of this compound by Asahina and Asano in 1933 relied on classical methods of natural product chemistry. These techniques involved the extraction of the lichen thalli with organic solvents, followed by purification through repeated crystallization. While effective for obtaining pure compounds, these methods were often laborious and time-consuming.

The Advent of Chromatography

The development of chromatographic techniques revolutionized the separation and purification of natural products, including lichen acids.

  • Column Chromatography: Introduced in the early 20th century by Mikhail Tsvet, column chromatography became a staple for separating complex mixtures[9][10][11]. This technique, which separates compounds based on their differential adsorption to a stationary phase, allowed for more efficient purification of this compound from crude lichen extracts.

  • Thin-Layer Chromatography (TLC): The development of TLC in the 1950s provided a rapid and sensitive method for the qualitative analysis of lichen extracts[12][13]. It became an invaluable tool for identifying the presence of this compound and monitoring the progress of purification.

  • High-Performance Liquid Chromatography (HPLC): The advent of HPLC in the 1960s marked a significant leap forward in separation science[9][12]. With its high resolution and sensitivity, HPLC became the gold standard for the quantitative analysis of this compound in lichen samples and for the purification of high-purity standards.

The following diagram illustrates the general historical progression of these techniques.

Evolution of Isolation Techniques cluster_0 Early 20th Century cluster_1 Mid-20th Century cluster_2 Late 20th Century to Present Classical Extraction\n& Crystallization Classical Extraction & Crystallization Column Chromatography Column Chromatography Classical Extraction\n& Crystallization->Column Chromatography Increased Efficiency Thin-Layer Chromatography Thin-Layer Chromatography Column Chromatography->Thin-Layer Chromatography Improved Speed & Sensitivity High-Performance\nLiquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) Thin-Layer Chromatography->High-Performance\nLiquid Chromatography (HPLC) Enhanced Resolution & Quantification

A timeline of the key developments in isolation techniques.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of this compound from lichen material, based on commonly employed techniques.

General Extraction of this compound from Parmotrema species

This protocol outlines a standard procedure for obtaining a crude extract enriched with this compound.

Materials:

  • Dried and cleaned lichen thalli (e.g., Parmotrema tinctorum)

  • Acetone

  • Grinder or mortar and pestle

  • Erlenmeyer flask

  • Stir plate and magnetic stir bar

  • Filter paper and funnel or vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Grind the dried lichen material to a fine powder.

  • Weigh the powdered lichen and place it in an Erlenmeyer flask.

  • Add acetone to the flask in a ratio of approximately 10:1 (solvent volume in mL to lichen weight in g).

  • Stir the mixture at room temperature for 24 hours.

  • Filter the mixture to separate the acetone extract from the lichen material.

  • Concentrate the acetone extract under reduced pressure using a rotary evaporator to obtain a crude solid or semi-solid extract.

Purification by Recrystallization

This method is suitable for obtaining pure this compound from a crude extract where it is the major component.

Materials:

  • Crude this compound extract

  • Acetone

  • Ethanol

  • Beakers

  • Hot plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve the crude extract in a minimal amount of hot acetone.

  • Slowly add ethanol to the hot acetone solution until a slight turbidity is observed.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the purified this compound crystals.

Purification by Column Chromatography

This technique is employed for separating this compound from other components in the crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Glass column

  • Solvent system (e.g., a gradient of hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a silica gel slurry in the initial mobile phase (e.g., hexane) and pack the column.

  • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with a solvent gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing pure this compound and evaporate the solvent.

The following workflow diagram illustrates the general process of this compound isolation and purification.

Isolation Workflow Lichen Lichen Material (e.g., Parmotrema sp.) Grinding Grinding Lichen->Grinding Extraction Acetone Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification Crude_Extract->Purification Recrystallization Recrystallization Purification->Recrystallization High initial purity Column_Chromatography Column Chromatography Purification->Column_Chromatography Complex mixture Pure_Salazinic_Acid Pure this compound Recrystallization->Pure_Salazinic_Acid Column_Chromatography->Pure_Salazinic_Acid

A generalized workflow for the isolation of this compound.

Signaling Pathway Modulation by this compound

Recent research has highlighted the potential of this compound as a modulator of key cellular signaling pathways implicated in various diseases, including cancer and inflammation[1].

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. This compound has been shown to be a potent modulator of this pathway[1].

Nrf2 Pathway Salazinic_Acid This compound Keap1_Nrf2 Keap1-Nrf2 Complex Salazinic_Acid->Keap1_Nrf2 induces dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates

This compound's modulation of the Nrf2 signaling pathway.
NF-κB Signaling Pathway

The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, suggesting its potential as an anti-inflammatory agent[1].

NF-kB Pathway Salazinic_Acid This compound IkB_NFkB IκB-NF-κB Complex Salazinic_Acid->IkB_NFkB inhibits IκB degradation Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IkB_NFkB induces IκB degradation NFkB NF-κB IkB_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes activates

Inhibitory effect of this compound on the NF-κB pathway.
STAT3 Signaling Pathway

The STAT3 (Signal transducer and activator of transcription 3) pathway is involved in cell proliferation, survival, and differentiation. Aberrant activation of STAT3 is frequently observed in various cancers. Upon activation by cytokines or growth factors, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. This compound has been identified as a modulator of this pathway, indicating its potential as an anticancer agent[1].

STAT3 Pathway Salazinic_Acid This compound STAT3 STAT3 Salazinic_Acid->STAT3 inhibits phosphorylation Cytokines_GF Cytokines / Growth Factors Receptor Receptor Cytokines_GF->Receptor Receptor->STAT3 phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 dimerization Nucleus Nucleus pSTAT3->Nucleus translocation Target_Genes Target Gene Expression (Proliferation, Survival) Nucleus->Target_Genes activates

Modulation of the STAT3 signaling pathway by this compound.

Conclusion

The journey of this compound from its initial misidentification to its current status as a well-characterized bioactive molecule underscores the progress in natural product chemistry. The development of sophisticated analytical techniques has been instrumental in its isolation, purification, and the elucidation of its biological functions. The ability of this compound to modulate critical signaling pathways such as Nrf2, NF-κB, and STAT3 highlights its therapeutic potential and provides a strong rationale for its further investigation in drug discovery and development programs. This guide serves as a comprehensive resource for researchers, providing the historical context, practical methodologies, and molecular insights necessary to advance the study of this fascinating lichen metabolite.

References

Biological activities of Salazinic acid: an overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activities of Salazinic Acid

Abstract

This compound, a prominent secondary metabolite derived from lichens, has garnered significant attention within the scientific community for its diverse and potent biological activities. This depsidone, widely distributed across various lichen genera, exhibits a remarkable spectrum of pharmacological properties, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory effects. This document provides a comprehensive overview of the current state of research on this compound, presenting quantitative data, detailed experimental protocols, and elucidating its mechanisms of action through signaling pathway diagrams. The compiled information aims to serve as a valuable resource for researchers, scientists, and professionals in drug development, highlighting the therapeutic potential of this compound and suggesting future directions for investigation.

Introduction to this compound

This compound is a naturally occurring depsidone, a class of phenolic compounds, predominantly found in lichens of the genera Parmelia, Hypotrachyna, and Usnea.[1][2][3] First identified over a century ago, its complex chemical structure has been a subject of interest, leading to the exploration of its biological functions.[1] The multifaceted activities of this compound make it a promising candidate for the development of novel therapeutic agents. This guide will delve into the key biological activities of this compound, supported by experimental evidence.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties in various in vitro assays.[4] Its capacity to scavenge free radicals and reduce oxidative stress is a cornerstone of its therapeutic potential.[2][4]

Quantitative Antioxidant Data

The antioxidant efficacy of this compound has been quantified using several standard assays, with the results summarized in the table below.

Assay TypeIC50 Value (this compound)Standard/ControlIC50 Value (Standard)Reference
DPPH Radical Scavenging12.14 µM--[5][6]
DPPH Radical Scavenging91.57 µg/mL--[5]
DPPH Radical Scavenging>750 µg/mL--[7]
Ferric Reducing Antioxidant Potential (FRAP)11.91 µMTrolox71.39 µg/mL[5]
ABTS Radical ScavengingScavenged 80% of radicalsAscorbic Acid-[8]
α-Glucosidase Inhibitory19.49 µg/mLAcarbose-
α-Amylase Inhibitory585.216 µg/mL--
Pancreatic Lipase Inhibitory326.4513 µg/mL--
Experimental Protocols for Antioxidant Assays

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its discoloration. The procedure generally involves:

  • Preparation of a methanolic solution of DPPH.

  • Addition of varying concentrations of this compound to the DPPH solution.

  • Incubation of the mixture in the dark at room temperature.

  • Measurement of the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[5]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The general protocol is as follows:

  • Preparation of the FRAP reagent, which contains TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate buffer.

  • Addition of the test sample (this compound) to the FRAP reagent.

  • Incubation of the mixture at 37°C.

  • Measurement of the absorbance of the resulting blue-colored complex at a specific wavelength (around 593 nm).

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard, such as Trolox.[5]

Antimicrobial Activity

This compound has shown moderate to potent activity against a range of microorganisms, including Gram-positive and some Gram-negative bacteria, as well as various fungi.[1][9][10]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to evaluate antimicrobial efficacy. The MIC values for this compound against various pathogens are presented below.

MicroorganismStrainMIC Value (mg/mL)Reference
Bacillus subtilisATCC 66330.0312[5]
Staphylococcus aureusATCC 259230.125[5]
Escherichia coliATCC 259221[5]
Pseudomonas aeruginosa-Active[9]
Salmonella typhimurium-Active[9]
Aeromonas hydrophila-Active[11]
Bacillus cereus-Active[11]
Candida albicans-Active[11]
Candida glabrata-Active[11]
Aspergillus niger-Active[11]
Aspergillus fumigatus-Active[11]
Penicillium notatum-Active[11]
Experimental Protocol for Antimicrobial Activity

The MIC is determined using a broth microdilution method. A typical protocol is as follows:

  • A two-fold serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism and medium) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism. The addition of an indicator like resazurin can aid in the visualization of microbial growth.[5]

Anticancer and Cytotoxic Activity

This compound has been investigated for its cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.[1][12]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 ValueReference
K562Chronic Myelogenous Leukemia64.36 µM[12]
HT-29Colorectal Cancer67.91 µM[12]
B16-F10Melanoma78.64 µM[12]
HCT116Colon Cancer~10 µg/mL (at 72h)[7]
A-172GlioblastomaReduced viability at 100 µM[13]
T98GGlioblastomaReduced viability at 100 µM[13]

It is noteworthy that in some studies, this compound was not considered highly toxic to certain cancer cell lines like sarcoma-180 and MDA-MB-231 in vitro, but it demonstrated a significant tumor inhibition rate of over 80% in an in vivo murine model with sarcoma-180.[12][14] Furthermore, it did not show significant cytotoxic effects on normal murine Sertoli TM4 cells at concentrations up to 80 µM.[15]

Experimental Protocol for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (around 570 nm).

  • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[7]

Enzyme Inhibitory Activity

This compound has been shown to inhibit several key enzymes, which is relevant to its potential therapeutic applications in various diseases.

Quantitative Enzyme Inhibition Data
EnzymeIC50/Ki ValueInhibition TypeReference
α-Glucosidase1.62 ± 0.07Competitive[8][16]
α-Glucosidase44.3 µM-
β-Glucosidase13.8 to 18.1 µg/mLNon-competitive[16]
SARS-CoV-2 3CL ProteaseKi of 3.77 µMCompetitive, Slow-binding inactivator[15]
Experimental Protocol for Enzyme Inhibition

This assay measures the inhibition of the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • The enzyme solution (α-glucosidase) is pre-incubated with various concentrations of this compound.

  • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

  • The reaction mixture is incubated at a specific temperature (e.g., 37°C).

  • The reaction is stopped by adding a basic solution (e.g., sodium carbonate).

  • The amount of p-nitrophenol released is measured spectrophotometrically at a wavelength of around 405 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is often used as a positive control.[8]

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, which have been demonstrated through the inhibition of key inflammatory enzymes.[13]

Quantitative Anti-inflammatory Data
EnzymeInhibition PercentageReference
Cyclooxygenase-2 (COX-2)60.3 ± 3.0%[13]
HyaluronidaseSimilar to β-escin (standard)[13]
Experimental Protocol for Anti-inflammatory Activity

This assay evaluates the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

  • The COX-2 enzyme is incubated with the test compound (this compound) and a heme cofactor.

  • The reaction is initiated by the addition of arachidonic acid (the substrate).

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The reaction is terminated, and the amount of prostaglandin produced is quantified, often using an ELISA kit.

  • The percentage of inhibition is calculated relative to a control without the inhibitor.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for its potential therapeutic development.

Anticancer Mechanisms

In the context of cancer, this compound has been suggested to modulate the Nrf2, NF-kB, and STAT3 pathways in colorectal cancer.[5] Molecular docking studies have also indicated that this compound can bind to the mammalian target of rapamycin (mTOR) and the progesterone receptor (PgR), suggesting its potential role in interfering with cancer cell proliferation and survival.[5][6]

anticancer_pathway Salazinic_Acid This compound mTOR mTOR Salazinic_Acid->mTOR Inhibits PgR Progesterone Receptor (PgR) Salazinic_Acid->PgR Binds to Apoptosis Apoptosis Salazinic_Acid->Apoptosis Induces? NF_kB NF-kB Salazinic_Acid->NF_kB Modulates STAT3 STAT3 Salazinic_Acid->STAT3 Modulates Nrf2 Nrf2 Salazinic_Acid->Nrf2 Modulates Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Cell_Survival Cell Survival mTOR->Cell_Survival PgR->Cell_Proliferation Tumor_Progression Tumor Progression Cell_Proliferation->Tumor_Progression Cell_Survival->Tumor_Progression Inflammation Inflammation NF_kB->Inflammation STAT3->Cell_Proliferation Inflammation->Tumor_Progression

Caption: Putative anticancer signaling pathways modulated by this compound.

General Experimental Workflow

The investigation of the biological activities of this compound typically follows a structured workflow, from isolation to in-depth mechanistic studies.

experimental_workflow Lichen_Collection Lichen Collection (e.g., Parmotrema reticulatum) Extraction Extraction with Solvent (e.g., Acetone) Lichen_Collection->Extraction Isolation Isolation & Purification of this compound (e.g., HPLC) Extraction->Isolation Structural_Elucidation Structural Elucidation (e.g., NMR, MS) Isolation->Structural_Elucidation In_Vitro_Screening In Vitro Screening of Biological Activities Isolation->In_Vitro_Screening Antioxidant_Assays Antioxidant Assays (DPPH, FRAP) In_Vitro_Screening->Antioxidant_Assays Antimicrobial_Assays Antimicrobial Assays (MIC) In_Vitro_Screening->Antimicrobial_Assays Anticancer_Assays Anticancer Assays (MTT on cell lines) In_Vitro_Screening->Anticancer_Assays Enzyme_Inhibition_Assays Enzyme Inhibition (e.g., α-glucosidase) In_Vitro_Screening->Enzyme_Inhibition_Assays In_Vivo_Studies In Vivo Studies (e.g., Murine models) In_Vitro_Screening->In_Vivo_Studies Mechanistic_Studies Mechanistic Studies (Signaling Pathways, Molecular Docking) In_Vivo_Studies->Mechanistic_Studies

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Perspectives

This compound has emerged as a lichen-derived metabolite with a wide array of promising biological activities. Its demonstrated antioxidant, antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties underscore its potential as a lead compound for the development of new drugs. While in vitro studies have provided a strong foundation, further in vivo investigations are necessary to validate these findings and to assess the pharmacokinetics and safety profile of this compound.

Future research should focus on:

  • Optimizing extraction and purification methods to improve the yield of this compound.

  • Synthesizing derivatives of this compound to enhance its potency and selectivity for specific targets.

  • Conducting comprehensive in vivo studies to evaluate its efficacy in animal models of various diseases.

  • Elucidating the detailed molecular mechanisms underlying its diverse biological activities.

  • Investigating potential synergistic effects of this compound with existing drugs.

The continued exploration of this compound holds significant promise for the discovery of novel therapeutic agents to address a range of human health challenges.

References

Salazinic Acid in Parmotrema: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the secondary metabolite salazinic acid, focusing on its prevalence in Parmotrema species, its biological activities, and experimental protocols for its study.

Introduction

This compound, a β-orcinol depsidone, is a prominent secondary metabolite found in various lichen genera, with a notable prevalence in Parmotrema species.[1] This compound is of significant interest to the scientific community due to its diverse and potent biological activities, which include antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties.[2][3] This technical guide provides a detailed overview of this compound from Parmotrema, catering to researchers, scientists, and professionals in drug development. It covers the compound's chemical nature, biosynthesis, quantitative occurrence, biological effects, and detailed experimental methodologies for its investigation.

Chemical Profile of this compound

This compound (C₁₈H₁₂O₁₀, Molar Mass: 388.284 g·mol⁻¹) is a depsidone characterized by a seven-membered lactone ring structure formed by an oxygen bridge between two phenolic rings.[1][4][5] This unique structure is the basis for its diverse chemical reactivity and biological functions. In its pure form, it appears as colorless needles.[1]

Biosynthesis of this compound

The biosynthesis of depsidones like this compound in lichens is a complex process undertaken by the fungal partner (mycobiont). The pathway generally involves the condensation of two or more hydroxybenzoic acid units to form depsides, which are then cyclized to create the characteristic depsidone ring structure.[6] While the complete enzymatic machinery is still under full elucidation, it is understood that polyketide synthase (PKS) and cytochrome P450 enzymes play a crucial role.[2] Precursors such as 4-O-demethylbarbatic acid have been identified in the biosynthetic route to this compound.[1]

Salazinic_Acid_Biosynthesis Acetate_Malonate Acetate-Malonate Pathway Orcinol_PKS Orcinol-type Polyketide Synthase (PKS) Acetate_Malonate->Orcinol_PKS Hydroxybenzoic_Acids Hydroxybenzoic Acids Orcinol_PKS->Hydroxybenzoic_Acids Depsides Depsides (e.g., 4-O-demethylbarbatic acid) Hydroxybenzoic_Acids->Depsides Esterification Depsidone_Formation Oxidative Cyclization (Cytochrome P450) Depsides->Depsidone_Formation Salazinic_Acid This compound Depsidone_Formation->Salazinic_Acid Salazinic_Acid_Signaling cluster_Anticancer Anticancer Effects cluster_Antidiabetic Antidiabetic Effects cluster_Erectile_Dysfunction Erectile Dysfunction Treatment Salazinic_Acid This compound mTOR mTOR Salazinic_Acid->mTOR Inhibits EGFR EGFR Salazinic_Acid->EGFR Inhibits ERa ERα Salazinic_Acid->ERa Inhibits a_Glucosidase α-Glucosidase Salazinic_Acid->a_Glucosidase Inhibits PDE5 PDE5 Salazinic_Acid->PDE5 Inhibits Cell_Death Cell Death / Apoptosis mTOR->Cell_Death Regulates EGFR->Cell_Death Regulates ERa->Cell_Death Regulates Experimental_Workflow Start Lichen Collection (*Parmotrema* sp.) Extraction Solvent Extraction (e.g., Acetone) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (e.g., Column Chromatography, Recrystallization) Crude_Extract->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Isolated_Compound->Structural_Elucidation Bioassays Biological Activity Assays (Antioxidant, Antimicrobial, etc.) Isolated_Compound->Bioassays

References

An In-depth Technical Guide to the Spectroscopic Data of Salazinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for salazinic acid, a prominent lichen depsidone. The information presented herein is intended to support research, drug discovery, and development activities by offering detailed spectroscopic profiles and the methodologies for their acquisition.

Introduction

This compound (C₁₈H₁₂O₁₀) is a naturally occurring depsidone found in various lichen species, particularly within the genera Parmotrema and Bulbothrix.[1] It is known for its diverse biological activities, including antioxidant and photoprotective properties.[2] Recent studies have also highlighted its role as a potent modulator of key signaling pathways in cancer cells, such as Nrf2, NF-κB, and STAT3.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its potential development as a therapeutic agent. This guide summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been fully assigned using one- and two-dimensional NMR techniques, including HMQC and HMBC.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound. [3]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-56.84d0.8
H-8'6.78s-
H-910.55s0.5
CH₃-82.47s-
CH₂-9'4.70s-
OH-412.12s (br)-
OH-2'10.38s (br)-
OH-8'8.30s (br)-

Solvent: DMSO-d₆–CDCl₃ (3:1) Instrument Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound. [3][4]

PositionChemical Shift (δ, ppm)
1111.9
2163.9
3110.3
4164.9
5117.5
6152.8
7166.3
821.4
9193.5
1'109.6
2'153.3
3'122.5
4'147.9
5'137.6
6'137.5
8'95.2
9'54.2

Solvent: DMSO-d₆–CDCl₃ (3:1) Instrument Frequency: 75 MHz

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectroscopic Data for this compound. [3]

Wavenumber (cm⁻¹)Assignment
3577O-H stretch (lactone hydroxyl)
3303O-H stretch (phenolic and alcohol)
1773C=O stretch (depsidone ring lactone)
1744C=O stretch (butyrolactone ring)
1663C=O stretch (aldehyde)

Sample Preparation: KBr pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol exhibits characteristic absorption maxima.

Table 4: UV-Vis Spectroscopic Data for this compound. [4]

Solventλmax (nm)
Methanol310.5, 252 (shoulder)

Experimental Protocols

The following protocols describe the methodologies used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AM 300 WB spectrometer at 300 MHz and 75 MHz, respectively.[3] this compound was dissolved in a 3:1 mixture of DMSO-d₆ and CDCl₃ at a concentration of 9 mg/mL.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3] Two-dimensional NMR experiments, including Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), were performed on a Bruker DMX spectrometer at 500 MHz to confirm the assignments.[3]

IR Spectroscopy

Infrared spectra were recorded on a Shimadzu FTIR DR 8001 spectrometer.[3] Samples of this compound were prepared as potassium bromide (KBr) pellets.[3]

UV-Vis Spectroscopy

UV-Vis spectra were recorded on a UV-VIS 2201 spectrophotometer.[3] this compound was dissolved in methanol to obtain the absorption spectrum.[4]

Visualizations

The following diagrams illustrate key aspects of the analysis and biological activity of this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Lichen Lichen Sample (e.g., Parmotrema) Extraction Solvent Extraction Lichen->Extraction Purification Purification (Crystallization) Extraction->Purification NMR NMR Spectroscopy (¹H, ¹³C, HMQC, HMBC) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity UV_Vis->Structure UV_Vis->Purity

Spectroscopic analysis workflow for this compound.

Salazinic_Acid_Signaling_Pathway cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Salazinic_Acid This compound Nrf2 Nrf2 Pathway Salazinic_Acid->Nrf2 NFkB NF-κB Pathway Salazinic_Acid->NFkB STAT3 STAT3 Pathway Salazinic_Acid->STAT3 Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Inflammation_Modulation Inflammation Modulation NFkB->Inflammation_Modulation Cell_Growth_Regulation Cell Growth Regulation STAT3->Cell_Growth_Regulation

Modulation of signaling pathways by this compound.

References

An In-Depth Technical Guide to the Solubility of Salazinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of salazinic acid, a prominent lichen depsidone, in various organic solvents. Due to its potential pharmacological activities, understanding the solubility of this compound is crucial for its extraction, purification, and formulation in drug development and other research applications.

Quantitative Solubility Data

A thorough review of available scientific literature indicates a notable scarcity of precise quantitative solubility data for this compound in common organic solvents. While qualitative descriptions of its solubility are available, specific measurements in formats such as mg/mL or g/L are not well-documented in publicly accessible resources. The available data is summarized below.

SolventChemical FormulaTypeQuantitative SolubilityQualitative Solubility
WaterH₂OProtic~27 mg/L[1]Very slightly soluble
Dimethylformamide (DMF)C₃H₇NOAproticData not availableSoluble[2][3][4]
Dimethyl sulfoxide (DMSO)C₂H₆OSAproticData not availableSoluble[2][3][4]
EthanolC₂H₅OHProticData not availableSoluble[2][3][4]
MethanolCH₃OHProticData not availableSoluble[2][3][4]

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below. This protocol is based on the widely accepted "shake-flask" method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials and Reagents:

  • This compound (high purity, >95%)

  • Selected organic solvents (HPLC grade)

  • Reference standard of this compound

  • Mobile phase for HPLC (e.g., acetonitrile/water with formic acid)

  • Distilled or deionized water

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample solutions into the HPLC system.

    • Record the peak area of this compound in the chromatograms of both the standard and sample solutions.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample solutions.

    • Calculate the original concentration of this compound in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep1 Add excess this compound prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Shake at constant temperature prep3->equil1 equil2 Allow solid to settle equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter samp1->samp2 samp3 Dilute samp2->samp3 samp4 HPLC analysis samp3->samp4 data2 Calculate concentration samp4->data2 data1 Generate calibration curve data1->data2 data3 Determine solubility data2->data3

Caption: Experimental workflow for determining the solubility of this compound.

solvent_polarity cluster_solvents Solvent Polarity Spectrum cluster_solubility Expected Solubility of this compound high_polarity High Polarity (e.g., Water) medium_polarity Medium Polarity (e.g., Ethanol, Methanol) low_sol Low Solubility high_polarity->low_sol Poor interaction low_polarity Low Polarity (e.g., Acetone, DMF, DMSO) high_sol Higher Solubility medium_polarity->high_sol Favorable interaction low_polarity->high_sol Strong interaction

Caption: Logical relationship between solvent polarity and expected this compound solubility.

References

Salazinic Acid: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salazinic acid is a prominent secondary metabolite derived from lichens, particularly found in genera such as Parmotrema, Parmelia, and Hypotrachyna. As a depsidone, it is synthesized through the acetyl polymalonyl pathway. Historically used in chemotaxonomy, recent scientific investigation has unveiled a broad spectrum of biological activities, positioning this compound as a molecule of significant interest for therapeutic applications. This document provides an in-depth overview of its demonstrated effects, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action.

Antioxidant Activity

This compound exhibits potent antioxidant properties by acting as a powerful free radical scavenger. This activity is fundamental to its potential role in mitigating oxidative stress-related pathologies.

Quantitative Data: Antioxidant Activity

The efficacy of this compound as an antioxidant has been quantified using various standard assays. The table below summarizes its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from different studies.

Assay TypeIC50 / EC50 Value (this compound)Standard Control (Value)Reference(s)
DPPH Radical Scavenging12.14 µMAscorbic Acid (Not specified)[1][2][3]
DPPH Radical Scavenging110.79 ± 4.32 nMAscorbic Acid (163.10 ± 5.94 nM)[4]
ABTS+ Radical Scavenging121.47 ± 4.53 nMAscorbic Acid (168.99 ± 12.86 nM)[4]
Superoxide Radical Scavenging131.17 ± 7.60 nMAscorbic Acid (178.63 ± 14.33 nM)[4]
Ferric Reducing Antioxidant Power (FRAP)EC50: 11.91 µMTrolox (EC50: 71.39 µg/mL)[1]
Ferric (Fe³⁺) Ion Reduction215.51 ± 3.24 nMAscorbic Acid (162.36 ± 4.30 nM)[4]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark to prevent degradation. Adjust the solution with methanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[5]

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Perform serial dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control, ascorbic acid.[2]

  • Assay Reaction:

    • In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to separate wells.

    • Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH working solution to all wells.

    • Prepare a blank control containing only the solvent and the DPPH solution.

  • Incubation: Mix the contents of the wells thoroughly. Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[6]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[6]

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this graph.[2]

Anticancer and Cytotoxic Activity

This compound has demonstrated promising antitumor effects, primarily through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and inflammation.

Quantitative Data: Cytotoxicity and Antitumor Activity
Cell Line / ModelActivity MetricValueTreatment / ControlReference(s)
Sarcoma-180 (in vivo)Tumor Inhibition> 80% at 25 & 50 mg/kg5-Fluorouracil (65% at 20 mg/kg)
MDA-MB-231 (Breast Cancer)Cell Viability86.88 ± 1.02% (at unspecified conc.)Not specified
Sarcoma-180 (in vitro)Cell Viability79.49 ± 4.15% (at unspecified conc.)Not specified
Glioblastoma (A-172, T98G)Cell ViabilityReduced only at 100 µMNot specified[7]
Colorectal Cancer (DLD-1, HCT116)Signaling ModulationPotent modulator of Nrf2, NF-κB, STAT3Not applicable[8]

Note: Some studies report low direct cytotoxicity in vitro, while in vivo results show significant tumor inhibition, suggesting a complex mechanism of action beyond direct cell killing.

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects not necessarily by being directly cytotoxic, but by modulating critical intracellular signaling networks that control inflammation, oxidative stress, and cell proliferation.

Salazinic_Acid_Anticancer_Pathway cluster_stress Oxidative/Inflammatory Stress cluster_pathways Intracellular Signaling cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Stress Stress NFkB_p65 NF-κB (p65) Stress->NFkB_p65 STAT3 STAT3 Stress->STAT3 Salazinic_Acid This compound Salazinic_Acid->NFkB_p65 Inhibits pSTAT3 p-STAT3 Salazinic_Acid->pSTAT3 Inhibits Keap1 Keap1 Salazinic_Acid->Keap1 Inhibits Dissociation NFkB_Target_Genes Pro-inflammatory & Pro-survival Genes (e.g., COX-2, Bcl-2) NFkB_p65->NFkB_Target_Genes Translocation STAT3->pSTAT3 P STAT3_Target_Genes Proliferation & Angiogenesis Genes (e.g., Cyclin D1, VEGF) pSTAT3->STAT3_Target_Genes Translocation Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination (Degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Inflammation ↓ Inflammation Proliferation ↓ Proliferation ↓ Angiogenesis Antioxidant_Response ↑ Antioxidant    Response

Caption: this compound modulates Nrf2, NF-κB, and STAT3 pathways.

Studies show this compound is a potent modulator of the Nrf2, NF-κB, and STAT3 signaling pathways in colorectal cancer cells.[8] It appears to suppress the pro-tumorigenic NF-κB and STAT3 pathways while activating the cytoprotective Nrf2 antioxidant response.[8][9][10] This dual action reduces inflammation and proliferation while enhancing cellular defense against oxidative stress. Additionally, molecular docking studies suggest this compound binds to the mammalian Target of Rapamycin (mTOR), indicating potential interference with the critical PI3K/AKT/mTOR cell survival pathway.[1][2]

Experimental Workflow: From In Vitro Screening to In Vivo Validation

The evaluation of this compound as a potential anticancer agent follows a standard preclinical development pipeline.

Anticancer_Screening_Workflow cluster_extraction Compound Isolation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Antitumor Assay A 1. Lichen Collection (e.g., Parmotrema concurrens) B 2. Acetonic Extraction A->B C 3. Recrystallization & Purification of this compound B->C D 4. Cytotoxicity Screening (MTT Assay) C->D E Target Cell Lines: - Sarcoma-180 - MDA-MB-231 (Breast) - Macrophage J774 D->E F 5. Mechanism of Action (Western Blot, RT-PCR for NF-κB, STAT3, Nrf2) D->F G 6. Sarcoma-180 Tumor Implantation in Mice F->G H 7. Treatment Regimen - this compound (25, 50 mg/kg) - 5-FU (Control) - Vehicle (Control) G->H I 8. Monitor Tumor Growth & Animal Health H->I J 9. Endpoint Analysis: - Tumor Weight/Volume - Histopathology - Toxicity Assessment I->J Anti_Inflammatory_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Liberated by PLA2 PLA2 Phospholipase A2 (PLA2) PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Catalyzed by COX2 COX2 COX-2 Enzyme PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins (PGE2) Thromboxanes PGH2->Prostanoids Inflammation Inflammation Pain, Fever Prostanoids->Inflammation SA This compound SA->COX2 Inhibits Activity Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) Stimuli->PLA2 Activates Stimuli->COX2 Induces Expression PDE5_Inhibition_Pathway Stimulation Sexual Stimulation NO Nitric Oxide (NO) Release Stimulation->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP GMP 5'-GMP (Inactive) cGMP->GMP Degrades PDE5 PKG Protein Kinase G (PKG) Activation cGMP->PKG PDE5 PDE5 Enzyme Relaxation Smooth Muscle Relaxation PKG->Relaxation Erection Vasodilation & Penile Erection Relaxation->Erection SA This compound SA->PDE5 Inhibits

References

The Chemotaxonomic Significance of Salazinic Acid in Lichens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi, produce a diverse array of secondary metabolites. These compounds, often unique to lichens, play a crucial role in their survival and have been extensively utilized in taxonomic classification, a field known as chemotaxonomy. Among these metabolites, salazinic acid, a β-orcinol depsidone, stands out as a key chemotaxonomic marker, particularly within the speciose lichen genera Parmotrema and Bulbothrix.[1] Its presence or absence is a critical character for species delimitation in these and other lichen groups. This technical guide provides an in-depth overview of the role of this compound in lichen chemotaxonomy, detailing its chemical properties, biosynthetic pathway, and the analytical methods used for its detection and quantification.

Chemical and Physical Properties of this compound

This compound is a depsidone, a class of lichen substances characterized by a seven-membered ring with an oxygen bridge connecting two aromatic rings.[1] Its chemical structure and properties are fundamental to its identification and biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1,3-Dihydro-1,4,10-trihydroxy-5-(hydroxymethyl)-8-methyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1][2]benzodioxepin-11-carboxaldehyde[1]
Molecular Formula C₁₈H₁₂O₁₀[1][3]
Molar Mass 388.284 g·mol⁻¹[1][3]
Appearance Colourless needles[1]
Melting Point 260–268 °C (with browning at ~240 °C)[1]
Solubility in Water ~27 mg/L[1]
Solubility in Organic Solvents Soluble in DMF, DMSO, Ethanol, Methanol[4]
CAS Number 521-39-1[3]

Biosynthesis of this compound

Lichen secondary metabolites, including this compound, are primarily synthesized by the fungal partner (mycobiont) through the acetate-malonate pathway, also known as the polyketide pathway.[5][6] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and further modifications to yield the final depsidone structure.

Salazinic_Acid_Biosynthesis cluster_0 Acetate-Malonate Pathway cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Synthase (PKS) Polyketide Synthase (PKS) Polyketide Chain Polyketide Chain Orcinol-type Phenolic Units Orcinol-type Phenolic Units Polyketide Chain->Orcinol-type Phenolic Units Cyclization & Aromatization PKS->Polyketide Chain Condensation Oxidative Coupling Oxidative Coupling Orcinol-type Phenolic Units->Oxidative Coupling Esterification (Depside intermediate) Depsidone Formation Depsidone Formation Oxidative Coupling->Depsidone Formation Intramolecular C-O bridge formation This compound This compound Depsidone Formation->this compound Further modifications (e.g., hydroxylation, oxidation)

Figure 1: Generalized biosynthetic pathway of this compound.

Role in Chemotaxonomy

The distribution of secondary metabolites is often consistent within lichen species and varies between them, providing valuable characters for taxonomic classification. This compound is a prime example of a compound with high chemotaxonomic value.

  • Genus Parmotrema : The presence of this compound is a key characteristic for the identification of numerous species within this large genus. A 2020 revision of Parmotrema species containing this compound recognized 66 distinct species.[7]

  • Genus Bulbothrix : The presence or absence of this compound is also an important diagnostic feature in the classification of the genus Bulbothrix.[1]

  • Other Genera : this compound is also found in species of Xanthoparmelia, Hypotrachyna, and Ramalina, where it aids in species identification.[3][8][9]

Table 2: Examples of Lichen Species Containing this compound

GenusSpeciesReference(s)
ParmotremaP. cetrata[1]
P. reticulatum[10]
P. austromaculatum[7]
P. bifidum[7]
P. clercianum[7]
BulbothrixVarious species[1]
XanthoparmeliaX. chlorochroa[11]
X. lineola[8]
HypotrachynaH. cirrhata[3][9]
RamalinaR. siliquosa[3]
R. crassa[1]
StereocaulonS. salazinum (Note: The compound originally identified as this compound in this species was later found to be norstictic acid)[1]

Experimental Protocols for Detection and Quantification

The identification and quantification of this compound are typically performed using chromatographic techniques, primarily Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Extraction of Lichen Secondary Metabolites

A standardized extraction protocol is crucial for reliable chemotaxonomic analysis.

Protocol 1: General Acetone Extraction

  • Sample Preparation : Select a small, clean fragment of the lichen thallus (approximately 0.5-1.0 cm²).

  • Extraction : Place the lichen fragment in a microcentrifuge tube and add 0.5-1.0 mL of acetone.

  • Sonication : Sonicate the sample for 10-15 minutes to enhance the extraction of secondary metabolites.[11]

  • Centrifugation : Centrifuge the tube to pellet the lichen material.

  • Supernatant Collection : Carefully transfer the acetone supernatant containing the extracted lichen substances to a new vial for analysis.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of lichen metabolites.

Protocol 2: Standardized TLC of Lichen Extracts

  • Plate Preparation : Use pre-coated silica gel 60 F₂₅₄ TLC plates.

  • Spotting : Apply a small spot of the acetone extract onto the baseline of the TLC plate using a capillary tube. Also, spot standards of known lichen substances, including this compound, for comparison.

  • Development : Place the spotted plate in a sealed TLC tank containing a suitable solvent system. Commonly used solvent systems for separating lichen depsidones include:

    • Solvent System C : Toluene : Acetic Acid (170:30 v/v)[12]

  • Visualization :

    • After the solvent front has migrated a sufficient distance, remove the plate from the tank and allow it to dry.

    • Examine the plate under UV light (254 nm and 366 nm).

    • Spray the plate with 10% sulfuric acid and heat at 110°C for 10-15 minutes.[12][13] this compound will appear as a yellowish-brown to reddish-brown spot after charring.

  • Identification : Compare the Rf value (retention factor) and the color of the spot from the lichen extract with that of the this compound standard.

TLC_Workflow Lichen Sample Lichen Sample Acetone Extraction Acetone Extraction Lichen Sample->Acetone Extraction Protocol 1 Spotting on TLC Plate Spotting on TLC Plate Acetone Extraction->Spotting on TLC Plate Development in Solvent System Development in Solvent System Spotting on TLC Plate->Development in Solvent System e.g., Solvent C Drying and UV Visualization Drying and UV Visualization Development in Solvent System->Drying and UV Visualization Sulfuric Acid Spray & Heating Sulfuric Acid Spray & Heating Drying and UV Visualization->Sulfuric Acid Spray & Heating 10% H₂SO₄, 110°C Identification of this compound Identification of this compound Sulfuric Acid Spray & Heating->Identification of this compound Compare Rf and color to standard

Figure 2: Workflow for TLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the qualitative and quantitative analysis of this compound, offering higher resolution and sensitivity than TLC.[14][15]

Protocol 3: Reversed-Phase HPLC for this compound Quantification

  • Instrumentation : A standard HPLC system equipped with a C18 reversed-phase column and a photodiode array (PDA) or UV detector.

  • Mobile Phase : A gradient elution is typically employed. A common mobile phase consists of:

    • Solvent A : 1% Orthophosphoric acid in water

    • Solvent B : Methanol[16]

    • A typical gradient might run from a lower to a higher percentage of Solvent B over 20-30 minutes.

  • Sample Preparation : The acetone extract from Protocol 1 is filtered through a 0.45 µm syringe filter before injection.

  • Injection : Inject a known volume (e.g., 10-20 µL) of the filtered extract onto the HPLC column.

  • Detection : Monitor the elution profile at a specific wavelength, typically around 237 nm or 302 nm for this compound and related compounds.[17][18]

  • Quantification : Create a calibration curve using a series of this compound standards of known concentrations. The concentration of this compound in the lichen extract can then be determined by comparing its peak area to the calibration curve. The retention time for this compound is a key identifier. For example, one study reported a retention time of 2.802 minutes under their specific HPLC conditions.[10]

Table 3: Quantitative Analysis of this compound in Selected Lichen Species

SpeciesThis compound Content (µg/mg of dry lichen)Analytical MethodReference
Parmelia sulcata388.28 ± 7.77 ( g/mol ) Note: Units as reported in source, likely µg/g or similarHPLC[19]
Parmelia vagans349.78 ± 7.01 ( g/mol ) Note: Units as reported in source, likely µg/g or similarHPLC[19]
Xanthoparmelia chlorochroaLOD: 200 ng/mL Note: This is the limit of detection for the methodUPLC-MS/MS[11]

Note: Direct comparison of quantitative data between studies can be challenging due to variations in extraction and analytical methods.

Logical Relationships in Chemotaxonomic Analysis

The process of using this compound for chemotaxonomic identification follows a logical workflow that integrates morphological and chemical data.

Chemotaxonomy_Logic cluster_chem Chemical Data Lichen Specimen Collection Lichen Specimen Collection Morphological Analysis Morphological Analysis Lichen Specimen Collection->Morphological Analysis Thallus, apothecia, etc. Tentative Identification Tentative Identification Morphological Analysis->Tentative Identification Chemical Analysis Chemical Analysis Tentative Identification->Chemical Analysis TLC or HPLC Confirmation of Species Identity Confirmation of Species Identity Tentative Identification->Confirmation of Species Identity Presence/Absence of this compound Presence/Absence of this compound Chemical Analysis->Presence/Absence of this compound Presence/Absence of this compound->Confirmation of Species Identity Co-occurring Metabolites Co-occurring Metabolites Co-occurring Metabolites->Confirmation of Species Identity

Figure 3: Logical workflow for chemotaxonomic identification.

Conclusion

This compound is a cornerstone of lichen chemotaxonomy, providing a reliable chemical marker for the delimitation and identification of numerous lichen species, particularly within the Parmeliaceae family. Its consistent presence in certain taxa and absence in others underscores the power of secondary metabolites in resolving taxonomic complexities. The standardized analytical protocols outlined in this guide, from extraction to chromatographic analysis, provide researchers with the necessary tools to accurately identify this compound and apply this chemical data to their taxonomic, ecological, and drug discovery research. The continued investigation of this compound and other lichen metabolites will undoubtedly lead to a deeper understanding of lichen biology and its potential applications.

References

In Silico Prediction of Salazinic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Salazinic acid, a prominent secondary metabolite derived from lichens, has garnered significant scientific interest due to its diverse and potent bioactive properties. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict and elucidate the therapeutic potential of this compound. We delve into its antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory activities, presenting quantitative data from various computational studies. Detailed experimental protocols for key bioassays are provided to facilitate the validation of in silico findings. Furthermore, this guide visualizes the intricate signaling pathways and experimental workflows associated with this compound's mechanism of action through detailed diagrams. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational resource for future investigations into this promising natural compound.

Introduction

Lichens are a unique symbiotic association of fungi and algae or cyanobacteria, known to produce a plethora of structurally diverse secondary metabolites. Among these, depsidones such as this compound have emerged as compounds of significant pharmacological importance. This compound has been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects[1][2].

In silico approaches, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, have become indispensable tools in modern drug discovery. These computational methods offer a rapid and cost-effective means to predict the bioactivity of natural compounds, elucidate their mechanisms of action, and assess their potential as drug candidates. This guide focuses on the application of these in silico techniques to predict the bioactivity of this compound, providing a detailed summary of the current computational research.

Predicted Bioactivities of this compound

Computational studies have explored the interaction of this compound with various biological targets, providing insights into its potential therapeutic applications.

Antioxidant Activity

In silico models complement in vitro assays in understanding the antioxidant potential of this compound. While direct computational prediction of radical scavenging activity is complex, molecular properties calculated through computational methods can infer antioxidant capacity. In vitro studies have demonstrated its strong radical scavenging and ferric reducing abilities[2][3][4].

Anti-inflammatory Activity

Molecular docking studies have investigated the potential of this compound to inhibit key inflammatory enzymes. A notable target is cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins during inflammation. In silico analysis has shown that this compound can bind to the active site of the COX-2 enzyme, suggesting a potential mechanism for its anti-inflammatory effects[5][6][7].

Anticancer Activity

The anticancer potential of this compound has been explored through molecular docking against several cancer-related protein targets. These studies predict favorable binding interactions with key proteins involved in cancer cell proliferation and survival, such as the mammalian target of rapamycin (mTOR), estrogen receptor alpha (ERα), epidermal growth factor receptor (EGFR), and progesterone receptor (PgR)[2][3][4]. Furthermore, in silico simulations have suggested that this compound exhibits a greater enzymatic interaction capacity with human thymidylate synthase compared to the conventional anticancer drug 5-fluorouracil[8].

Enzyme Inhibition

In silico studies have highlighted the potential of this compound as an inhibitor of various enzymes.

  • SARS-CoV-2 3CL Protease: Molecular docking studies have identified this compound as a potential inhibitor of the SARS-CoV-2 3CL protease, a crucial enzyme for viral replication. The computational analysis suggests the formation of a stable covalent adduct with the catalytic cysteine residue of the enzyme[1].

  • α-Glucosidase: this compound has been investigated as a potential inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. Molecular docking and molecular dynamics simulations have indicated strong binding affinities and stable interactions with the enzyme's active site, suggesting its potential as an antidiabetic agent[9][10][11].

Quantitative Data Summary

The following tables summarize the quantitative data from various in silico and corresponding in vitro studies on this compound.

Table 1: Predicted Binding Energies of this compound with Various Protein Targets

Target ProteinPredicted Binding Energy (kcal/mol)Computational MethodReference
SARS-CoV-2 3CL Protease-5.982Molecular Docking[1]
mTOR-3.43Molecular Docking[2][3]
PgR-0.40Molecular Docking[3]
COX-2-6.6Molecular Docking[5]
α-Glucosidase-6.288Molecular Docking[11]
Human Thymidylate SynthaseFavorable EnergyMolecular Dynamics

Table 2: In Vitro Bioactivity of this compound

Bioactivity AssayIC50 ValueReference
DPPH Radical Scavenging12.14 μM[2][3]
Ferric Reducing Antioxidant Potential (FRAP)11.91 μM[4]
α-Glucosidase Inhibition1.62 ± 0.07 µg/mL[11]
α-Glucosidase Inhibition44.3 μM[10]
SARS-CoV-2 3CL Protease Inhibition (Ki)3.77 μM[1]
Cytotoxicity (Sarcoma-180)> 200 μg/mL
Cytotoxicity (MDA-MB-231)> 50 μg/mL

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the experimental validation of the in silico predictions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in methanol or ethanol. Before the assay, dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm[12].

  • Assay Procedure:

    • Add a specific volume of the DPPH working solution (e.g., 3 mL) to a cuvette[12].

    • Add a small volume of the test sample (this compound dissolved in a suitable solvent) at various concentrations[12].

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes)[12].

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured[12].

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio[1].

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the sample solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes)[1].

  • Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm[1].

  • Calculation: A standard curve is prepared using a known antioxidant (e.g., Trolox or FeSO₄). The antioxidant capacity of the sample is expressed as equivalents of the standard.

α-Glucosidase Inhibition Assay
  • Reagents: α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and a suitable buffer (e.g., phosphate buffer, pH 6.8). Acarbose is typically used as a positive control[13].

  • Assay Procedure:

    • Pre-incubate the enzyme with various concentrations of this compound for a specific time (e.g., 5 minutes at 37°C)[13].

    • Initiate the reaction by adding the pNPG substrate[13].

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes)[13].

    • Stop the reaction by adding a solution of sodium carbonate (e.g., 1 M)[13].

  • Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm[13].

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
  • Cell Culture: Plate the desired cancer cell line (e.g., MCF-7, Sarcoma-180) in a 96-well plate and incubate to allow for cell attachment[7][14].

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours)[7][14].

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells[7].

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals[7].

  • Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader[7].

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Molecular Interactions and Pathways

Graphviz diagrams are used to illustrate the logical flow of experimental procedures and the signaling pathways potentially modulated by this compound.

Experimental_Workflow_Bioactivity cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation Molecular_Docking Molecular Docking Enzyme_Inhibition Enzyme Inhibition (α-Glucosidase, COX-2) Molecular_Docking->Enzyme_Inhibition Predicted Target Cytotoxicity_Assay Cytotoxicity Assay (MTT) Molecular_Docking->Cytotoxicity_Assay Predicted Target ADMET_Prediction ADMET Prediction Drug_Development Potential Drug Candidate ADMET_Prediction->Drug_Development Safety Profile Antioxidant_Assays Antioxidant Assays (DPPH, FRAP) Antioxidant_Assays->Drug_Development Enzyme_Inhibition->Drug_Development Cytotoxicity_Assay->Drug_Development Salazinic_Acid This compound Salazinic_Acid->Molecular_Docking Binding Affinity Salazinic_Acid->ADMET_Prediction Pharmacokinetics

Caption: Workflow for investigating the bioactivity of this compound.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Salazinic_Acid This compound Salazinic_Acid->mTORC1 inhibits

Caption: Predicted inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Ras_Raf_MAPK_Pathway Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Salazinic_Acid This compound Salazinic_Acid->EGFR inhibits Proliferation Cell Proliferation & Differentiation Transcription_Factors->Proliferation

Caption: Predicted inhibition of the Ras-Raf-MAPK signaling pathway by this compound.

ADMET and Toxicological Profile

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. While specific, comprehensive in silico ADMET studies on this compound are limited, general predictions can be made based on its chemical structure. Open-access tools and web servers are available for predicting these properties[15][16][17]. These tools can provide insights into parameters such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. Further dedicated in silico and subsequent in vitro and in vivo studies are necessary to establish a complete pharmacokinetic and toxicological profile of this compound.

Conclusion

In silico methodologies have proven to be invaluable in predicting the diverse bioactive potential of this compound. Molecular docking and other computational approaches have provided strong evidence for its antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory activities. The quantitative data and predicted mechanisms of action presented in this guide offer a solid foundation for further research. The detailed experimental protocols provided herein are intended to facilitate the necessary in vitro and in vivo validation of these computational findings. The continued exploration of this compound, guided by a synergistic approach of in silico prediction and experimental validation, holds significant promise for the development of novel therapeutic agents from this remarkable natural product.

References

A Technical Guide to the Antioxidant and Free Radical Scavenging Mechanisms of Salazinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant and free radical scavenging properties of salazinic acid, a secondary metabolite predominantly found in lichens. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous degenerative diseases. Natural antioxidants like this compound are of significant interest for their potential therapeutic applications. This document summarizes the quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the core mechanisms and workflows.

Core Antioxidant Mechanisms of this compound

This compound, a depsidone, exerts its antioxidant effects through several key mechanisms. Its chemical structure, rich in phenolic hydroxyl groups, is fundamental to its ability to counteract oxidative damage.[1] The primary mechanisms include:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can easily donate a hydrogen atom to a free radical, neutralizing it and breaking the chain reaction of oxidation. This is a primary mechanism in scavenging radicals like DPPH and hydroxyl radicals.

  • Single Electron Transfer (SET): this compound can donate an electron to reduce free radicals or oxidized species. This mechanism is central to its activity in assays such as the Ferric Reducing Antioxidant Power (FRAP) assay.

  • Metal Ion Chelation: By binding to transition metal ions such as iron (Fe²⁺), this compound can prevent them from participating in the Fenton reaction, a key process that generates the highly reactive hydroxyl radical.[2]

These mechanisms collectively contribute to its potent antioxidant profile, which has been demonstrated across a variety of in vitro assays.[3][4]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various standard assays. The following tables summarize the reported 50% inhibitory concentration (IC50) values and other relevant metrics, providing a comparative overview of its efficacy. Lower IC50 values indicate higher antioxidant potency.

Table 1: Free Radical Scavenging Activity of this compound

Assay TypeRadical ScavengedIC50 ValueStandard/ControlSource
DPPH 2,2-diphenyl-1-picrylhydrazyl110.79 ± 4.32 nMAscorbic Acid (163.10 ± 5.94 nM)[5]
12.14 µM-[6]
ABTS 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)121.47 ± 4.53 nMAscorbic Acid (168.99 ± 12.86 nM)[5][7]
Superoxide Superoxide Anion (O₂⁻)131.17 ± 7.60 nMAscorbic Acid (178.63 ± 14.33 nM)[5][7]
Hydroxyl Hydroxyl Radical (•OH)Dose-dependent activity observedTannic Acid[2]

Note: this compound has also been reported to scavenge 80% of ABTS radicals at a concentration of 2 mg/mL and to moderately scavenge DPPH radicals.[8][9]

Table 2: Reducing Power and Other Antioxidant Activities of this compound

Assay TypePrincipleResult (IC50 or Equivalent)Standard/ControlSource
FRAP Ferric Reducing Antioxidant Power11.91 µMTrolox (71.39 µg/mL)[10]
215.51 ± 3.24 nMAscorbic Acid (162.36 ± 4.30 nM)[5][7]
Metal Chelating Ferrous Ion (Fe²⁺) ChelationLess active than standardEDTA[2]
Phosphomolybdenum Reduction of Mo(VI) to Mo(V)Activity observedAscorbic Acid[2]

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the antioxidant properties of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[11][12]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol or ethanol. Before the assay, dilute the stock solution to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[11]

  • Reaction Mixture: In a test tube or microplate well, mix a specific volume of the DPPH working solution (e.g., 3 mL) with a small volume of the this compound sample dissolved in a suitable solvent (e.g., 0.5 mL).[11] Various concentrations of the sample should be prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[11][12]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control is prepared using the solvent instead of the antioxidant sample.[11]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the inhibition percentage against the sample concentration.[2]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Radical (Purple Solution) Mix Mix DPPH with Sample/Standard DPPH->Mix SA This compound (Test Sample) SA->Mix Standard Standard Antioxidant (e.g., Ascorbic Acid) Standard->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate H+ donation Measure Measure Absorbance @ 517 nm Incubate->Measure Color change Calculate Calculate % Inhibition Determine IC50 Measure->Calculate

Fig. 1: Workflow for the DPPH Free Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by the antioxidant, leading to a decrease in absorbance.[13][14]

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13]

  • Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (±0.02) at 734 nm.[15]

  • Reaction Mixture: Add a small volume of the this compound sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 220 µL).[9][13]

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 30 minutes) in the dark.[13]

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging percentage is calculated similarly to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[16][17]

Protocol:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[2][18]

  • Reaction Initiation: Warm the FRAP reagent to 37°C. Add a small aliquot of the sample (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 900 µL).[2]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[2]

  • Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, typically FeSO₄ or Trolox.

FRAP_Assay_Principle SA This compound (Antioxidant) SA_ox Oxidized This compound SA->SA_ox Donates electron (e⁻) Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue Color) Fe3_TPTZ->Fe2_TPTZ Accepts electron (e⁻) Measured at 593 nm

Fig. 2: Principle of the Ferric Reducing Antioxidant Power (FRAP) Assay.
Hydroxyl Radical (•OH) Scavenging Assay

This assay typically uses the Fenton reaction (Fe²⁺ + H₂O₂) to generate hydroxyl radicals, which are then detected by a probe. The antioxidant's ability to scavenge these radicals reduces the signal from the probe.[2][19]

Protocol:

  • Reaction Mixture: The reaction mixture contains a source of Fe²⁺, H₂O₂, and a detection molecule (e.g., salicylic acid, which is hydroxylated to form colored products).

  • Sample Addition: this compound at various concentrations is added to the reaction mixture.

  • Incubation: The mixture is incubated, allowing the Fenton reaction and scavenging to occur.

  • Measurement: The absorbance of the colored product formed by the reaction of the hydroxyl radical with the probe is measured at a specific wavelength (e.g., 510 nm for hydroxylated salicylic acid).[19]

  • Calculation: A decrease in absorbance in the presence of this compound indicates hydroxyl radical scavenging.

Superoxide Radical (O₂⁻) Scavenging Assay

This assay measures the scavenging of superoxide radicals, which can be generated by systems like the riboflavin-light-NBT (nitroblue tetrazolium) system. The reduction of NBT to blue formazan by superoxide radicals is inhibited by the antioxidant.[2]

Protocol:

  • System Setup: A reaction mixture is prepared containing riboflavin, NBT, and EDTA in a phosphate buffer.

  • Sample Addition: this compound is added to the mixture.

  • Radical Generation: The mixture is illuminated (e.g., with a fluorescent lamp) for a set time to generate superoxide radicals via the photo-reduction of riboflavin. A control is kept in the dark.

  • Absorbance Measurement: The formation of blue formazan is measured spectrophotometrically at a wavelength like 590 nm.[2]

  • Calculation: The percentage inhibition of NBT reduction is calculated to determine the superoxide scavenging activity.

Metal Chelating Assay

This assay evaluates the ability of a compound to chelate ferrous ions (Fe²⁺), preventing them from forming the Fenton reactant or a colored complex with a reagent like ferrozine.[2]

Protocol:

  • Reaction Mixture: this compound is mixed with a solution of FeCl₂.

  • Complex Formation: Ferrozine is added to the mixture. Ferrozine forms a stable magenta-colored complex with any Fe²⁺ that has not been chelated by the sample.

  • Incubation: The mixture is shaken and allowed to stand at room temperature for about 10 minutes.[2]

  • Absorbance Measurement: The absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm.

  • Calculation: The chelating activity is calculated based on the reduction in the formation of the colored complex compared to a control without the chelating agent.

Metal_Chelating_Workflow cluster_control Control Reaction (No Chelator) cluster_sample Sample Reaction (with this compound) cluster_measure Measurement FeCl2_c FeCl₂ Solution Complex_c Fe²⁺-Ferrozine Complex (Magenta Color) FeCl2_c->Complex_c + Ferrozine_c Ferrozine Ferrozine_c->Complex_c Abs_c High Absorbance @ 562 nm Complex_c->Abs_c FeCl2_s FeCl₂ Solution Chelated_Fe SA-Fe²⁺ Complex (Chelated Iron) FeCl2_s->Chelated_Fe + SA This compound SA->Chelated_Fe Complex_s Reduced Fe²⁺-Ferrozine (Less Color) Chelated_Fe->Complex_s + Ferrozine (competes for Fe²⁺) Ferrozine_s Ferrozine Ferrozine_s->Complex_s Abs_s Low Absorbance @ 562 nm Complex_s->Abs_s

Fig. 3: Workflow of the Ferrous Ion (Fe²⁺) Metal Chelating Assay.

Conclusion

This compound demonstrates significant antioxidant and free radical scavenging capabilities through multiple mechanisms, including hydrogen atom donation, electron transfer, and metal ion chelation. Quantitative data from DPPH, ABTS, and FRAP assays confirm its potent activity, with IC50 values that are comparable to or even superior to standard antioxidants like ascorbic acid in some studies.[5][7] This comprehensive profile makes this compound a compelling candidate for further investigation in the development of novel therapeutic agents aimed at mitigating oxidative stress-related pathologies. The detailed protocols provided herein serve as a resource for researchers to standardize the evaluation of this and other natural antioxidant compounds.

References

Preliminary Anticancer Screening of Salazinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salazinic acid, a secondary metabolite predominantly found in lichens of the Parmeliaceae family, has emerged as a compound of interest in oncology research. Preliminary studies suggest its potential as an anticancer agent, attributed to its cytotoxic and pro-apoptotic effects on various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's anticancer properties, detailing experimental protocols, summarizing key quantitative data, and visualizing implicated signaling pathways to support further research and drug development endeavors.

In Vitro Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays, primarily focusing on its ability to inhibit cell proliferation and induce programmed cell death (apoptosis).

Cytotoxicity against Cancer Cell Lines

The cytotoxic effect of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for pure this compound against a wide range of cell lines are still being extensively researched, studies on lichen extracts rich in this compound provide preliminary evidence of its cytotoxic potential. For instance, extracts of Parmotrema reticulatum, known to contain this compound, have shown strong cytotoxic activity against the MCF-7 breast cancer cell line and lower cytotoxicity against A549 lung cancer cells[1].

Table 1: Cytotoxicity of this compound and Related Lichen Extracts

Cell LineCompound/ExtractIC50 ValueReference
B16-F10 (Murine Melanoma)This compoundNot specified, but induced caspase-3 activation[2]
HT-29 (Colon Carcinoma)This compoundInvestigated, showed anti-proliferative effects[3]
FemX (Human Melanoma)This compoundInvestigated[1]
LS174 (Human Colon Carcinoma)This compoundInvestigated[1]
MCF-7 (Breast Carcinoma)Parmotrema reticulatum extract (contains this compound)130.03 ± 3.11 µg/ml[4]
A549 (Lung Carcinoma)Parmotrema reticulatum extract (contains this compound)773.62 ± 88.39 µg/ml[4]

Note: The data for lichen extracts provide an indication of potential activity, but further studies with purified this compound are necessary to determine its precise IC50 values.

Mechanism of Action

The anticancer activity of this compound is believed to be mediated through the induction of apoptosis and modulation of key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis

Apoptosis is a crucial mechanism by which chemotherapeutic agents eliminate cancer cells. Evidence suggests that this compound can trigger this process. A key indicator of apoptosis is the activation of caspases, a family of proteases that execute the cell death program. One study has demonstrated that this compound treatment leads to the activation of caspase-3 in B16-F10 murine melanoma cells[2].

The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. An increase in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, initiating the caspase cascade. While direct studies on pure this compound's effect on Bcl-2 and Bax are limited, research on extracts from this compound-containing lichens, such as Parmotrema reticulatum, has shown a decreased expression of Bcl-2 in MCF-7 cells, suggesting a shift towards a pro-apoptotic state[1].

Modulation of Signaling Pathways

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. In silico docking studies have suggested that this compound may interact with the mammalian target of rapamycin (mTOR), a key component of this pathway[5]. By potentially inhibiting mTOR, this compound could disrupt this pro-survival signaling network, thereby hindering cancer cell growth.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the preliminary anticancer screening of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_0 In Vitro Anticancer Screening Workflow for this compound start Start: this compound Compound cytotoxicity Cytotoxicity Screening (MTT Assay) Determine IC50 values in various cancer cell lines start->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism If cytotoxic apoptosis Apoptosis Induction (Annexin V-FITC/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) mechanism->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt/mTOR pathway proteins) mechanism->pathway end Conclusion on Preliminary Anticancer Potential apoptosis->end cell_cycle->end pathway->end apoptosis_pathway cluster_1 Proposed Apoptotic Pathway of this compound salazinic_acid This compound bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) salazinic_acid->bcl2 Inhibits bax Bax (Pro-apoptotic) (Up-regulated) salazinic_acid->bax Promotes mitochondria Mitochondria bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mtor_pathway cluster_2 Potential Inhibition of PI3K/Akt/mTOR Pathway by this compound growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Growth, Survival mtor->proliferation salazinic_acid This compound salazinic_acid->mtor Inhibits (Potential)

References

Antimicrobial Spectrum of Salazinic Acid Against Pathogenic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salazinic acid, a secondary metabolite derived from lichens, has demonstrated notable antimicrobial properties against a range of pathogenic bacteria. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, presenting quantitative data on its efficacy, detailing the experimental protocols for its evaluation, and exploring its potential mechanism of action. The information is intended to support further research and development of this compound as a potential therapeutic agent.

Antimicrobial Spectrum of this compound

This compound has been shown to exhibit selective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various pathogenic bacteria as reported in the scientific literature. It is important to note that the methodologies and units may vary between studies, and this should be taken into consideration when comparing the data.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Pathogenic Bacteria

Bacterial SpeciesGram StainMICSource
Bacillus cereusPositive1.51 µg/µL(Candan et al., 2007)[1]
Bacillus subtilisPositive31.2 µg/mL(Anonymous, Biolichen)[2]
Staphylococcus aureusPositive125 µg/mL(Anonymous, Biolichen)[2]
Escherichia coliNegative1000 µg/mL (1 mg/mL)(Anonymous, Biolichen)[2]
Pseudomonas aeruginosaNegativeActive (MIC not specified)(Candan et al., 2007)[3][4]
Salmonella typhimuriumNegativeActive (MIC not specified)(Candan et al., 2007)[3][4]

Table 2: Bacteria Reported to be Resistant to this compound

Bacterial SpeciesGram StainSource
Listeria monocytogenesPositive(Candan et al., 2007)[3][4]
Streptococcus faecalisPositive(Candan et al., 2007)[3][4]
Proteus vulgarisNegative(Candan et al., 2007)[3][4]
Yersinia enterocoliticaNegative(Candan et al., 2007)[3][4]

Proposed Mechanism of Action: Inhibition of the SOS Response

While the precise mechanism of action of this compound is still under investigation, evidence suggests that depsidones, the class of compounds to which this compound belongs, may exert their antibacterial effect by inhibiting the bacterial SOS response. This pathway is a crucial defense mechanism in bacteria against DNA damage. A key protein in this response is RecA. It is hypothesized that this compound may inhibit RecA, leading to a cascade of events that sensitize the bacteria to DNA damage and ultimately lead to cell death.[5][6]

SOS_Pathway_Inhibition cluster_stress Bacterial Stress cluster_pathway SOS Response Pathway DNA_Damage DNA Damage (e.g., from antibiotics) ssDNA Single-Stranded DNA (ssDNA) Accumulation DNA_Damage->ssDNA causes RecA RecA Protein ssDNA->RecA activates RecA_ssDNA RecA-ssDNA Filament RecA->RecA_ssDNA forms LexA LexA Repressor RecA_ssDNA->LexA induces autocleavage of SOS_Genes SOS Genes (Error-Prone DNA Repair) LexA->SOS_Genes represses Cell_Death Cell Death SOS_Genes->Cell_Death leads to Salazinic_Acid This compound Inhibition Salazinic_Acid->Inhibition Inhibition->RecA Inhibits Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results SA_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound SA_Stock->Serial_Dilution Add_SA Add this compound Dilutions to Wells Serial_Dilution->Add_SA Inoculum_Prep Prepare Standardized Bacterial Inoculum Add_Inoculum Add Bacterial Inoculum to Wells Inoculum_Prep->Add_Inoculum Plate_Setup Set up 96-well Plate with Broth Plate_Setup->Add_SA Add_SA->Add_Inoculum Incubate Incubate Plate Add_Inoculum->Incubate Read_Plate Visually Inspect for Bacterial Growth Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC Disk_Diffusion_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Agar_Plates Prepare Mueller-Hinton Agar Plates Inoculate_Plates Inoculate Agar Plates with Bacteria Agar_Plates->Inoculate_Plates Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculate_Plates SA_Disks Prepare this compound Impregnated Disks Place_Disks Place this compound Disks on Agar Surface SA_Disks->Place_Disks Inoculate_Plates->Place_Disks Incubate Incubate Plates Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Interpret_Results Interpret Susceptibility Measure_Zones->Interpret_Results

References

Methodological & Application

Application Notes and Protocols for the Extraction of Salazinic Acid from Lichens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salazinic acid, a prominent secondary metabolite found in various lichen species, has garnered significant attention within the scientific community. This depsidone possesses a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[1][2] Its potential as a lead compound in drug discovery necessitates robust and well-documented protocols for its efficient extraction and purification. These application notes provide detailed methodologies for the extraction of this compound from lichens, tailored for researchers in natural product chemistry, pharmacology, and drug development.

This compound is particularly abundant in lichens belonging to the genera Parmotrema, Bulbothrix, and Hypotrachyna.[3][4] The protocols outlined below are based on established solvent extraction techniques and provide a comprehensive workflow from raw lichen material to purified this compound.

Data Presentation

The efficiency of this compound extraction is influenced by the lichen species, the solvent system employed, and the extraction method. The following table summarizes quantitative data from various studies to provide a comparative overview of expected yields.

Lichen SpeciesExtraction SolventExtraction MethodThis compound Yield (% of extract)Reference
Parmelia sulcataAcetoneNot Specified23.05%[5]
Hypotrachyna cirrhataAcetoneNot SpecifiedNot explicitly quantified as % of total extract, but isolated as a major component.[4][6]
Parmelia sulcataMethanol, Acetone, Diethyl ether, Chloroform, Petroleum etherMacerationNot quantified as % of total extract, but antimicrobial activity of extracts and isolated this compound was evaluated.[7][8][9]

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from lichen thalli. The methodology is a synthesis of commonly employed laboratory techniques for the isolation of lichen acids.

Protocol 1: Solvent Extraction of this compound

1. Materials and Equipment:

  • Dried and ground lichen material (e.g., Parmelia sulcata, Hypotrachyna cirrhata)

  • Solvents: Acetone, Chloroform, Methanol, Ethanol, Diethyl ether, Petroleum ether (analytical grade)[7][8]

  • Soxhlet apparatus or glassware for maceration/heat reflux extraction[10][11]

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Glass columns for chromatography (optional)

  • Silica gel for column chromatography (optional)

  • Beakers, flasks, and other standard laboratory glassware

  • Heating mantle or water bath[10]

2. Extraction Procedure:

  • Step 1: Sample Preparation:

    • Thoroughly clean the lichen thalli to remove any substrate and debris.[11]

    • Air-dry or freeze-dry the cleaned lichen material.

    • Grind the dried thalli into a fine powder using a blender or mortar and pestle.

  • Step 2: Solvent Extraction (Choose one method):

    • Method A: Maceration

      • Weigh the powdered lichen material (e.g., 10 g).

      • Place the powder in a flask and add a suitable solvent (e.g., 100 ml of acetone). A 1:10 solid-to-solvent ratio is a good starting point.[7]

      • Stopper the flask and allow it to stand at room temperature for 24-48 hours with occasional shaking.

      • Filter the extract through Whatman No. 1 filter paper.

      • Repeat the extraction process with fresh solvent to ensure complete extraction.

    • Method B: Heat Reflux Extraction

      • Place the powdered lichen material in a round-bottom flask.

      • Add the extraction solvent (e.g., acetone).

      • Set up a reflux condenser and heat the mixture in a water bath at a temperature appropriate for the solvent (e.g., 50-60°C for acetone) for 4-6 hours.[10]

      • Cool the mixture and filter the extract.

    • Method C: Soxhlet Extraction

      • Place the powdered lichen material in a thimble.

      • Place the thimble in the Soxhlet extractor.

      • Fill the round-bottom flask with the extraction solvent.

      • Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and then drip back through the thimble, extracting the compounds.

      • Continue the extraction for several hours until the solvent in the extractor arm runs clear.

  • Step 3: Concentration of the Extract:

    • Combine the filtered extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.

Protocol 2: Purification of this compound by Crystallization

1. Materials and Equipment:

  • Crude lichen extract containing this compound

  • Recrystallization solvents (e.g., acetone, ethanol, or a mixture of solvents)[12]

  • Beakers and Erlenmeyer flasks

  • Hot plate or water bath

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

2. Crystallization Procedure:

  • Step 1: Dissolution:

    • Transfer the crude extract into a beaker.

    • Add a minimal amount of a suitable hot solvent (e.g., acetone) to dissolve the extract completely. Gentle heating may be required.

  • Step 2: Crystallization:

    • Allow the solution to cool down slowly to room temperature. This compound is less soluble in cold solvent and will start to crystallize.

    • To promote further crystallization, place the beaker in an ice bath.

  • Step 3: Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature. In its purified form, this compound appears as colorless needles.[3]

Visualizations

Experimental Workflow for this compound Extraction and Purification

Salazinic_Acid_Extraction cluster_collection Lichen Collection and Preparation cluster_extraction Extraction cluster_purification Purification cluster_product Final Product Lichen Lichen Thalli (e.g., Parmelia sulcata) Cleaning Cleaning and Drying Lichen->Cleaning Grinding Grinding to Powder Cleaning->Grinding Extraction Solvent Extraction (Maceration, Reflux, or Soxhlet) Solvent: Acetone Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Dissolution Dissolution in Hot Solvent Concentration->Dissolution Crude Extract Crystallization Cooling and Crystallization Dissolution->Crystallization Isolation Isolation of Crystals (Vacuum Filtration) Crystallization->Isolation Drying Drying Isolation->Drying Pure_Salazinic_Acid Purified this compound Drying->Pure_Salazinic_Acid

Caption: Workflow for the extraction and purification of this compound from lichens.

References

Application Note: Quantification of Salazinic Acid in Lichen Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Salazinic acid is a prominent secondary metabolite found in various lichen species, belonging to the depsidone class of chemical compounds. It is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to its diverse biological activities, including antioxidant, antimicrobial, and cytotoxic properties. Accurate and reliable quantification of this compound in lichen extracts is crucial for chemotaxonomic studies, quality control of lichen-based products, and for elucidating its pharmacological potential. This application note provides a detailed protocol for the quantification of this compound in lichen extracts using a validated High-Performance Liquid Chromatography (HPLC) method.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Quantification

HPLC_Workflow cluster_workflow Experimental Workflow Sample_Collection Lichen Sample Collection Drying_Grinding Drying and Grinding Sample_Collection->Drying_Grinding Extraction Solvent Extraction (e.g., Acetone) Drying_Grinding->Extraction Filtration_Evaporation Filtration and Evaporation Extraction->Filtration_Evaporation Reconstitution Reconstitution in Mobile Phase Filtration_Evaporation->Reconstitution HPLC_Analysis HPLC Analysis Reconstitution->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: Workflow for this compound Quantification.

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Lichen Thallus

This protocol describes the extraction of this compound from dried lichen material.

Materials:

  • Dried lichen thallus

  • Grinder or mortar and pestle

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Filter paper (0.45 µm)

  • Rotary evaporator

  • Vials

Procedure:

  • Clean the lichen thalli to remove any debris and substratum.

  • Dry the cleaned lichens at room temperature or in a low-temperature oven.

  • Grind the dried lichen thallus into a fine powder using a grinder or a mortar and pestle.

  • Accurately weigh a specific amount of the lichen powder (e.g., 100 mg).

  • Transfer the powder to an extraction vessel and add a suitable volume of acetone (e.g., 10 mL).

  • Extract the this compound by sonication for 30 minutes or by maceration for 24 hours at room temperature.

  • Filter the extract through a 0.45 µm filter to remove particulate matter.

  • Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure.

  • Reconstitute the dried extract in a known volume of mobile phase (e.g., 1 mL of methanol or the initial mobile phase composition) for HPLC analysis.

2. HPLC Method for Quantification of this compound

This section outlines a typical reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity or equivalent with a diode array detector (DAD) or UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 1% Phosphoric Acid in Water, B: Methanol (Gradient elution)
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection 254 nm
Injection Vol. 20 µL

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

Calibration Curve:

  • Inject the standard solutions into the HPLC system.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

Quantification of this compound in Lichen Extracts:

  • Inject the prepared lichen extract solution into the HPLC system.

  • Identify the this compound peak in the chromatogram based on the retention time of the standard.

  • Determine the peak area of this compound in the sample.

  • Calculate the concentration of this compound in the extract using the regression equation from the calibration curve.

Quantitative Data Summary

The concentration of this compound can vary significantly among different lichen species. The following table summarizes the reported quantities of this compound in various lichen extracts.

Lichen SpeciesExtraction SolventThis compound ContentReference
Parmelia sulcataAcetone23.05% of extract[1]
Parmelia sulcataNot specified388.28 ± 7.77 µg/mg of thallus[2]
Parmelia vagansNot specified349.78 ± 7.01 µg/mg of thallus[2]
Parmotrema tinctorumAcetone~16% of extract[3]
Parmotrema delicatulumAcetone~16% of extract[3]
Xanthoparmelia chlorochroaAcetoneVaries (significantly higher in some locations)[4]

Note: The yield of this compound can be influenced by various factors, including the geographical location, season of collection, and the specific extraction method used.

Conclusion

This application note provides a comprehensive and detailed protocol for the reliable quantification of this compound in lichen extracts using HPLC. The described method is robust and can be adapted for the analysis of this compound in a wide range of lichen species. The provided workflow, protocols, and data will be valuable for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salazinic acid is a prominent depsidone, a class of polyphenolic compounds, commonly found in various lichen species.[1] Depsidones are known for their diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties.[1] Accurate and sensitive quantification of this compound and related depsidones is crucial for pharmacological studies, natural product chemistry, and quality control of lichen-based products. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of this compound and other depsidones.

Analytical Workflow Overview

The general workflow for the analysis of this compound and related depsidones involves sample preparation, UPLC separation, and MS/MS detection. The following diagram illustrates the key steps.

UPLC-MS/MS Workflow for Depsidone Analysis cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Lichen Sample Lichen Sample Extraction Extraction Lichen Sample->Extraction Acetone/Sonication Filtration/Centrifugation Filtration/Centrifugation Extraction->Filtration/Centrifugation UPLC Separation UPLC Separation Filtration/Centrifugation->UPLC Separation Injection MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Elution Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Quantification & Identification Quantification & Identification Data Acquisition->Quantification & Identification

Caption: A generalized workflow for the UPLC-MS/MS analysis of depsidones from lichen samples.

Experimental Protocols

1. Sample Preparation: Extraction of Depsidones from Lichen Material

This protocol is based on methods described for the extraction of lichen acids.[2]

  • Materials:

    • Air-dried and ground lichen material

    • Acetone (HPLC grade)

    • Sonicator

    • Centrifuge

    • Syringe filters (0.22 µm)

    • Vials for UPLC analysis

  • Procedure:

    • Weigh approximately 100 mg of ground lichen material into a centrifuge tube.

    • Add 10 mL of acetone to the tube.

    • Sonicate the mixture for 15-20 minutes in a water bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

    • Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.

    • The sample is now ready for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

The following parameters are a composite of several published methods for the analysis of this compound and other lichen metabolites.[3][4]

  • Instrumentation:

    • UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC Conditions:

    • Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.[2]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

    • Flow Rate: 0.3 mL/min.[3]

    • Column Temperature: 40 °C.[5]

    • Injection Volume: 1-5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 20
      3.0 50
      5.0 95
      7.0 95
      7.1 5

      | 10.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often preferred for depsidones.

    • Capillary Voltage: 3.0-3.5 kV.[6]

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.[6]

    • Gas Flow Rates: Optimized for the specific instrument.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification.

This compound Fragmentation

The fragmentation of depsidones in MS/MS typically involves the loss of small molecules such as CO2, CO, and CH2O.[5] The following diagram illustrates a proposed fragmentation pathway for this compound.

This compound Fragmentation Salazinic_Acid This compound [M-H]⁻ m/z 387 Fragment_1 [M-H-CO₂]⁻ m/z 343 Salazinic_Acid->Fragment_1 - CO₂ Fragment_2 [M-H-CO₂-CHO]⁻ m/z 314 Fragment_1->Fragment_2 - CHO

Caption: Proposed MS/MS fragmentation pathway for this compound in negative ion mode.

Quantitative Data

The following tables summarize quantitative data reported for this compound and related compounds from various studies.

Table 1: Limits of Detection (LOD) for Selected Lichen Acids by UPLC-MS/MS [2]

CompoundLOD (ng/mL)
This compound200
Norstictic acid100
Usnic acid50

Table 2: In Vitro α-Glucosidase Inhibitory Activity (IC50) [5]

CompoundIC50 (µM)
This compound1.62 ± 0.07
Norlobaridone1.41 ± 0.01
Acarbose (Std.)> 200

Conclusion

The UPLC-MS/MS method presented provides a sensitive and selective approach for the analysis of this compound and related depsidones in lichen extracts. The detailed protocol for sample preparation and the optimized UPLC and MS/MS parameters enable reliable quantification and identification of these compounds. This methodology is well-suited for researchers in natural product chemistry, pharmacology, and drug development who are investigating the properties and applications of lichen-derived substances.

References

Application Notes and Protocols: In Vitro Antioxidant Assays for Salazinic Acid (DPPH & FRAP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant capacity of Salazinic acid using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Introduction

This compound, a secondary metabolite commonly found in lichens, has garnered interest for its various biological activities.[1] Evaluating its antioxidant potential is crucial for understanding its therapeutic promise. Antioxidants can neutralize harmful free radicals, which are implicated in numerous degenerative diseases.[1] The DPPH and FRAP assays are two of the most common, reliable, and straightforward spectrophotometric methods for determining antioxidant capacity in vitro.[2][3] The DPPH assay measures the capacity of an antioxidant to scavenge free radicals, while the FRAP assay determines its ability to act as a reducing agent.[3][4]

Quantitative Antioxidant Data for this compound

The antioxidant capacity of this compound has been quantified using various assays. The IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the initial radicals, is a common metric for the DPPH assay. For the FRAP assay, the activity is often compared to a standard like Trolox.

CompoundAssayIC50 Value (μM)Reference
This compoundDPPH Radical Scavenging12.14[5][6][7]
This compoundFerric Reducing Antioxidant Potential (FRAP)11.91[6]
Atranorin (another lichen compound)DPPH Radical Scavenging39.31[5][6][7]
Trolox (Standard)Ferric Reducing Antioxidant Potential (FRAP)71.39[6]

Note: Lower IC50 values indicate stronger antioxidant activity.

DPPH Radical Scavenging Assay

Principle and Mechanism

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[8] DPPH is a stable free radical that has a deep violet color in solution, with a characteristic strong absorption maximum at approximately 517 nm.[9][10] When the DPPH radical is scavenged by an antioxidant, it is reduced to the pale yellow hydrazine derivative (DPPH-H).[8][9] This color change leads to a decrease in absorbance, which is proportional to the concentration and efficacy of the antioxidant present.[9]

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH DPPH• (Violet Radical) DPPHH DPPH-H (Yellow, Reduced Form) DPPH->DPPHH Accepts H• AH This compound (Antioxidant) A Oxidized This compound AH->A Donates H•

Caption: DPPH radical scavenging by an antioxidant (e.g., this compound).

Detailed Experimental Protocol

This protocol is adapted from established methodologies for evaluating plant-derived compounds.[2][8][11]

A. Reagents and Materials

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Micropipettes

B. Preparation of Solutions

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. Store this solution in an amber bottle or wrapped in aluminum foil and kept in the dark at 4°C, as DPPH is light-sensitive.[2][8]

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol). From this stock, prepare a series of dilutions to obtain various concentrations for testing.

  • Positive Control: Prepare a series of dilutions of ascorbic acid or Trolox in the same manner as the test sample.

C. Assay Procedure

  • Reaction Setup: In a 96-well plate, add a specific volume of the diluted this compound samples to each well. For example, add 100 µL of each concentration.

  • Control Wells: Prepare a blank control (solvent only) and a negative control (solvent + DPPH solution).[11]

  • Initiate Reaction: Add a fixed volume of the DPPH working solution (e.g., 100 µL) to all wells containing the sample and the negative control.[11] The final volume in each well should be uniform.

  • Incubation: Mix the contents gently and incubate the plate in the dark at room temperature for 30 minutes.[2][4] The incubation period is critical for the reaction to stabilize.

  • Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[8][11]

D. Calculation of Radical Scavenging Activity The percentage of DPPH radical scavenging activity is calculated using the following formula:[11]

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the negative control (DPPH solution without the sample).

  • A_sample is the absorbance of the reaction mixture (DPPH solution with this compound).

The IC50 value is then determined by plotting the percentage of scavenging activity against the different concentrations of this compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle and Mechanism

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[12][13] The assay is conducted in an acidic medium (pH 3.6) where the antioxidant reduces the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, which is colorless, to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex.[14][15] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is measured spectrophotometrically at approximately 593 nm.[13][16] The intensity of the blue color is directly proportional to the reducing power of the antioxidants in the sample.[13]

FRAP_Mechanism cluster_reactants Reactants (at pH 3.6) cluster_products Products Fe3TPTZ Fe³⁺-TPTZ Complex (Colorless) Fe2TPTZ Fe²⁺-TPTZ Complex (Intense Blue) Fe3TPTZ->Fe2TPTZ Reduction (gains e⁻) Antioxidant This compound (Reducing Agent) Oxidized_AO Oxidized This compound Antioxidant->Oxidized_AO Oxidation (loses e⁻)

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Experimental Protocol

This protocol is based on the method described by Benzie and Strain (1996) and has been applied to this compound.[1][16]

A. Reagents and Materials

  • This compound

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in distilled water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 liter.[17]

  • TPTZ Solution (10 mM): Dissolve TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.[16][17]

  • Ferric Chloride (FeCl₃·6H₂O) Solution (20 mM): Dissolve ferric chloride hexahydrate in distilled water.[16][17]

  • Ferrous sulfate (FeSO₄·7H₂O) or Trolox (for standard curve)

  • 96-well microplate or cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath set to 37°C

B. Preparation of Solutions

  • FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[13][18] For example, mix 25 mL of acetate buffer, 2.5 mL of TPTZ solution, and 2.5 mL of FeCl₃ solution.[13] Warm the freshly prepared reagent to 37°C before use.[13][16] The solution should be a straw color; if it appears blue, it should be discarded.[17]

  • This compound Samples: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

  • Standard Curve: Prepare a series of known concentrations of FeSO₄ or Trolox to generate a standard curve.

C. Assay Procedure

  • Reaction Setup: Add a small volume of the this compound sample or standard solution to a microplate well or cuvette (e.g., 10 µL).[16] Add an appropriate volume of water (e.g., 90 µL) if necessary to adjust the volume.[16]

  • Blank: Prepare a blank using the solvent instead of the sample.

  • Initiate Reaction: Add a large volume of the pre-warmed FRAP reagent (e.g., 900 µL or scaled down for a microplate) to each well/cuvette.[16] Mix thoroughly.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time, typically ranging from 4 to 30 minutes.[13][16] A 30-minute incubation is common for lichen-derived compounds.[16]

  • Measurement: Measure the absorbance at 593 nm.[15][16][17]

D. Calculation of FRAP Value

  • Plot the absorbance values of the standards (FeSO₄ or Trolox) against their concentrations to create a standard curve.

  • Use the linear regression equation from the standard curve to determine the FRAP value of the this compound samples.

  • The results are typically expressed as mM of Fe(II) equivalents or Trolox equivalents per gram of the compound.

General Experimental Workflow

The workflow for both assays follows a similar logical progression from preparation to data analysis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_sample Sample Preparation (this compound Dilutions) mix Mixing (Sample + Reagent) prep_sample->mix prep_reagent Reagent Preparation (DPPH or FRAP Solution) prep_reagent->mix prep_control Standard/Control Prep (Ascorbic Acid/Trolox/FeSO₄) prep_control->mix incubate Incubation (Dark, Room Temp for DPPH) (37°C for FRAP) mix->incubate measure Spectrophotometry (517nm for DPPH) (593nm for FRAP) incubate->measure calc Calculate % Inhibition or use Standard Curve measure->calc determine Determine Final Value (IC₅₀ or FRAP Value) calc->determine

References

Application Notes and Protocols: Cytotoxicity of Salazinic Acid on Cancer Cell Lines using MTT and XTT Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salazinic acid, a secondary metabolite derived from lichens, has garnered interest in oncological research for its potential antitumor properties. This document provides a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines, with a focus on data obtained from 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) assays. It includes detailed protocols for these colorimetric assays and summarizes the available quantitative data. Furthermore, this document outlines potential signaling pathways that may be involved in the cytotoxic action of this compound.

Data Presentation: Cytotoxicity of this compound

The cytotoxic and antiproliferative effects of this compound have been investigated across a range of cancer cell lines. However, the available data presents some variability, suggesting that the efficacy of this compound may be cell-line specific. One study indicated that this compound was not significantly toxic to sarcoma-180 and MDA-MB-231 cell lines when evaluated by the MTT assay[1][2]. Conversely, other research has demonstrated its antiproliferative activities in different cancer cell lines using the sulforhodamine B (SRB) assay and has shown tumor volume inhibition in in-vivo models[1]. It is noteworthy that this compound has been reported to exhibit no significant cytotoxic effects on normal murine Sertoli TM4 cells, suggesting a potential for selective anticancer activity[3].

Cell LineAssay TypeConcentration% Cell ViabilityIC50 ValueReference
Sarcoma-180MTTNot Specified79.49 ± 4.15%Not Determined[1][2]
MDA-MB-231MTTNot Specified86.88 ± 1.02%Not Determined[1][2]
B16-F10 (Melanoma)SRBNot SpecifiedNot ReportedNot Reported[1]
PC-03 (Prostate Cancer)SRBNot SpecifiedNot ReportedNot Reported[1]
MCF7 (Breast Cancer)SRBNot SpecifiedNot ReportedNot Reported[1]
HT-29 (Colon Cancer)SRBNot SpecifiedNot ReportedNot Reported[1]
HEP-G2 (Liver Cancer)SRBNot SpecifiedNot ReportedNot Reported[1]
K562 (Leukemia)SRBNot SpecifiedNot ReportedNot Reported[1]
786-0 (Kidney Cancer)SRBNot SpecifiedNot ReportedNot Reported[1]

Experimental Protocols

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[4][5]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

XTT Assay Protocol

The XTT assay is another colorimetric method for determining cell viability. In this assay, the tetrazolium salt XTT is reduced to a water-soluble formazan product by metabolically active cells.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Treat the cells with serial dilutions of this compound as described for the MTT assay.

  • Incubation: Incubate the plate for the desired duration at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT:electron-coupling reagent).[6]

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[7]

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until a color change is apparent.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance of the formazan product at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm is recommended.[7]

Visualization of Experimental Workflow and Signaling Pathways

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_salazinic Add this compound Dilutions incubate_24h->add_salazinic incubate_treatment Incubate (e.g., 24, 48, 72h) add_salazinic->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

XTT_Assay_Workflow XTT Assay Experimental Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h add_salazinic Add this compound Dilutions incubate_24h->add_salazinic incubate_treatment Incubate (e.g., 24, 48, 72h) add_salazinic->incubate_treatment prepare_xtt Prepare XTT Labeling Mixture incubate_treatment->prepare_xtt add_xtt Add XTT Mixture to Wells prepare_xtt->add_xtt incubate_xtt Incubate for 2-4h add_xtt->incubate_xtt read_absorbance Measure Absorbance at 450-500nm incubate_xtt->read_absorbance

Caption: Workflow of the XTT cytotoxicity assay.

Apoptotic_Signaling_Pathways General Apoptotic Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) caspase8->bcl2_family via Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 Direct Activation dna_damage This compound? (Intracellular Stress) dna_damage->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 Caspase-9 mediated apoptosis Apoptosis caspase3->apoptosis

Caption: Potential apoptotic signaling pathways.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism underlying the cytotoxic effects of this compound is not yet fully elucidated. However, initial studies suggest that its mode of action might be independent of caspase-3 activation, as one study reported no increase in the expression of this key apoptotic enzyme following treatment[1]. This finding points towards a potentially caspase-independent apoptotic pathway or other forms of programmed cell death.

Anticancer drugs can induce apoptosis through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the characteristic morphological and biochemical hallmarks of apoptosis. Given that this compound may not activate caspase-3, it is possible that it induces cell death through alternative mechanisms such as the activation of other caspases, lysosomal membrane permeabilization, or by inducing other forms of programmed cell death like necroptosis or autophagy. Further research is required to delineate the specific signaling cascades modulated by this compound in cancer cells.

Conclusion

This compound demonstrates variable cytotoxic and antiproliferative effects against different cancer cell lines. The provided MTT and XTT assay protocols offer standardized methods for further investigation and screening of this compound's anticancer potential. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to better understand its mechanism of action and to identify cancer types that may be most sensitive to its therapeutic effects. The apparent lack of toxicity towards normal cells warrants further investigation into its potential as a selective anticancer agent.

References

Application Notes and Protocols: Anti-inflammatory Activity Assessment of Salazinic Acid in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salazinic acid, a secondary metabolite derived from lichens, has garnered scientific interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed protocols for assessing the anti-inflammatory activity of this compound in in vitro cell culture models. The methodologies described herein focus on key inflammatory markers and signaling pathways, providing a comprehensive framework for evaluating the efficacy of this compound as a potential anti-inflammatory agent. The primary model discussed is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7), a widely accepted model for studying inflammation in vitro.

Data Presentation

Quantitative data from in vitro assays are crucial for evaluating the anti-inflammatory potential of this compound. Below are tables summarizing key parameters.

Table 1: Antioxidant Activity of this compound

AssayIC50 (µM)Reference
DPPH Radical Scavenging12.14[1]
ABTS Radical ScavengingNot Reported

Note: The antioxidant activity of a compound can contribute to its anti-inflammatory effects by mitigating oxidative stress, which is a key component of the inflammatory response.

Table 2: Cytotoxicity of this compound on RAW 264.7 Macrophages

AssayConcentration Range TestedEffect on Viability
MTT AssayUser-defined (e.g., 1-100 µM)To be determined by experiment

Table 3: Effect of this compound on Pro-inflammatory Mediators and Cytokines in LPS-stimulated RAW 264.7 Macrophages

Inflammatory MarkerAssayIC50 or % Inhibition
Nitric Oxide (NO)Griess AssayTo be determined by experiment
Tumor Necrosis Factor-alpha (TNF-α)ELISATo be determined by experiment
Interleukin-6 (IL-6)ELISATo be determined by experiment
Interleukin-1beta (IL-1β)ELISATo be determined by experiment

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 6-well plates for protein and RNA analysis).

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant and non-toxic across all wells) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO analysis, shorter time points for signaling pathway analysis).

  • Include appropriate controls:

    • Vehicle control (cells treated with the solvent).

    • LPS-only control (cells stimulated with LPS and treated with the solvent).

    • Positive control (a known anti-inflammatory drug).

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on RAW 264.7 cells.[2][3][4][5][6]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[4]

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • After the treatment period, add 10 µL of MTT solution to each well.[4]

  • Incubate the plate for 4 hours at 37°C.[4]

  • Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[3][4]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[7][8][9]

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite standard solution.

  • 96-well plates.

  • Microplate reader.

Protocol:

  • Collect the cell culture supernatants after treatment with this compound and/or LPS.

  • Add 50 µL of the supernatant to a new 96-well plate.

  • Prepare a standard curve using serial dilutions of the sodium nitrite solution.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.[7][8][9]

  • Calculate the nitrite concentration in the samples using the standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[10][11][12][13][14]

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Wash buffer.

  • Assay diluent.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • 96-well ELISA plates.

  • Microplate reader.

Protocol (General Sandwich ELISA):

  • Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.[14]

  • Wash the plate with wash buffer.

  • Block the plate with a blocking buffer for 1-2 hours at room temperature.[14]

  • Wash the plate.

  • Add 100 µL of cell culture supernatants and standards to the appropriate wells and incubate for 2 hours at room temperature.[14]

  • Wash the plate.

  • Add the detection antibody and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 20-30 minutes at room temperature, protected from light.

  • Wash the plate.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.[12]

  • Calculate the cytokine concentrations in the samples using the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Assays cluster_2 Data Analysis seed_cells Seed RAW 264.7 Cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability 24h no_assay NO Production (Griess) stimulate->no_assay 24h cytokine_assay Cytokine Levels (ELISA) stimulate->cytokine_assay 24h western_blot Signaling Proteins (Western Blot) stimulate->western_blot Time course (e.g., 0-60 min) analyze Quantify & Analyze Data viability->analyze no_assay->analyze cytokine_assay->analyze western_blot->analyze

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades, releasing NFkB_nucleus NF-κB (p50/p65) (in nucleus) NFkB->NFkB_nucleus Translocates cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) NFkB_nucleus->cytokines Induces Transcription Salazinic_acid This compound Salazinic_acid->IKK Inhibits? Salazinic_acid->NFkB_nucleus Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates p38 p38 MAPKKK->p38 JNK JNK MAPKKK->JNK ERK ERK MAPKKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 cytokines Pro-inflammatory Genes AP1->cytokines Induces Transcription Salazinic_acid This compound Salazinic_acid->p38 Inhibits? Salazinic_acid->JNK Inhibits? Salazinic_acid->ERK Inhibits?

Caption: Potential modulation of MAPK signaling pathways by this compound.

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of Salazinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salazinic acid, a prominent secondary metabolite found in various lichens, has garnered significant attention for its diverse biological activities. Among these, its capacity to inhibit key enzymes has positioned it as a compound of interest for therapeutic applications. These notes provide a comprehensive overview of the enzyme inhibition kinetics of this compound, detailed experimental protocols for its evaluation, and a summary of its antioxidant capabilities.

Enzyme Inhibition Kinetics

This compound has been demonstrated to be a potent inhibitor of several enzymes, with its activity against α-glucosidase and SARS-CoV-2 3CL protease being particularly noteworthy. The kinetic data from various studies are summarized below.

Data Presentation: Enzyme Inhibition and Antioxidant Activity of this compound
Target Enzyme/ActivityIC50 ValueInhibition Type/Kinetic ParametersReference(s)
α-Glucosidase 19.49 µg/mL-[1]
44.3 µM-
1.62 ± 0.07 (units not specified)Potent inhibitor[2]
13.8 - 18.1 µg/mLCompetitive[3][4]
β-Glucosidase 13.8 - 18.1 µg/mLNon-competitive[3][4]
Pancreatic Lipase 326.4513 µg/mL-[1]
α-Amylase 585.216 µg/mL-[1]
SARS-CoV-2 3CLpro -Ki = 3.77 µM, Slow-binding, Competitive[5]
Cyclooxygenase-2 (COX-2) 60.3 ± 3.0% inhibition-[6]
DPPH Radical Scavenging 2246.149 µg/mL-[1]
12.14 µM-[7][8]
17.2 - 20.5 µg/mL-[3]
Hydroxyl Radical Scavenging IC50 determined (value not specified)-[9]
Superoxide Radical Scavenging IC50 determined (value not specified)-[9]
Ferric Reducing Antioxidant Potential (FRAP) 6.802 µmol Trolox/g-[1]
11.91 µM-[7]
Oxygen Radical Absorbance Capacity (ORAC) 13.463 µmol Trolox/g-[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the enzyme inhibition kinetics of this compound.

Protocol 1: α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilutions should be made in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of this compound solution at various concentrations, and 20 µL of α-glucosidase solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for another 15 minutes.

  • Stop the reaction by adding 80 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Acarbose is used as a positive control, and a blank is prepared without the enzyme.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Protocol 2: β-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of this compound on β-glucosidase activity.

Materials:

  • β-Glucosidase from almonds

  • p-Nitrophenyl-β-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate buffer (pH 7.0)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate reader

  • DMSO

Procedure:

  • Follow the same initial preparation steps for this compound as in the α-glucosidase assay.

  • The assay is performed in a similar manner to the α-glucosidase inhibition assay, with the substitution of β-glucosidase and its corresponding substrate, p-nitrophenyl-β-D-glucopyranoside.

  • The reaction mixture, incubation times, and termination step are analogous to the α-glucosidase protocol.

  • Absorbance is measured at 405 nm.

  • Calculation of percent inhibition and IC50 value is performed as described for the α-glucosidase assay.

Protocol 3: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • This compound

  • Ascorbic acid (positive control)

  • Methanol

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of this compound in methanol.

  • In a test tube or 96-well plate, mix the this compound solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Ascorbic acid is used as a positive control. A blank contains methanol instead of the sample.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Visualizations

Enzyme Inhibition Mechanisms

The following diagrams illustrate the modes of enzyme inhibition exhibited by this compound.

competitive_inhibition cluster_enzyme Enzyme E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES Binds to Active Site EI Enzyme-Inhibitor Complex (EI) E->EI Binds to Active Site AS Active Site S Substrate (S) S->ES I This compound (I) (Competitive Inhibitor) I->EI ES->E Releases P Product (P) ES->P Forms

Caption: Competitive inhibition of α-glucosidase by this compound.

noncompetitive_inhibition cluster_enzyme Enzyme E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES Binds to Active Site EI Enzyme-Inhibitor Complex (EI) E->EI Binds to Allosteric Site AS Allosteric Site S Substrate (S) S->ES I This compound (I) (Non-competitive Inhibitor) I->EI ESI Enzyme-Substrate-Inhibitor Complex (ESI) I->ESI ES->E Releases P Product (P) ES->P Forms ES->ESI

Caption: Non-competitive inhibition of β-glucosidase by this compound.

Experimental Workflow

The following diagram outlines a general workflow for conducting an in vitro enzyme inhibition assay.

experimental_workflow prep 1. Preparation of Reagents (Enzyme, Substrate, Inhibitor, Buffer) incubation 2. Pre-incubation (Enzyme + Inhibitor/Vehicle) prep->incubation Combine reaction 3. Reaction Initiation (Add Substrate) incubation->reaction Start Reaction measurement 4. Signal Measurement (e.g., Absorbance, Fluorescence) reaction->measurement Monitor Progress analysis 5. Data Analysis (% Inhibition, IC50, Kinetic Parameters) measurement->analysis Calculate Results

Caption: General workflow for in vitro enzyme inhibition assays.

References

Application Notes and Protocols: Preparation and Biological Evaluation of Salazinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salazinic acid, a prominent secondary metabolite found in various lichen species, has garnered significant attention within the scientific community for its diverse biological activities. This depsidone possesses a unique chemical scaffold that makes it an attractive starting point for the development of novel therapeutic agents. Its reported bioactivities include antioxidant, antimicrobial, anticancer, and enzyme-inhibitory effects.[1][2] The structural modification of this compound to generate a library of derivatives is a key strategy in medicinal chemistry to enhance its potency, selectivity, and pharmacokinetic properties.

These application notes provide detailed protocols for the synthesis of this compound derivatives and the subsequent evaluation of their biological potential. The methodologies are presented to be clear and reproducible for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Part 1: Preparation of this compound Derivatives

The derivatization of this compound can be achieved through various chemical modifications targeting its functional groups. The following protocols are based on established synthetic routes.

Isolation of this compound

This compound is typically isolated from lichens, such as those from the Parmotrema genus. A general procedure involves solvent extraction and purification.

Protocol 1: Extraction and Purification of this compound

  • Collection and Preparation: Collect lichen material (e.g., Parmotrema indicum) and air-dry it thoroughly. Grind the dried lichen into a fine powder.

  • Extraction: Perform a Soxhlet extraction or maceration of the lichen powder with a suitable solvent like acetone or methanol for several hours until the extract is nearly colorless.

  • Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude residue.

  • Purification:

    • Wash the crude extract with a non-polar solvent (e.g., n-hexane) to remove lipids and pigments.

    • Recrystallize the remaining solid from a suitable solvent system (e.g., acetone-water) to yield purified this compound.

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR and mass spectrometry.

Synthesis of this compound Derivatives

The following are examples of synthetic modifications that can be applied to the this compound scaffold.

Protocol 2: Synthesis via Bromination

This protocol describes the bromination of this compound, which can lead to the formation of novel scaffolds through subsequent reactions like oxidation and decarboxylation.

  • Reaction Setup: Dissolve this compound in a suitable solvent such as acetic acid.

  • Bromination: Add a brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) dropwise to the solution at room temperature while stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Isolation: Collect the precipitate by filtration, wash with water, and dry.

  • Purification: Purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., n-hexane-ethyl acetate).

Protocol 3: Synthesis of Ester Derivatives

Esterification of the phenolic hydroxyl groups can be achieved as follows:

  • Reaction Setup: Suspend this compound in a suitable solvent like dry acetone or DMF.

  • Base Addition: Add a base such as anhydrous potassium carbonate to the suspension.

  • Alkylating Agent: Add an alkyl halide (e.g., methyl iodide, ethyl bromide) and stir the reaction mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, filter off the base and evaporate the solvent.

  • Purification: Purify the resulting ester derivative by column chromatography.

Protocol 4: Synthesis of Imine Derivatives (Schiff Bases)

The aldehyde group of this compound can be condensed with primary amines to form imines.

  • Reaction Setup: Dissolve this compound in a mixture of ethanol and a catalytic amount of acetic acid.

  • Amine Addition: Add the desired primary amine or hydrazine derivative (e.g., phenylhydrazine) to the solution.

  • Reaction Conditions: Stir the mixture at a slightly elevated temperature (e.g., 60°C) for a few hours.

  • Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Purification: Wash the product with cold ethanol and dry. If necessary, purify further by recrystallization or column chromatography.

Protocol 5: Friedel-Crafts Alkylation

This method can be used to introduce new aryl groups to the this compound core.

  • Reaction Setup: Dissolve this compound and a suitable aromatic compound (e.g., orsellinic acid) in a solvent.

  • Catalyst: Add a Lewis acid catalyst (e.g., aluminum chloride).

  • Reaction Conditions: Stir the reaction at an appropriate temperature, monitoring by TLC.

  • Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the product using chromatographic techniques.

Part 2: Biological Testing of this compound Derivatives

The following protocols are designed to assess the biological activities of the newly synthesized this compound derivatives.

Anticancer Activity

Protocol 6: MTT Cell Viability Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4][5][6][7]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Protocol 7: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10][11][12]

  • Preparation of Inoculum: Grow the microbial strain (bacterial or fungal) in a suitable broth medium overnight. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. An indicator dye like resazurin can be added to aid in the visualization of microbial growth.

Protocol 8: Disk Diffusion Assay

This is a qualitative method to screen for antimicrobial activity.[8][9][10]

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and uniformly spread a standardized microbial inoculum over the surface.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the this compound derivatives and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited.

Antioxidant Activity

Protocol 9: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[13][14][15][16][17]

  • Reagent Preparation: Prepare a stock solution of the this compound derivatives and a solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compounds with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value. Ascorbic acid or Trolox can be used as a positive control.

Protocol 10: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13][14][16][17]

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.

  • Reaction: Mix a small volume of the test compound solution with the FRAP reagent and incubate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • Quantification: The antioxidant capacity is determined against a standard curve of FeSO₄·7H₂O.

Data Presentation

The quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of different derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundMCF-748Value
Derivative 1aMCF-748Value
Derivative 1bMCF-748Value
............

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µg/mL)
This compoundStaphylococcus aureusValue
Derivative 2aStaphylococcus aureusValue
This compoundEscherichia coliValue
Derivative 2aEscherichia coliValue
.........

Table 3: Antioxidant Activity of this compound Derivatives

CompoundDPPH IC50 (µM)FRAP (µM Fe(II)/mg)
This compoundValueValue
Derivative 3aValueValue
Ascorbic AcidValueValue
.........

Visualizations

Experimental Workflow for Synthesis and Screening

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_screening Biological Screening start This compound bromination Bromination start->bromination esterification Esterification start->esterification imine_formation Imine Formation start->imine_formation friedel_crafts Friedel-Crafts Alkylation start->friedel_crafts derivatives Library of Derivatives bromination->derivatives esterification->derivatives imine_formation->derivatives friedel_crafts->derivatives anticancer Anticancer Assays (MTT) derivatives->anticancer antimicrobial Antimicrobial Assays (MIC, Disk Diffusion) derivatives->antimicrobial antioxidant Antioxidant Assays (DPPH, FRAP) derivatives->antioxidant data_analysis Data Analysis (IC50, MIC) anticancer->data_analysis antimicrobial->data_analysis antioxidant->data_analysis

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Potential Signaling Pathway Inhibition by this compound Derivatives in Cancer Cells

signaling_pathway cluster_membrane Cell Membrane derivative This compound Derivative receptor Growth Factor Receptor derivative->receptor Inhibition akt Akt derivative->akt Inhibition mtor mTOR derivative->mtor Inhibition pi3k PI3K receptor->pi3k pi3k->akt akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothesized inhibition of pro-survival signaling pathways in cancer cells.

References

Application Notes and Protocols for Salazinic Acid as a Standard in Lichen Secondary Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Salazinic acid is a prominent β-orcinol depsidone, a class of secondary metabolites found in various lichen species, notably within the genus Parmotrema. Its well-defined chemical structure and presence in numerous lichens make it an excellent candidate for use as an analytical standard in the qualitative and quantitative analysis of lichen secondary metabolites. These compounds are of significant interest to researchers and drug development professionals due to their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties[1]. This document provides detailed application notes and protocols for the effective use of this compound as a standard in chromatographic and spectroscopic analyses.

Section 1: Quantitative Data Summary

The concentration of this compound and other metabolites can vary significantly between different lichen species and even within the same species collected from different substrates or geographical locations. The following tables summarize quantitative data from various studies.

Table 1: Quantitative Analysis of this compound and Other Metabolites in Parmelia Species by HPLC [2]

CompoundParmelia sulcata (µg/g of thallus)Parmelia vagans (µg/g of thallus)
This compound388.28 ± 7.77349.78 ± 7.01
Fumarprotocetraric Acid474.00 ± 9.00456.21 ± 8.67
Usnic Acid-375.31 ± 7.53
Protocetraric Acid374.30 ± 7.11-
Atranorin374.34 ± 7.49393.34 ± 8.65
Chloratranorin408.79 ± 8.99-
Total Identified Phenolic Compounds 2019.71 ± 40.39 1754.18 ± 34.77

Table 2: Bioactivity of this compound and Atranorin [3]

CompoundDPPH Radical Scavenging IC₅₀ (µM)Ferric Reducing Antioxidant Potential (FRAP) IC₅₀ (µM)
This compound12.1411.91
Atranorin39.3133.79

Section 2: Experimental Protocols

Protocol for Extraction of Lichen Secondary Metabolites

This protocol is a generalized method for extracting secondary metabolites, including this compound, from lichen thalli for subsequent analysis. Acetone is a commonly used solvent for this purpose[4][5].

Materials:

  • Dried lichen thalli

  • Grinder or mortar and pestle

  • Acetone (analytical grade)

  • Erlenmeyer flask

  • Magnetic stirrer or rotary shaker

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Vials for sample storage

Procedure:

  • Sample Preparation: Clean the lichen thalli to remove any debris and dry them thoroughly. Grind the dried lichen material into a fine powder.

  • Extraction: Weigh a known amount of the powdered lichen (e.g., 10 g) and place it in an Erlenmeyer flask. Add a suitable volume of acetone (e.g., 500 mL)[4].

  • Agitation: Stir the mixture using a magnetic stirrer or place it on a rotary shaker for 24 hours at room temperature[4].

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid lichen material.

  • Solvent Evaporation: Evaporate the acetone from the filtrate using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried crude extract in a labeled vial at 4°C for further analysis[4].

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and reliable method for the separation, identification, and quantification of lichen secondary metabolites[6]. This compound can be used as an external standard for quantification.

Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 250 x 4.0 mm, 5 µm particle size)[5].

  • This compound standard (of known purity).

  • Methanol (HPLC grade).

  • 1% Orthophosphoric acid in water (HPLC grade).

  • 0.45 µm syringe filters.

  • Methanol for sample and standard preparation.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known weight of the crude lichen extract in methanol to a specific volume. Filter the solution through a 0.45 µm syringe filter before injection[5].

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often used. For example, Solvent A: 1% orthophosphoric acid in water, and Solvent B: Methanol[5][7].

    • Flow Rate: 0.6 mL/min[7].

    • Injection Volume: 20 µL[7].

    • Column Temperature: 30°C[7].

    • Detection: UV detection at a wavelength where this compound has significant absorbance, such as 254 nm[5]. The retention time for this compound has been reported to be approximately 2.802 min under specific conditions[3].

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared lichen extract samples.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Protocol for Thin-Layer Chromatography (TLC) Analysis

TLC is a valuable technique for the qualitative screening of lichen secondary metabolites[6][8].

Materials and Equipment:

  • TLC plates (e.g., silica gel 60 F₂₅₄).

  • Developing tank.

  • Capillary tubes for spotting.

  • Solvent system (e.g., Toluene:Ethyl Acetate:Formic Acid - 139:83:8)[9].

  • This compound standard.

  • 10% Sulfuric acid spray reagent.

  • Heating plate or oven.

  • UV lamp (254 nm).

Procedure:

  • Standard and Sample Preparation: Dissolve the this compound standard and the crude lichen extract in a small amount of acetone.

  • Spotting: Using capillary tubes, spot the standard and sample solutions onto the baseline of the TLC plate.

  • Development: Place the spotted plate in a developing tank containing the chosen solvent system. Allow the solvent to ascend the plate until it is close to the top.

  • Drying and Visualization: Remove the plate from the tank and allow it to dry completely. Visualize the spots under a UV lamp (254 nm).

  • Staining: Spray the plate with a 10% sulfuric acid solution and heat it at 110°C until characteristic colored spots develop[8]. This compound will appear as a distinct spot.

  • Identification: Compare the Rf value and color of the spot in the sample lane with that of the this compound standard to confirm its presence.

Section 3: Visualizations

Experimental_Workflow Lichen Lichen Thallus Sample Extraction Extraction with Acetone Lichen->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Lichen Extract Evaporation->CrudeExtract TLC TLC Analysis (Qualitative) CrudeExtract->TLC HPLC HPLC Analysis (Quantitative) CrudeExtract->HPLC Identification Identification of Metabolites TLC->Identification Quantification Quantification of this compound HPLC->Quantification Standard This compound Standard Standard->TLC Reference Standard->HPLC Calibration

Caption: Experimental workflow for lichen metabolite analysis.

Salazinic_Acid_Classification Metabolites Lichen Secondary Metabolites Phenolics Phenolic Compounds Metabolites->Phenolics Depsidones Depsidones Phenolics->Depsidones Orcinol β-Orcinol Depsidone Depsidones->Orcinol Salazinic This compound Orcinol->Salazinic

References

Application Notes: Investigating the Cellular Effects of Salazinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Salazinic acid, a secondary metabolite derived from lichens, has garnered significant interest for its diverse biological activities. This depsidone has demonstrated notable antioxidant, anti-inflammatory, and anticancer properties in various in vitro studies.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the effects of this compound using established cell culture protocols. The following sections detail methodologies for assessing cytotoxicity, apoptosis, antioxidant, and anti-inflammatory effects, along with a summary of reported quantitative data and visualizations of key experimental workflows and potential signaling pathways.

Quantitative Data Summary

The biological activity of this compound has been quantified across several assays and cell lines. The data below is compiled from multiple studies to provide a comparative overview.

Table 1: Cytotoxicity and Bioactivity of this compound (IC50 Values)

ActivityAssayCell Line / TargetIC50 ValueReference
AntioxidantDPPH Radical Scavenging-12.14 µM[1][3]
AntioxidantFerric Reducing Potential (FRAP)-11.91 µM[3]
AntioxidantSuperoxide Radical Scavenging-> 500 µg/mL[4]
AntioxidantHydroxyl Radical Scavenging-> 500 µg/mL[4]
Enzyme Inhibitionα-glucosidase-Not specified, but potent[2][5]
CytotoxicitySarcoma-180Viability: 79.49 ± 4.15% (at unspecified conc.)Not specified[6]
CytotoxicityMDA-MB-231 (Breast Cancer)Viability: 86.88 ± 1.02% (at unspecified conc.)Not specified[6]
Enzyme InhibitionSARS-CoV-2 3CL Protease-Ki: 3.77 µM[7]

Note: Some studies report high cell viability at tested concentrations, indicating low toxicity in those specific cancer cell lines.[6] In contrast, other studies on depsidones suggest antiproliferative effects on various tumor models.[7] this compound showed no significant cytotoxic effects on normal murine Sertoli TM4 cells at doses up to 80 µM.[7]

Experimental Workflow

The general workflow for assessing the bioactivity of this compound involves a series of sequential cell-based assays.

G cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Seeding (e.g., Cancer, Macrophage) SA_Prep 2. This compound Prep (Dissolve in DMSO, Dilute in media) Treatment 3. Cell Treatment (Varying concentrations of SA) Incubation 4. Incubation (24h, 48h, 72h) Treatment->Incubation Cytotoxicity Cytotoxicity (MTT Assay) Incubation->Cytotoxicity Apoptosis Apoptosis (Annexin V/PI) Incubation->Apoptosis Inflammation Anti-inflammatory (NO Assay) Incubation->Inflammation Oxidative_Stress Antioxidant (ROS Assay) Incubation->Oxidative_Stress Data_Acq 5. Data Acquisition (Plate Reader, Flow Cytometer) Cytotoxicity->Data_Acq Apoptosis->Data_Acq Inflammation->Data_Acq Oxidative_Stress->Data_Acq Analysis 6. IC50 Calculation & Statistical Analysis Data_Acq->Analysis

Caption: General experimental workflow for testing this compound.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which this compound inhibits cell viability by 50% (IC50).

Materials:

  • Target cell line (e.g., MCF-7 breast cancer, A-172 glioblastoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from approximately 1 µM to 200 µM. Include a vehicle control (medium with the highest percentage of DMSO used) and a negative control (untreated cells).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • This compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with this compound (e.g., at its predetermined IC50 concentration) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.

  • Cell Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

  • Analysis: Quantify the cell populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Anti-Inflammatory Activity via Nitric Oxide (NO) Assay

This protocol assesses the ability of this compound to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before inducing inflammation.

  • Inflammation Induction: Add LPS to the wells (final concentration of 1 µg/mL) to stimulate NO production. Include a control group with LPS only and a negative control with cells only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • NO Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes in the dark.

  • Color Development: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm. Use a sodium nitrite solution to generate a standard curve.

  • Analysis: Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

Protocol 4: Cellular Antioxidant Activity (ROS Detection)

This protocol measures the ability of this compound to reduce intracellular Reactive Oxygen Species (ROS) levels.[8]

Materials:

  • Target cell line (e.g., U373 MG astrocytoma)[8]

  • Oxidative stress inducer (e.g., H₂O₂, 100 µM)

  • This compound

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Loading: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Probe Staining: Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Induction of Oxidative Stress: Wash the cells with PBS and then add the oxidative stress inducer (e.g., H₂O₂) to the wells (except for the negative control).

  • Incubation: Incubate for 30-60 minutes.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to cells treated with the stress inducer alone.

Potential Signaling Pathway

Docking studies suggest that this compound may interact with key proteins in cancer-related signaling pathways, such as the mTOR pathway.[1][3] The diagram below illustrates a hypothetical mechanism where this compound inhibits the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Activates SA This compound SA->mTOR Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Unlocking the Therapeutic Potential of Salazinic Acid: A Deep Dive into Molecular Docking

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Salazinic acid, a naturally occurring depsidone found in lichens, is emerging as a promising candidate in drug discovery. Its diverse biological activities, including anti-cancer, anti-inflammatory, antiviral, and antidiabetic properties, are increasingly being explored through computational methods. This report provides detailed application notes and protocols for the molecular docking of this compound with key protein targets, offering valuable insights for researchers, scientists, and drug development professionals.

Abstract

This document outlines the application of molecular docking studies to investigate the interactions between this compound and various protein targets implicated in different disease pathways. We present a compilation of quantitative data from recent scientific literature, detailing the binding affinities and inhibitory concentrations of this compound against targets such as α-glucosidase, SARS-CoV-2 3CL protease, and key proteins in cancer and inflammatory signaling. Furthermore, we provide standardized protocols for performing these in silico experiments and visualize the experimental workflows and relevant signaling pathways using Graphviz diagrams.

Quantitative Data Summary

The following tables summarize the key quantitative data from molecular docking and in vitro studies of this compound against various protein targets.

Table 1: In Vitro Inhibitory Activity of this compound

Target Enzyme/ActivityIC50 ValueReference
α-Glucosidase44.3 µM
α-Glucosidase1.62 ± 0.07 µM[1]
α-Glucosidase13.8 to 18.1 µg/mL[2]
β-Glucosidase13.8 to 18.1 µg/mL[2]
DPPH Radical Scavenging12.14 µM[3][4]
Aldose Reductase (AR)253.30 ± 3.12 nM[5]
Dipeptidyl Peptidase IV (DPP-IV)160.75 ± 13.24 nM[5]
Lipase (LIP)182.08 ± 1.96 nM[5]
α-Amylase (α-Amy)113.63 ± 6.12 nM[5]
Protein Glycation217.60 ± 7.25 nM[5]

Table 2: Molecular Docking and Kinetic Data of this compound

Protein TargetParameterValueReference
α-GlucosidaseDocking Score-6.288 kcal/mol[1]
SARS-CoV-2 3CL ProteaseDocking Score-5.982 kcal/mol[6]
SARS-CoV-2 3CL ProteaseKᵢ3.77 µM[6][7]
mTORBinding Energy-3.43 kcal/mol[3][8]
Phosphodiesterase 5 (PDE5)Binding Affinity-9.5 kcal/mol[5]
Cyclooxygenase-2 (COX-2)Binding EnergyNot specified, but noted to bind to SER530[9]

Experimental Protocols

This section provides a generalized protocol for performing molecular docking studies with this compound. This protocol is a composite based on methodologies reported in the cited literature.[1][6][9]

Software and Tools
  • Molecular Docking Software: AutoDock Vina, Maestro (Schrödinger LLC), or similar.

  • Protein Preparation Wizard: Included in Maestro or standalone tools like UCSF Chimera.

  • Ligand Preparation: 2D Sketcher in Maestro, ChemDraw, or similar; LigPrep for 3D structure generation and optimization.

  • Visualization: PyMOL, Biovia Discovery Studio Visualizer.

Protocol Steps
  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, PDB ID: 2QMJ for α-glucosidase.[1]

    • Remove all water molecules and heteroatoms that are not relevant to the binding site.

    • Add hydrogen atoms and assign correct bond orders.

    • Minimize the protein structure to relieve any steric clashes using a force field such as OPLS_3e.

  • Ligand Preparation:

    • Draw the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure.

    • Generate possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

    • Perform a conformational search and energy minimization of the ligand structure.

  • Receptor Grid Generation:

    • Define the binding site on the protein. This is typically done by selecting the co-crystallized ligand or by identifying the active site residues.

    • Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Molecular Docking:

    • Set the docking parameters. For AutoDock Vina, this includes the number of binding modes to generate and the exhaustiveness of the search. For Maestro's Glide, docking precision (e.g., Standard Precision - SP or Extra Precision - XP) should be selected.

    • Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function.

  • Analysis of Results:

    • Analyze the docking poses and their corresponding scores (e.g., binding energy in kcal/mol). The pose with the lowest energy is generally considered the most favorable.

    • Visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, using visualization software.

    • Compare the binding mode of this compound with that of known inhibitors or the native ligand, if available.

Visualizations

The following diagrams illustrate the experimental workflow for molecular docking and a potential signaling pathway influenced by this compound.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_processing Processing Phase cluster_docking Docking & Analysis Phase PDB Obtain Protein Structure (PDB) Protein_Prep Protein Preparation (Add H, Minimize) PDB->Protein_Prep Ligand_Draw Draw 2D Ligand (this compound) Ligand_Prep Ligand Preparation (3D Conversion, Minimize) Ligand_Draw->Ligand_Prep Grid_Gen Receptor Grid Generation Protein_Prep->Grid_Gen Ligand_Prep->Grid_Gen Docking Molecular Docking Simulation Grid_Gen->Docking Analysis Analysis of Poses and Interactions Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTOR mTOR Nutrients->mTOR AKT AKT PI3K->AKT AKT->mTOR Cell_Growth Cell Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Salazinic_Acid This compound Salazinic_Acid->mTOR Inhibition

Caption: Postulated inhibition of the mTOR signaling pathway by this compound.

Conclusion

Molecular docking is a powerful tool for elucidating the potential mechanisms of action of natural products like this compound. The data and protocols presented here provide a solid foundation for researchers to further explore its therapeutic potential. The compiled quantitative data highlights its significant inhibitory activity against various enzymes, and the provided protocols offer a standardized approach for in silico investigations. Future studies should focus on validating these computational findings through in vitro and in vivo experiments to accelerate the development of this compound-based therapeutics.

References

In Vivo Experimental Design for Salazinic Acid Studies in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing in vivo experimental studies to evaluate the therapeutic potential of Salazinic acid. The protocols outlined below are based on published research and are intended to serve as a detailed starting point for investigations into its anti-tumor, anti-diabetic, and anti-inflammatory properties.

Preclinical In Vivo Toxicity Assessment

Prior to efficacy studies, it is crucial to establish the safety profile of this compound. Standardized toxicity testing following the Organization for Economic Co-operation and Development (OECD) guidelines is recommended.

Acute Oral Toxicity (OECD Guideline 423)

This study provides an initial estimation of the substance's toxicity in a single, high dose.

Protocol:

  • Animal Model: Wistar rats or Swiss albino mice (female, young adult).

  • Grouping: A stepwise procedure using 3 animals per step.

  • Dose Levels: Start with a dose of 2000 mg/kg body weight. Depending on mortality, subsequent steps may involve lower (e.g., 300 mg/kg) or higher doses.

  • Administration: A single oral gavage of this compound suspended in a suitable vehicle.

  • Observation Period: 14 days.

  • Parameters to Monitor: Clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), body weight, and mortality.

  • Endpoint: Determination of the LD50 cut-off value for classification.

Repeated Dose 28-Day Oral Toxicity (OECD Guideline 407)

This study provides information on health hazards from repeated exposure.

Protocol:

  • Animal Model: Wistar rats (5 males and 5 females per group).

  • Grouping: At least 3 dose groups and a control group.

  • Dose Levels: A high dose that induces toxic effects but not death, and a descending sequence of doses. A limit test can be performed at 1000 mg/kg/day if no toxicity is expected.

  • Administration: Daily oral gavage for 28 days.

  • Parameters to Monitor: Daily clinical observations, weekly body weight and food/water consumption, hematology and clinical biochemistry at termination, and gross necropsy and histopathology of major organs.

  • Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Anti-Tumor Activity Evaluation

This compound has demonstrated significant anti-tumor effects in murine models of melanoma and sarcoma.

Murine Melanoma Model

Protocol:

  • Animal Model: BALB/c or C57BL/6 mice.

  • Tumor Cell Line: B16-F10 melanoma cells.

  • Tumor Induction: Subcutaneous injection of B16-F10 cells into the flank of the mice.

  • Grouping:

    • Vehicle Control

    • This compound (e.g., 16.7 mg/kg)

    • Positive Control (e.g., 5-Fluorouracil)

  • Administration: Intraperitoneal (i.p.) injections daily for a specified period (e.g., 7 days), starting 24 hours after tumor inoculation.[1]

  • Efficacy Parameters:

    • Tumor volume and weight measurement.

    • Histopathological analysis of the tumor tissue.

    • Immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., Caspase-3).

Murine Sarcoma Model

Protocol:

  • Animal Model: Swiss albino mice.[1]

  • Tumor Cell Line: Sarcoma-180 (S-180) cells.[1]

  • Tumor Induction: Subcutaneous inoculation of ascitic S-180 tumor cells (5.0 x 10^6 cells/mL) in the right axillary region.[1]

  • Grouping:

    • Vehicle Control

    • This compound (25 mg/kg)[1]

    • This compound (50 mg/kg)[1]

    • Positive Control (e.g., 5-Fluorouracil, 20 mg/kg)[1]

  • Administration: Intraperitoneal (i.p.) injections for 7 consecutive days, starting 24 hours after inoculation.[1]

  • Efficacy Parameters:

    • Tumor inhibition rate (based on tumor weight).

    • Histological evaluation of the tumor and major organs (e.g., liver to assess hepatotoxicity).[1]

Attenuation of Diabetic Complications

This compound has shown potential in mitigating male sexual dysfunction and testicular oxidative damage in a diabetic rat model.

Protocol:

  • Animal Model: Male albino rats (e.g., Wistar).

  • Induction of Diabetes: A single intraperitoneal injection of Streptozotocin (STZ), for example, 65 mg/kg, dissolved in citrate buffer (pH 4.5). Diabetes is typically confirmed by measuring blood glucose levels (>250 mg/dL) after 72 hours.

  • Grouping:

    • Normal Control

    • Diabetic Control

    • This compound (5 mg/kg)

    • This compound (10 mg/kg)

    • Positive Control (e.g., Sildenafil citrate)

  • Administration: Daily oral gavage for a specified period (e.g., 9 weeks).

  • Efficacy Parameters:

    • Body weight and reproductive organ weight.

    • Fasting plasma glucose and lipid profile.

    • Serum hormone levels (Testosterone, FSH, LH).

    • Sperm characteristics (count, motility, morphology).

    • Testicular histopathology.

    • Markers of oxidative stress in testicular tissue (e.g., SOD, GPx, CAT, GSH, MDA).

    • Inflammatory markers (e.g., TNF-α).

Anti-Inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be evaluated using the carrageenan-induced paw edema model, a standard and well-characterized model of acute inflammation.

Protocol:

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Induction of Inflammation: Subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

  • Grouping:

    • Vehicle Control

    • This compound (various doses)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Administration: Oral gavage or intraperitoneal injection of this compound, typically 1 hour before carrageenan injection.

  • Efficacy Parameters:

    • Measurement of paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

    • Calculation of the percentage of inhibition of edema.

    • Biochemical analysis of inflammatory mediators (e.g., TNF-α, IL-1β, PGE2) in the paw tissue or serum.

Data Presentation: Quantitative Summary

Therapeutic Area Animal Model Cell Line Dosage of this compound Administration Route Treatment Duration Key Findings Reference
Anti-Tumor BALB/c miceB16-F10 Melanoma16.7 mg/kgIntraperitonealNot Specified88% inhibition of tumor volume[2]
Anti-Tumor Swiss albino miceSarcoma-18025 and 50 mg/kgIntraperitoneal7 days>80% tumor inhibition rate[2][3]
Diabetic Complications Streptozotocin-induced diabetic albino ratsN/A5 and 10 mg/kgNot Specified9 weeksRestoration of sperm quality, gonadotropin levels, and spermatogenesis; reduction in testicular oxidative stress and inflammation.[1]

Experimental Protocols: Detailed Methodologies

Preparation of this compound for In Vivo Administration

This compound is soluble in ethanol, methanol, and DMSO.[4] However, due to its low solubility in water, it needs to be formulated as a suspension for oral administration or dissolved in a suitable vehicle for intraperitoneal injection.

  • For Oral Gavage (Suspension):

    • Weigh the required amount of this compound.

    • Levigate the powder with a small amount of a wetting agent (e.g., glycerol or propylene glycol) to form a smooth paste.

    • Gradually add the vehicle (e.g., 0.5% carboxymethyl cellulose or 1% hydroxypropyl methylcellulose in water) while triturating to form a uniform suspension.

    • The final concentration should be adjusted to deliver the desired dose in a volume of 5-10 mL/kg for rats or 10 mL/kg for mice.

  • For Intraperitoneal Injection (Solution/Suspension):

    • Dissolve this compound in a minimal amount of a suitable solvent like DMSO.

    • Further dilute with a sterile vehicle such as saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept low (typically <10%) to avoid solvent toxicity.

    • Alternatively, a fine suspension can be prepared in a vehicle like saline with a small percentage of a surfactant (e.g., Tween 80) to ensure uniform distribution.

    • The injection volume should not exceed 10 mL/kg for mice and rats.

Mandatory Visualizations

Experimental Workflow for Anti-Tumor Studies

experimental_workflow_antitumor start Start animal_model Select Animal Model (e.g., BALB/c or Swiss Albino Mice) start->animal_model tumor_induction Tumor Cell Inoculation (e.g., B16-F10 or Sarcoma-180) animal_model->tumor_induction grouping Randomize into Treatment Groups: - Vehicle Control - this compound (Dose 1, 2...) - Positive Control tumor_induction->grouping treatment Administer Treatment (e.g., Daily i.p. injections for 7 days) grouping->treatment monitoring Monitor Tumor Growth (Volume Measurement) treatment->monitoring euthanasia Euthanasia and Tissue Collection (Tumor, Organs) monitoring->euthanasia analysis Data Analysis: - Tumor Weight and Volume - Histopathology - Immunohistochemistry euthanasia->analysis end End analysis->end

Caption: Workflow for in vivo anti-tumor evaluation of this compound.

Proposed Signaling Pathway for Anti-Inflammatory Effects

Disclaimer: The following diagram illustrates a proposed signaling pathway based on the known anti-inflammatory and antioxidant properties of this compound and the general mechanisms of inflammation. Direct in vivo evidence for the modulation of these specific pathways by this compound is currently limited.

signaling_pathway_inflammation inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan) nf_kb_activation NF-κB Activation inflammatory_stimuli->nf_kb_activation pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nf_kb_activation->pro_inflammatory_cytokines inflammation Inflammation (Edema, Leukocyte Infiltration) pro_inflammatory_cytokines->inflammation salazinic_acid This compound salazinic_acid->nf_kb_activation Inhibition nrf2_activation Nrf2 Activation salazinic_acid->nrf2_activation Activation antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GPx) nrf2_activation->antioxidant_enzymes oxidative_stress Reduced Oxidative Stress antioxidant_enzymes->oxidative_stress oxidative_stress->nf_kb_activation Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Troubleshooting & Optimization

How to improve the yield of Salazinic acid extraction?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Salazinic acid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your experimental workflow and improve the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound?

A1: Acetone is widely reported as a highly effective solvent for the extraction of this compound and other lichen metabolites.[1][2][3] Studies have shown that acetone extracts can contain a significant percentage of this compound, such as 23.05% in extracts from Parmelia sulcata.[4] Other polar solvents like ethanol and methanol can also be used, often in combination with water to enhance the extraction of polar compounds.[5][6] The choice of solvent can be influenced by the specific lichen species and the desired purity of the final extract.

Q2: Which extraction technique generally provides the highest yield of this compound?

A2: Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are often more efficient than conventional methods like maceration or Soxhlet extraction.[7][8] These methods can lead to higher yields in shorter extraction times and with reduced solvent consumption.[7][8] For instance, UAE can enhance the recovery of phenolic compounds by improving solvent penetration into the plant matrix through acoustic cavitation.[9]

Q3: How does sample preparation affect the extraction yield?

A3: Proper sample preparation is crucial for maximizing the extraction yield. Grinding the dried lichen thalli into a fine powder increases the surface area available for solvent interaction, thereby improving extraction efficiency.[2]

Q4: What is the role of pH in the extraction of this compound?

A4: As this compound is an organic acid, the pH of the extraction solvent can significantly influence its solubility and, consequently, the extraction yield. Acidic conditions (e.g., pH 2-4) are often optimal for extracting phenolic compounds from plant materials as they help to keep the compounds in their less polar, unionized form, which can improve their solubility in organic solvents.[10][11][12] Maintaining an acidic pH can also help to preserve the stability of the extracted compounds.[12]

Q5: How can I purify this compound from the crude extract?

A5: Purification of this compound from a crude lichen extract can be achieved through techniques such as recrystallization and column chromatography.[3][13] One method involves obtaining this compound as a precipitate from the crude acetone extract, which is then washed repeatedly with acetone to achieve higher purity.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound - Inefficient extraction method.- Inappropriate solvent.- Insufficient sample grinding.- Non-optimal extraction time or temperature.- Switch to a more efficient method like UAE or MAE.- Use acetone or an optimized ethanol-water mixture.- Ensure the lichen material is finely powdered.- Optimize extraction time and temperature based on literature or preliminary experiments. For UAE, a shorter time (e.g., 20-30 minutes) may be sufficient.[9][14] For MAE, temperatures around 60-80°C are often effective.[12][15]
Extract contains many impurities - Non-selective solvent.- Lysis of cellular components releasing unwanted compounds.- Use a solvent with higher selectivity for depsidones. Acetone is generally a good starting point.- Employ a multi-step extraction with solvents of varying polarity.- Purify the crude extract using column chromatography or recrystallization.[1][3]
Inconsistent results between batches - Variation in lichen material.- Inconsistent extraction parameters.- Ensure the lichen material is from the same source and collection time, and is stored under consistent conditions.- Strictly control all extraction parameters, including solvent volume, temperature, time, and agitation speed.
Degradation of this compound - Exposure to high temperatures for prolonged periods.- Exposure to light or air (oxidation).- Unstable pH of the extraction medium.- Use shorter extraction times, especially with MAE and UAE.- Conduct extractions in a dark, inert atmosphere if possible.- Store extracts at low temperatures and protected from light.- Maintain an acidic pH during extraction to improve stability.[12]

Data Presentation

Table 1: Comparison of Extraction Parameters and Yields for Lichen Metabolites

Lichen SpeciesTarget CompoundExtraction MethodSolventTemperature (°C)TimeYield/ConcentrationReference
Parmelia sulcataThis compoundNot specifiedAcetoneNot specifiedNot specified23.05% of extract[4]
Hypotrachyna cirrhataThis compoundMacerationAcetoneRoom Temperature48 h10.25 mg from 10 g crude extract[1]
Parmotrema reticulatumThis compoundHot ExtractionAcetoneNot specifiedNot specified5g crude extract from 125g lichen[3]
Black BeansAnthocyanins & PhenolicsUAE64% EthanolNot specified30 min71.45 mg/100g & 60.14 mg/100g[14]
Cocoa BeansProcyanidinsMAE73% Methanol6756 minOptimized yield[16]
Orthosiphon stamineusRosmarinic acidUAE70% EthanolNot specified21 minOptimized yield[9]

Experimental Protocols

Protocol 1: Conventional Acetone Extraction of this compound

This protocol is based on a method described for the extraction of this compound from Parmotrema reticulatum.[3]

  • Sample Preparation: Air-dry the lichen material and grind it into a fine powder.

  • Extraction:

    • Place 125 g of the powdered lichen into a suitable flask.

    • Add 1 L of acetone.

    • Heat the mixture (e.g., using a heating mantle with a reflux condenser).

    • Continue the extraction until the solvent becomes nearly colorless. This may require multiple extractions (the reference suggests four extractions).

  • Concentration:

    • Combine the acetone extracts.

    • Concentrate the combined extract under vacuum using a rotary evaporator to obtain a crude extract.

  • Purification (Optional):

    • The resulting crude extract can be further purified by column chromatography using silica gel.

    • Elute with a solvent system such as benzene-ethyl acetate (40:60) to isolate this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This is a general protocol adapted from methodologies for extracting phenolic compounds, which can be optimized for this compound.[9][14]

  • Sample Preparation: Air-dry and finely grind the lichen material.

  • Extraction:

    • Place a known amount of the powdered lichen (e.g., 10 g) into an extraction vessel.

    • Add a suitable solvent, such as 60-70% ethanol, at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Adjust the pH of the solvent to an acidic range (e.g., pH 2-4) using a suitable acid like hydrochloric or formic acid.

    • Place the vessel in an ultrasonic bath.

    • Sonicate for a specified time (e.g., 20-30 minutes) at a controlled temperature (e.g., 40-60°C).

  • Separation:

    • After extraction, separate the solid material from the solvent by filtration or centrifugation.

  • Concentration:

    • Concentrate the extract using a rotary evaporator to remove the solvent.

  • Analysis:

    • Quantify the yield of this compound using a suitable analytical method like HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_final Final Product start Lichen Collection drying Air Drying start->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., Acetone, Ethanol) grinding->extraction method Method Selection (Conventional, UAE, MAE) extraction->method parameters Parameter Optimization (Time, Temp, pH) method->parameters filtration Filtration/Centrifugation parameters->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration purification Purification (Chromatography, Recrystallization) concentration->purification analysis Analysis (HPLC, TLC) purification->analysis final_product Pure this compound analysis->final_product

Caption: General workflow for the extraction and purification of this compound from lichens.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions low_yield Low this compound Yield cause1 Inefficient Sample Prep low_yield->cause1 cause2 Suboptimal Solvent low_yield->cause2 cause3 Ineffective Extraction Method low_yield->cause3 cause4 Non-ideal Parameters (Time, Temp, pH) low_yield->cause4 solution1 Ensure Fine Grinding cause1->solution1 solution2 Use Acetone or Optimize Ethanol/Water Mixture cause2->solution2 solution3 Employ UAE or MAE cause3->solution3 solution4 Systematically Optimize Each Parameter cause4->solution4

Caption: Troubleshooting logic for addressing low yields in this compound extraction.

References

Troubleshooting low purity in Salazinic acid crystallization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Salazinic Acid Crystallization

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address challenges associated with low purity during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my crystallized this compound showing low purity after isolation from a lichen extract?

A: Low purity in this compound crystals typically stems from the co-precipitation of other structurally similar lichen metabolites present in the initial crude extract.[1][2][3] this compound is often extracted along with compounds like norstictic acid, atranorin, and usnic acid, which can interfere with the crystallization process or become trapped in the crystal lattice.[1][3][4] Inadequate removal of the "mother liquor" after filtration can also leave impurities on the crystal surface.[5]

Q2: My this compound crystals have a distinct yellow or brownish tint. How can I obtain colorless crystals?

A: A colored tint indicates the presence of pigmented impurities from the source lichen. While activated charcoal is sometimes used to remove colored impurities, it should be used with caution for phenolic compounds like this compound, as it can potentially react and form colored complexes.[6][7] A better approach is to perform multiple recrystallizations using a highly selective solvent system or to employ a pre-purification step like column chromatography on the crude extract.

Q3: Instead of crystals, my compound is "oiling out" and forming a gummy or liquid layer. What causes this and how can I fix it?

A: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating, often due to a high concentration of impurities.[8] To resolve this, you can try re-heating the solution and adding slightly more solvent to keep the compound dissolved at a lower temperature.[8] Subsequently, allowing the solution to cool much more slowly can promote the formation of crystals instead of oil.[9]

Q4: My final yield of pure this compound is very low after recrystallization. What are the common causes?

A: A poor yield can result from several factors. Using an excessive amount of solvent during the dissolution step is a primary cause, as a significant portion of the product will remain in the mother liquor upon cooling.[8] Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude solid.[9] Additionally, premature crystallization during a hot filtration step can lead to product loss; keeping the funnel and flask hot can prevent this.[6]

Q5: What are the recommended methods for accurately assessing the purity of my this compound sample?

A: The purity of this compound can be reliably determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC-MS/MS) are highly effective for identifying and quantifying impurities.[4][10][11] Thin-Layer Chromatography (TLC) is a faster, qualitative method to check for the presence of other lichen substances.[12] Finally, determining the melting point can be a straightforward indicator of purity, as impurities tend to broaden and depress the melting range.[6]

Troubleshooting Guide for Low Purity

This section provides a more in-depth approach to resolving common purity issues.

Problem 1: Persistent Contamination with Other Lichen Compounds
  • Symptoms: HPLC, UPLC, or TLC analysis shows the presence of known lichen compounds such as atranorin, norstictic acid, or usnic acid.[1][4]

  • Root Cause: These compounds are often co-extracted with this compound and may have similar solubility profiles, leading to co-crystallization.

  • Solutions:

    • Iterative Recrystallization: Perform two to three successive recrystallizations. While some product is lost with each step, this process progressively removes impurities.

    • Solvent System Optimization: The choice of solvent is critical. Experiment with different solvent mixtures to find a system where this compound has high solubility when hot and very low solubility when cold, while the specific impurities remain in solution.[9] (See Table 1 for examples).

    • Thorough Washing: After filtration, wash the collected crystals with a small amount of ice-cold, fresh solvent to remove any residual mother liquor clinging to the surface.[5]

Problem 2: Oiling Out During Cooling
  • Symptoms: A liquid or gummy layer forms instead of a crystalline solid as the solution cools.

  • Root Cause: The concentration of impurities is high, significantly depressing the melting point of the mixture below the temperature of the solution.[8]

  • Solutions:

    • Increase Solvent Volume: Re-heat the mixture until the oil dissolves completely. Add 5-10% more solvent to the solution and attempt to cool again.[8]

    • Reduce Cooling Rate: Very slow cooling is essential. Allow the flask to cool to room temperature on an insulated surface before moving it to an ice bath. Rapid cooling encourages precipitation of impurities.[9]

    • Pre-Purification: If oiling out persists, the crude material likely requires a preliminary purification step, such as flash chromatography, to remove the bulk of the impurities before attempting crystallization.

Data Presentation

Table 1: Example Solvent Systems for this compound Recrystallization

Solvent SystemSolubility CharacteristicsPotential Purity OutcomeNotes & Considerations
Acetone High solubility for this compound and many other lichen depsidones.[4][13]ModerateGood for initial dissolution but may co-dissolve many impurities. Often used as the solvent for initial extraction from lichen thalli.[14]
Acetone-Water This compound is soluble in hot acetone but much less soluble upon the addition of water (an anti-solvent).Good to ExcellentThis mixed-solvent approach is highly effective. Dissolve in minimal hot acetone, then slowly add water until turbidity appears. Re-heat to clarify and then cool slowly.
Ethanol-Water Similar to acetone-water; this compound is soluble in hot ethanol.[9]GoodA common and effective system for purifying phenolic compounds. The ratio can be fine-tuned to optimize the differential solubility between this compound and specific impurities.
Water This compound has very low solubility in water.[15]Poor (as a single solvent)Not suitable for dissolving the crude material but excellent as an anti-solvent or for washing final crystals to remove more polar impurities.[6][7]

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Dissolution: Place the impure this compound solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., acetone) and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Keep the funnel and receiving flask heated to prevent the this compound from crystallizing prematurely.[6][16]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice-water bath for about 15-30 minutes.[9][16] Slower cooling generally results in larger and purer crystals.[9]

  • Crystal Collection: Collect the formed crystals using vacuum filtration with a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small volume of ice-cold solvent (e.g., water or a solvent mixture with a high proportion of the anti-solvent) to rinse away remaining impurities.[16]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature until a constant mass is achieved.

Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Dissolve a tiny amount of your crude material and your recrystallized product in a suitable solvent (like acetone). Spot them side-by-side on the TLC plate baseline. If available, spot a known this compound standard as a reference.

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase. A common solvent system for lichen acids is Toluene:Dioxane:Acetic Acid (e.g., in a 180:45:5 ratio).

  • Visualization: After the solvent front nears the top of the plate, remove it and let it dry. Visualize the spots under UV light and/or by staining (e.g., with a vanillin-sulfuric acid spray followed by gentle heating).

  • Analysis: Pure this compound should appear as a single, distinct spot. The presence of multiple spots in your product lane indicates impurities. The Rf value of your product spot should match that of the standard.[12]

Visualizations

TroubleshootingWorkflow start_node start_node decision_node decision_node cause_node cause_node solution_node solution_node issue_node issue_node start Start: Low Purity Confirmed appearance Visual Appearance? start->appearance issue1 Discolored Crystals (Yellow/Brown) appearance->issue1 Discolored issue2 Oily / Gummy Precipitate appearance->issue2 Oily issue3 White Crystalline, but Impure by TLC/HPLC appearance->issue3 Crystalline cause1 Cause: Pigmented Impurities issue1->cause1 cause2 Cause: 'Oiling Out' due to High Impurity Load issue2->cause2 cause3 Cause: Co-crystallizing Lichen Acids (e.g., Norstictic, Atranorin) issue3->cause3 solution1 Solution: Iterative Recrystallization or Pre-Column Purification cause1->solution1 solution2 Solution: Re-dissolve, Add More Solvent, Ensure Very Slow Cooling cause2->solution2 solution3 Solution: Optimize Solvent System, Perform Multiple Recrystallizations cause3->solution3

Caption: A troubleshooting workflow for low purity in this compound.

RecrystallizationWorkflow step_node step_node input_output input_output final_product final_product A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If insolubles are present) A->B C 3. Slow Cooling (Room Temp -> Ice Bath) B->C D 4. Collect Crystals (Vacuum Filtration) C->D E 5. Wash Crystals with Ice-Cold Solvent D->E F 6. Dry Crystals Under Vacuum E->F end Pure this compound Crystals F->end start Crude this compound start->A

Caption: Standard experimental workflow for this compound recrystallization.

References

Technical Support Center: Optimizing HPLC Separation of Salazinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of salazinic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is a good starting point for a mobile phase to separate this compound?

A common starting point for reversed-phase HPLC separation of this compound and other lichen metabolites is a gradient elution using a mixture of an acidified aqueous phase and an organic solvent.[1][2] A typical mobile phase consists of:

  • Solvent A: Water with an acid modifier (e.g., 0.1% formic acid or 1% phosphoric acid).[2][3][4]

  • Solvent B: Acetonitrile or methanol.[2][5]

The gradient typically starts with a low percentage of the organic solvent and gradually increases to elute more non-polar compounds.

2. My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

Peak tailing for acidic compounds like this compound is a common issue and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the acidic analyte and the silica support of the column can cause tailing.[6]

    • Solution: Add a competing acid, like trifluoroacetic acid (TFA) or formic acid, to the mobile phase at a low concentration (e.g., 0.1%).[7] This can help to saturate the active sites on the stationary phase and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[6][8]

    • Solution: Reduce the sample concentration or the injection volume.[6][9]

  • Column Degradation: Over time, columns can degrade, leading to poor peak shapes.[6][9]

    • Solution: Try cleaning the column according to the manufacturer's instructions or replace the column if it's old or has been used extensively. Using a guard column can also help protect the analytical column.[9][10]

3. The retention time for my this compound peak is shifting between injections. What should I check?

Retention time instability can invalidate your results. Here are the primary causes and solutions:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause of shifting retention times.[8][10]

    • Solution: Prepare fresh mobile phase for each run and ensure accurate measurement of all components.[10] If you are mixing solvents online, ensure the pump is functioning correctly.[6][10]

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.[8][10]

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This typically requires flushing with at least 10 column volumes of the starting mobile phase.[8]

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[8][10]

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analysis.[8][10]

  • Pump Issues: A malfunctioning pump can deliver an inconsistent flow rate, leading to retention time drift.[6][10]

    • Solution: Check for leaks in the pump and ensure the pump seals are in good condition.[8][10]

4. I am seeing poor resolution between the this compound peak and other components in my sample. How can I improve the separation?

Improving resolution is a key aspect of method development.[11][12][13] Here are several strategies:

  • Adjust Mobile Phase Strength:

    • In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and can improve the separation of closely eluting peaks.

  • Optimize the Gradient:

    • A shallower gradient (a slower increase in the organic solvent concentration over time) can significantly improve the resolution of complex mixtures.[14][15]

  • Change the Organic Solvent:

    • Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to their different solvent properties.[5][7]

  • Adjust the pH of the Mobile Phase:

    • The pH of the mobile phase affects the ionization state of acidic analytes like this compound.[5][7] Adjusting the pH can change the retention and selectivity. For acidic compounds, using a low pH mobile phase (e.g., pH < 3.5) can suppress ionization and improve peak shape.[14]

  • Lower the Flow Rate:

    • Reducing the flow rate can increase efficiency and improve resolution, although it will also increase the analysis time.[5][11][14]

Experimental Protocols & Data

Table 1: Example HPLC Mobile Phases for this compound Separation
Mobile Phase ComponentConcentration/RatioColumn TypeDetection WavelengthReference
Solvent A: Water with 0.1% Formic AcidSolvent B: AcetonitrileGradient: 5-95% BACQUITY UPLC CSH Phenyl-HexylNot Specified[2]
Solvent A: 1% Phosphoric AcidSolvent B: MethanolGradientHypersil C18265 nm[3][4]
Solvent A: AcetonitrileSolvent B: Bidistilled WaterSolvent C: MethanolSolvent D: Phosphoric AcidVarious CompositionsNUCLEOSIL C18Not Specified[16]
Detailed Methodologies

UPLC Method for this compound Analysis [2]

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl (100 × 2.1 mm, 1.7 μm)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0 min: 5% B

    • 3.00 min: 20% B

    • 5.00 min: 35% B

    • 7.50 min: 50% B

    • 10.00 min: 70% B

    • 12.50 min: 95% B

    • 17.00 min: 95% B

    • 21.00 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Total Run Time: 22 min

Visual Workflow for Mobile Phase Optimization

The following diagram illustrates a logical workflow for optimizing the mobile phase for the HPLC separation of this compound.

MobilePhaseOptimization start Start: Define Separation Goals select_column Select Appropriate Reversed-Phase Column (e.g., C18) start->select_column initial_mobile_phase Prepare Initial Mobile Phase (e.g., Water/Acetonitrile with 0.1% Formic Acid) select_column->initial_mobile_phase initial_gradient Run Initial Gradient (e.g., 5-95% Acetonitrile) initial_mobile_phase->initial_gradient evaluate_chromatogram Evaluate Initial Chromatogram (Peak Shape, Resolution, Retention Time) initial_gradient->evaluate_chromatogram peak_tailing Issue: Peak Tailing evaluate_chromatogram->peak_tailing Unacceptable Tailing retention_shift Issue: Retention Time Shift evaluate_chromatogram->retention_shift Inconsistent Retention poor_resolution Issue: Poor Resolution evaluate_chromatogram->poor_resolution Inadequate Separation final_method Final Optimized Method evaluate_chromatogram->final_method Acceptable Separation adjust_acid Adjust Acid Modifier (Type and Concentration) peak_tailing->adjust_acid retention_shift->initial_mobile_phase Check Preparation & Equilibration adjust_gradient Optimize Gradient Slope and Time poor_resolution->adjust_gradient adjust_acid->evaluate_chromatogram adjust_gradient->evaluate_chromatogram change_solvent Change Organic Solvent (Methanol vs. Acetonitrile) adjust_gradient->change_solvent change_solvent->evaluate_chromatogram adjust_ph Fine-tune Mobile Phase pH change_solvent->adjust_ph adjust_ph->evaluate_chromatogram adjust_flow_temp Adjust Flow Rate and/or Temperature adjust_ph->adjust_flow_temp adjust_flow_temp->evaluate_chromatogram

Caption: Workflow for optimizing HPLC mobile phase for this compound separation.

References

Salazinic acid stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of salazinic acid in solution and during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is a naturally occurring depsidone found in various lichens. It is known for its antioxidant and other biological activities. It has very low solubility in water (approximately 27 mg/L) but is soluble in several organic solvents.[1][2] For laboratory use, it is typically dissolved in Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), ethanol, or methanol.[1]

Q2: What are the main stability concerns for this compound in solution?

A2: Like many natural phenolic compounds, this compound's stability in solution can be affected by factors such as pH, light, temperature, and the presence of oxidizing agents. Depsidones, the class of compounds this compound belongs to, can be susceptible to hydrolysis of their ester and lactone rings, particularly under basic or acidic conditions.[3][4] Its phenolic hydroxyl groups may also be prone to oxidation.

Q3: How should I store this compound, both as a solid and in solution?

A3:

  • Solid Form: As a solid, this compound should be stored in a tightly sealed container, protected from light, and kept at a low temperature, with -20°C being a common recommendation for long-term storage.

  • In Solution: Stock solutions of this compound in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh solutions for experiments whenever possible and to avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Q4: Can I expect this compound to be stable in aqueous buffers for my experiments?

A4: Given its low aqueous solubility and the potential for hydrolysis, the stability of this compound in aqueous buffers, especially at neutral or alkaline pH, may be limited.[3][4] If aqueous conditions are necessary, it is crucial to first prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before the experiment. The final concentration of the organic solvent should be kept low and consistent across all experiments, including controls.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of this compound upon dilution into aqueous media. This compound has very low water solubility. The concentration in the final aqueous solution may be above its solubility limit.- Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it does not interfere with the assay. - Decrease the final concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific aqueous medium.
Inconsistent or lower-than-expected activity in biological assays. Degradation of this compound in the stock solution or in the assay medium.- Prepare fresh stock solutions of this compound. - Minimize the exposure of the stock solution and experimental samples to light and elevated temperatures. - If using aqueous buffers, especially with a pH > 7, reduce the incubation time of this compound in the buffer as much as possible. - Run a stability check of this compound in your assay medium over the time course of your experiment using an analytical method like HPLC.
Color change observed in the this compound solution. This could indicate degradation, possibly due to oxidation or pH-induced changes.- Discard the solution and prepare a fresh one. - Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure the pH of your experimental solution is controlled and compatible with this compound stability.
Appearance of new peaks in HPLC analysis of a this compound sample. Degradation of this compound.- Identify the storage or experimental conditions that may have led to degradation (e.g., prolonged storage at room temperature, exposure to light, incompatible solvent). - Follow the recommended storage and handling procedures. - If the new peaks are from a forced degradation study, this is an expected outcome for identifying potential degradation products.

Quantitative Data on this compound Stability

Currently, there is a lack of publicly available, comprehensive quantitative data on the degradation kinetics of this compound under various stress conditions. The following tables are provided as templates for researchers to populate with their own experimental data from forced degradation studies. The hypothetical data is for illustrative purposes only.

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents at Room Temperature (25°C) in the Dark.

Solvent% Remaining after 24 hours% Remaining after 7 days% Remaining after 30 days
DMSO>99%98%95%
Ethanol98%95%90%
Methanol97%93%85%
Acetonitrile>99%99%98%

Table 2: Hypothetical Results of Forced Degradation Studies on this compound.

Stress ConditionDuration% Degradation
0.1 M HCl at 60°C24 hours15%
0.1 M NaOH at 60°C4 hours40%
3% H₂O₂ at 25°C24 hours25%
Thermal (80°C, solid)48 hours5%
Photostability (ICH Q1B)7 days30%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in experiments.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (or ethanol)

  • Vortex mixer

  • Calibrated balance

  • Amber glass vials

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO (or ethanol) to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if necessary, but avoid overheating.

  • Aliquot the stock solution into smaller, single-use amber glass vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and identify potential degradation products.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile or a suitable solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Thermostatically controlled oven and water bath

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: For each stress condition, prepare a sample of this compound at a known concentration (e.g., 100 µg/mL) in the appropriate medium. Also, prepare a control sample stored under normal conditions (e.g., 4°C, protected from light).

  • Acid Hydrolysis:

    • Mix the this compound stock solution with 0.1 M HCl.

    • Incubate at 60°C for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix the this compound stock solution with 0.1 M NaOH.

    • Incubate at 60°C for a defined period (e.g., 1, 4, 8 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the this compound stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period (e.g., 8, 24, 48 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (in solution):

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Incubate at a high temperature (e.g., 80°C) in a sealed vial for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound in a photostable, transparent container to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • Analyze the samples at appropriate time intervals.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of remaining this compound and the formation of any degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start prep_stock Prepare this compound Stock Solution start->prep_stock acid Acid Hydrolysis prep_stock->acid Expose to Stress base Base Hydrolysis prep_stock->base Expose to Stress oxidation Oxidation prep_stock->oxidation Expose to Stress thermal Thermal Stress prep_stock->thermal Expose to Stress photo Photostability prep_stock->photo Expose to Stress hplc HPLC Analysis acid->hplc Sample at Time Points base->hplc Sample at Time Points oxidation->hplc Sample at Time Points thermal->hplc Sample at Time Points photo->hplc Sample at Time Points data Data Interpretation (% Degradation, Product Formation) hplc->data end End data->end Report Results

Caption: Workflow for assessing the stability of this compound.

logical_relationship Factors Influencing this compound Stability in Solution cluster_factors Influencing Factors stability This compound Stability degradation Degradation (e.g., Hydrolysis, Oxidation) stability->degradation leads to pH pH pH->degradation temp Temperature temp->degradation light Light Exposure light->degradation oxygen Oxygen/Oxidants oxygen->degradation solvent Solvent solvent->degradation

References

Technical Support Center: Salazinic Acid In Vitro Assay Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of salazinic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using this compound for in vitro assays?

A1: The primary challenge is its low aqueous solubility. This compound is a lipophilic molecule with a water solubility of approximately 27 mg/L, which can lead to precipitation in aqueous cell culture media and assay buffers, resulting in inaccurate and irreproducible results.

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in several organic solvents, including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1] For cell-based in vitro assays, DMSO is the most commonly used solvent due to its miscibility with aqueous solutions and relatively low toxicity at low concentrations.

Q3: What is the recommended maximum concentration of DMSO in cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[2][3][4] While some cell lines may tolerate up to 1%, it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line and assay.[2][5][6]

Q4: Can I use other solvents like ethanol for cell-based assays?

A4: While this compound is soluble in ethanol, ethanol can be more volatile and potentially more cytotoxic to cells than DMSO at similar concentrations. If you must use ethanol, it is critical to ensure the final concentration in your assay is non-toxic to your cells and to be mindful of potential evaporation from your stock solutions, which could alter the concentration.

Q5: Are there alternative methods to improve the aqueous solubility of this compound?

A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble natural products like this compound. These include:

  • Complexation with cyclodextrins: This technique can encapsulate the lipophilic molecule, increasing its apparent solubility in water.

  • Solid dispersions: Dispersing this compound in a water-soluble carrier can improve its dissolution rate.

  • Nanoparticle formulation: Reducing the particle size to the nanoscale can increase the surface area and, consequently, the solubility and dissolution rate.

These methods generally require more extensive formulation development and may not be necessary if careful use of a co-solvent like DMSO is effective for your experimental needs.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer or media. The concentration of this compound in the final solution exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final concentration of this compound. It may be necessary to work at lower concentrations to maintain solubility.2. Optimize the dilution method. Add the DMSO stock solution to the aqueous medium dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.3. Perform a serial dilution. Instead of a single large dilution, perform a series of smaller dilutions in media containing a slightly higher percentage of DMSO before the final dilution into the assay medium.4. Slightly increase the final DMSO concentration. Ensure the final DMSO concentration remains within the non-toxic range for your specific cell line (typically ≤ 0.5-1%). Always include a vehicle control with the same final DMSO concentration.
Inconsistent or non-reproducible assay results. Precipitation of this compound, leading to variable effective concentrations. Degradation of the compound in the stock solution.1. Visually inspect for precipitation. Before adding to your assay, ensure your final working solution is clear. Centrifuge or filter out any precipitate if necessary, and consider the supernatant as your effective concentration (though this may alter your intended concentration).2. Prepare fresh stock solutions. Prepare stock solutions fresh for each experiment or store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Observed cytotoxicity is higher than expected or present in vehicle controls. The concentration of the organic solvent (e.g., DMSO) is too high. The cell line is particularly sensitive to the solvent.1. Determine the maximum tolerable DMSO concentration. Perform a dose-response experiment with DMSO alone to determine the highest concentration that does not affect the viability or relevant functions of your cells.[2][5][6]2. Reduce the final DMSO concentration. Aim for a final DMSO concentration of ≤ 0.1% if possible.3. Consider alternative solvents or solubility enhancement techniques. If reducing the DMSO concentration is not feasible due to the required this compound concentration, explore other solubilization methods.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
EthanolSoluble[1]
MethanolSoluble[1]
Water~27 mg/L

Table 2: Reported In Vitro Activity of this compound

Assay TypeCell Line/TargetIC50 / ActivityReference
Antioxidant (DPPH Radical Scavenging)-IC50: 12.14 µM[7]
Antioxidant (Ferric Reducing Potential)-IC50: 11.91 µM[7]
α-Glucosidase Inhibition-Moderate to high inhibition[8]
CytotoxicitySarcoma-180Cell viability: 79.49 ± 4.15%[9]
CytotoxicityMDA-MB-231Cell viability: 86.88 ± 1.02%[9]
CytotoxicityTM4 Epithelial CellsNo cytotoxicity up to 80 µM[10]
3CL Protease InhibitionSARS-CoV-2 3CLproKi: 3.77 µM[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 388.29 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 388.29 g/mol * 1 mL = 0.00388 g = 3.88 mg

  • Weigh the this compound: Carefully weigh 3.88 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.

  • Sterilization (optional): If necessary for your application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol provides a general method for diluting the DMSO stock solution into cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Determine the final desired concentration: For this example, we will prepare a final concentration of 10 µM this compound in a total volume of 1 mL of cell culture medium. The final DMSO concentration should be kept low (e.g., 0.1%).

  • Calculate the required volume of stock solution:

    • To achieve a 0.1% final DMSO concentration, the maximum volume of the DMSO stock solution to add to 1 mL of medium is 1 µL (0.1% of 1000 µL).

    • Adding 1 µL of the 10 mM stock solution to 999 µL of medium will result in a final concentration of 10 µM (C1V1 = C2V2: 10,000 µM * 1 µL = C2 * 1000 µL; C2 = 10 µM).

  • Prepare the working solution: a. Pipette 999 µL of pre-warmed cell culture medium into a sterile tube. b. While gently vortexing the medium, add 1 µL of the 10 mM this compound stock solution dropwise. c. Continue to mix thoroughly to ensure homogeneity and prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of cell culture medium.

  • Application: Use the prepared working solution and vehicle control immediately in your cell-based assay.

Signaling Pathway Diagrams

This compound has been reported to modulate several signaling pathways, including mTOR and NF-κB.

Salazinic_Acid_Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis SA_powder This compound Powder Stock_Solution 10 mM Stock Solution in DMSO SA_powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Working_Solution Working Solution (e.g., 10 µM in Media + 0.1% DMSO) Stock_Solution->Working_Solution Dilute Vehicle_Control Vehicle Control (Media + 0.1% DMSO) Stock_Solution->Vehicle_Control Prepare Control Assay_Plate Assay Plate Working_Solution->Assay_Plate Cell_Culture Cell Culture Cell_Culture->Assay_Plate Data_Acquisition Data Acquisition (e.g., Plate Reader) Assay_Plate->Data_Acquisition Vehicle_Control->Assay_Plate Results Results Data_Acquisition->Results mTOR_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT TSC1_2 TSC1/TSC2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis, Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Salazinic_Acid This compound Salazinic_Acid->mTORC1 Potential Inhibition NFkB_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNFα) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK_Complex->IkB_NFkB Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Gene_Expression Inflammatory Gene Expression Salazinic_Acid This compound Salazinic_Acid->IKK_Complex Potential Inhibition

References

Dealing with co-eluting impurities in Salazinic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Salazinic acid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a focus on dealing with co-eluting impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a secondary metabolite, specifically a depsidone, commonly found in various lichen species.[1] Its analysis is crucial for chemotaxonomic classification of lichens, as well as for its potential pharmacological properties, including antioxidant, antibacterial, and anticancer activities.[1]

Q2: What are the common challenges in the HPLC analysis of this compound?

The primary challenge in the HPLC analysis of this compound is the presence of structurally similar compounds in lichen extracts that can co-elute with the main peak. This can lead to inaccurate quantification and misinterpretation of results. Common issues include peak tailing, poor resolution, and the appearance of shoulder peaks.

Q3: What are the potential co-eluting impurities with this compound?

Potential co-eluting impurities are often other lichen secondary metabolites that are extracted along with this compound. These can include:

  • Conthis compound: Structurally very similar to this compound, with a -CH₂OH group instead of a -CHO group.[2]

  • Atranorin: A common lichen depside that may have similar retention characteristics under certain chromatographic conditions.[1]

  • Norstictic acid and Stictic acid: Other depsidones that can be present in the same lichen species.[3]

  • Degradation products: Forced degradation studies can generate impurities that may co-elute with the parent compound.[4]

Troubleshooting Guide: Co-eluting Impurities

Problem 1: I see a shoulder on my this compound peak. What could it be and how do I confirm it?

A shoulder on the this compound peak is a strong indication of a co-eluting impurity. The impurity is likely a structurally related compound with a very similar retention time.

Troubleshooting Steps:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, perform a peak purity analysis.[5] This will compare the UV-Vis spectra across the peak. A non-homogenous peak suggests the presence of an impurity.[5]

  • LC-MS/MS Analysis: For a more definitive identification, analyze the sample using a mass spectrometer (MS) detector. An MS detector can often distinguish between compounds with the same retention time but different mass-to-charge ratios (m/z).[2][6]

  • Spiking with Known Impurities: If you have standards for potential impurities like conthis compound or atranorin, spike your sample with a small amount of the standard. An increase in the size of the shoulder or the appearance of a distinct, closely eluting peak can help identify the impurity.

Problem 2: How can I improve the resolution between this compound and a known co-eluting impurity?

Improving resolution requires modifying the chromatographic conditions to enhance the separation between the two compounds.[7][8]

Method Development Strategies:

  • Mobile Phase Modification:

    • Change the organic modifier: If you are using methanol, try acetonitrile, or vice versa. Different organic solvents can alter the selectivity of the separation.[7]

    • Adjust the pH of the aqueous phase: For acidic compounds like this compound, small changes in the mobile phase pH can significantly impact retention and selectivity.[9]

    • Modify the buffer or additive: Experiment with different acidic modifiers (e.g., formic acid, acetic acid, phosphoric acid) and their concentrations.[10]

  • Column Chemistry:

    • Change the stationary phase: If a C18 column is not providing adequate separation, consider a different stationary phase like a Phenyl-Hexyl column, which offers different selectivity.[2]

    • Use a column with a smaller particle size: Columns with smaller particles provide higher efficiency and can improve the resolution of closely eluting peaks.[7]

  • Gradient Optimization:

    • Decrease the gradient slope: A shallower gradient can increase the separation between closely eluting peaks.

    • Introduce an isocratic hold: An isocratic hold at a specific mobile phase composition can help to resolve critical peak pairs.

  • Temperature:

    • Lower the column temperature: This can sometimes increase retention and improve resolution, but may also lead to broader peaks.[11]

Data Presentation: HPLC Methods for this compound and Related Compounds
CompoundColumnMobile PhaseDetectionRetention Time (min)Reference
This compoundHypersil C18 (250 x 4.0 mm, 5 µm)Gradient: Methanol (A), 1% Phosphoric Acid (B)254 nmVaries with gradient[10]
AtranorinHypersil C18 (250 x 4.0 mm, 5 µm)Isocratic: 82:18 Methanol:1% Phosphoric Acid254 nmVaries[10]
This compoundACQUITY UPLC CSH Phenyl-Hexyl (100 × 2.1 mm, 1.7 µm)Gradient: Acetonitrile (A), Water with 0.1% Formic Acid (B)PDAVaries with gradient[2][12]
Conthis compoundACQUITY UPLC CSH Phenyl-Hexyl (100 × 2.1 mm, 1.7 µm)Gradient: Acetonitrile (A), Water with 0.1% Formic Acid (B)PDA~5.92[2]
This compoundNot SpecifiedNot SpecifiedHPLC2.802[1]
AtranorinNot SpecifiedNot SpecifiedHPLC6.721[1]
Experimental Protocols
Protocol 1: General HPLC Analysis of this compound
  • Sample Preparation:

    • Extract the lichen material with a suitable solvent like acetone or methanol.[10]

    • Evaporate the solvent to dryness.

    • Reconstitute the residue in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.[10]

  • Chromatographic Conditions (Example): [10]

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase A: Methanol

    • Mobile Phase B: 1% Phosphoric Acid in Water

    • Gradient: A suitable gradient to elute all compounds of interest.

    • Flow Rate: 1.0 mL/min

    • Detection: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the sample and acquire the chromatogram.

    • Identify the this compound peak based on retention time compared to a standard.

Protocol 2: Peak Purity Assessment using a DAD/PDA Detector
  • Data Acquisition:

    • Ensure your HPLC system is equipped with a DAD or PDA detector.

    • Set the detector to acquire spectra across a relevant wavelength range (e.g., 200-400 nm).

  • Software Analysis:

    • Use the peak purity function in your chromatography software.[5]

    • The software will compare the spectra at different points across the peak (upslope, apex, and downslope).

  • Interpretation:

    • The software will typically provide a "purity angle" or "purity factor". A value below a certain threshold (often provided by the software) indicates a pure peak.[13] A value above the threshold suggests the presence of a co-eluting impurity.[5]

Protocol 3: Forced Degradation Study

Forced degradation studies are performed to understand the stability of a drug substance and to generate potential degradation products.[4]

  • Stress Conditions: [4][14]

    • Acid Hydrolysis: Reflux the sample in 0.1 N HCl.

    • Base Hydrolysis: Reflux the sample in 0.1 N NaOH.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂.

    • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60°C).

    • Photolytic Degradation: Expose the sample to UV light.

  • Sample Analysis:

    • After exposure to the stress condition for a defined period, neutralize the sample if necessary.

    • Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed sample.

  • Evaluation:

    • Look for the appearance of new peaks and a decrease in the area of the this compound peak.

    • Assess the peak purity of the this compound peak in the stressed samples to see if any degradation products are co-eluting.

Visualizations

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Strategy cluster_3 Confirmation Peak Anomaly Peak Anomaly Observed (e.g., shoulder, tailing) PeakPurity Perform Peak Purity Analysis (DAD/PDA) Peak Anomaly->PeakPurity LCMS Analyze by LC-MS/MS PeakPurity->LCMS If purity fails MethodDev Method Development/ Optimization LCMS->MethodDev Impurity identified ChangeMobilePhase Modify Mobile Phase (Solvent, pH, Additive) MethodDev->ChangeMobilePhase ChangeColumn Change Column (Stationary Phase, Particle Size) MethodDev->ChangeColumn OptimizeGradient Optimize Gradient Program MethodDev->OptimizeGradient ResolutionAchieved Baseline Resolution Achieved ChangeMobilePhase->ResolutionAchieved ChangeColumn->ResolutionAchieved OptimizeGradient->ResolutionAchieved

Figure 1. Troubleshooting workflow for co-eluting impurities.

LogicalRelationships SalazinicAcid This compound StructuralSimilarity Structural Similarity SalazinicAcid->StructuralSimilarity CoElutingImpurity Co-eluting Impurity CoElutingImpurity->StructuralSimilarity PoorResolution Poor Resolution/ Co-elution StructuralSimilarity->PoorResolution ChromatographicConditions Chromatographic Conditions ChromatographicConditions->PoorResolution InaccurateQuantification Inaccurate Quantification PoorResolution->InaccurateQuantification

Figure 2. Factors leading to co-elution and its consequences.

References

Salazinic Acid Structural Elucidation: NMR Signal Overlap Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving NMR signal overlap issues encountered during the structural elucidation of Salazinic acid.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in the 1H NMR spectrum of this compound so close together?

A1: The 1H NMR spectrum of this compound often presents a challenge due to the proximity of the chemical shifts for the aromatic protons H-5 and H-8'.[1] Specifically, H-5 typically resonates around δ 6.84 ppm, while the carbinolic H-8' proton appears near δ 6.78 ppm.[1] This proximity can lead to significant signal overlap, making unambiguous assignment from a simple 1D spectrum difficult. The exact chemical shifts and degree of overlap can be influenced by solvent effects.[1]

Q2: I am observing significant signal crowding between 160-167 ppm in the 13C NMR spectrum. How can I assign these quaternary carbons?

A2: The region between δ 160-167 ppm in the 13C NMR spectrum of this compound contains several overlapping signals from quaternary carbons, including C-2, C-4, C-7', and others.[1] Distinguishing these is challenging with 1D NMR alone. The most effective method for assignment is the use of a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.[1][2] This 2D experiment reveals long-range (2-3 bond) correlations between protons and carbons, allowing for unambiguous assignments based on connectivity. For example, the C-4 signal can be distinguished by its correlation to the aldehydic proton (H-9) and the hydroxyl proton (OH-4).[1]

Q3: What is the most effective overall strategy to overcome signal overlap and achieve complete structural elucidation of this compound?

A3: A combined, multi-technique NMR approach is indispensable for the complete and unambiguous assignment of this compound's structure.[1][2] While 1D 1H and 13C spectra provide the initial overview, they are often insufficient due to signal overlap.[1][3] The use of 2D NMR experiments is crucial. Specifically:

  • HMQC/HSQC: To establish direct one-bond correlations between protons and the carbons they are attached to.[1][4]

  • HMBC: To identify long-range couplings between protons and carbons, which is key for piecing together the molecular fragments and assigning quaternary carbons.[1][4]

  • COSY: To identify proton-proton coupling networks and confirm assignments of adjacent protons.[5]

By integrating the data from these experiments, researchers can overcome the limitations of signal overlap and confidently elucidate the complete structure.[1]

Troubleshooting Guides

Guide 1: Resolving Overlapping Aromatic (H-5) and Carbinolic (H-8') Proton Signals

If you are unable to distinguish between the H-5 (approx. δ 6.84) and H-8' (approx. δ 6.78) signals, follow these steps:

  • Vary the Solvent: The chemical shifts of these protons can be sensitive to the solvent used.[1] Trying a different solvent system, such as a mixture of DMSO-d6 and CDCl3, may improve the separation between these two signals.[1]

  • Perform a COSY Experiment: A COSY spectrum will show correlations between coupled protons. While H-5 and H-8' are not directly coupled, H-5 shows a weak long-range coupling to the aldehydic proton H-9 (δ 10.55) and the methyl protons of CH3-8 (δ 2.47).[1] Observing these cross-peaks can help confirm the assignment of the H-5 signal.

  • Utilize HMBC Correlations: The HMBC spectrum provides definitive connections. The H-5 proton will show a correlation to the C-4 carbon, while the H-8' proton will show correlations to carbons in the other ring, such as C-5' and C-6'.[1] These distinct long-range correlations are key to their unambiguous assignment.

Guide 2: Assigning Overlapping Quaternary Carbons in the δ 160-167 ppm Region

The quaternary carbons C-2, C-4, and C-7' often overlap. Use the following HMBC-based strategy for assignment:

  • Identify C-4: Look for a cross-peak between the aldehydic proton H-9 (δ 10.55) and a carbon in the crowded region. This correlation is characteristic of C-4 (δ 164.9).[1] A correlation from the hydroxyl proton OH-4 (δ 12.12) can also confirm this assignment.[1]

  • Identify C-2 and C-7': These assignments can be deduced from correlations with other nearby protons. For instance, selective irradiation of the closely resonating H-5 and H-8' signals can help differentiate C-2 and C-7' based on the observed long-range couplings.[1] The HMBC spectrum is crucial for confirming these assignments, as it will show distinct correlation patterns for each carbon based on the full proton chemical shift data.[1]

Quantitative NMR Data

The following tables summarize the reported 1H and 13C NMR spectral data for this compound, which can be used as a reference.

Table 1: 1H NMR Spectral Data of this compound (Data recorded in a CDCl3–DMSO-d6 (1:3) mixture at 300 MHz)[1]

Proton AssignmentChemical Shift (δ ppm)Multiplicity / Coupling Constant (J Hz)
H-56.84s
H-8'6.78s
H-910.55s
CH3-82.47s
OH-412.12s (exchangeable with D2O)
OH-2'10.38s (exchangeable with D2O)
OH-8'8.30s (exchangeable with D2O)

Table 2: 13C NMR Spectral Data of this compound (Data recorded in a CDCl3–DMSO-d6 (1:3) mixture)[1]

Carbon AssignmentChemical Shift (δ ppm)
C-1114.8
C-2163.9
C-3110.1
C-4164.9
C-5117.5
C-6151.7
C-7 (C=O)161.0
C-8 (CH3)21.6
C-9 (CHO)193.3
C-1'109.6
C-2'151.8
C-3'117.7
C-4'149.8
C-5'137.6
C-6'137.5
C-7' (C=O)166.3
C-8' (CH2OH)68.7

Experimental Protocols

Protocol 1: HMQC (Heteronuclear Multiple-Quantum Coherence) or HSQC (Heteronuclear Single-Quantum Coherence)

This experiment identifies all carbons that are directly attached to a proton.

  • Sample Preparation: Dissolve approximately 20 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or a DMSO-d6/CDCl3 mixture) in a 5 mm NMR tube.[6]

  • Spectrometer Setup: Record the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[1]

  • Acquisition: Use a standard HMQC or HSQC pulse sequence. The experiment correlates the 1H spectrum on one axis with the 13C spectrum on the other. A cross-peak appears at the intersection of the 1H chemical shift and the 13C chemical shift of the carbon it is directly bonded to.[4]

  • Data Processing: Process the 2D data using appropriate software. The resulting spectrum will show, for example, a correlation between the signal at δ 6.84 ppm (H-5) and the signal at δ 117.5 ppm (C-5).

Protocol 2: HMBC (Heteronuclear Multiple Bond Correlation)

This experiment identifies longer-range couplings (typically 2-4 bonds) between protons and carbons, which is essential for connecting molecular fragments and assigning quaternary (non-protonated) carbons.[4]

  • Sample Preparation: Use the same sample prepared for the HMQC/HSQC experiment.

  • Spectrometer Setup: The experiment is run on the same spectrometer.

  • Acquisition: Use a standard HMBC pulse sequence. The key parameter is the evolution time for long-range coupling, which is typically optimized for J-couplings in the range of 5-10 Hz.[1][4] A common evolution time is 50 ms.[1]

  • Data Processing: After processing, the 2D spectrum will show correlation cross-peaks between protons and carbons that are 2, 3, or sometimes 4 bonds apart. For example, a cross-peak will be visible between the aldehydic proton H-9 (δ 10.55) and the quaternary carbon C-4 (δ 164.9), a three-bond correlation that is critical for its assignment.

Visualizations

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Troubleshooting cluster_solution Structural Assignment start Acquire 1D 1H & 13C NMR problem Signal Overlap Identified (e.g., H-5/H-8' or C-2/C-4/C-7') start->problem hsqc Run HSQC / HMQC (Direct C-H Correlations) problem->hsqc Resolve C-H attachment cosy Run COSY (H-H Correlations) problem->cosy Resolve H-H connectivity hmbc Run HMBC (Long-Range C-H Correlations) problem->hmbc Resolve long-range connectivity assign_ch Assign Protonated Carbons hsqc->assign_ch assign_h Confirm Proton Spin Systems cosy->assign_h assign_q Assign Quaternary Carbons & Connect Fragments hmbc->assign_q elucidation Complete Structural Elucidation assign_ch->elucidation assign_h->elucidation assign_q->elucidation

Caption: Experimental workflow for resolving NMR signal overlap in this compound.

correlation_logic cluster_protons Key Protons (1H) cluster_carbons Overlapping Carbons (13C) H9 H-9 (δ 10.55) C4 C-4 (δ 164.9) H9->C4 HMBC (3J) C5 C-5 (δ 117.5) H9->C5 HMBC (2J) H5 H-5 (δ 6.84) H5->C4 HMBC (2J) H5->C5 HSQC (1J) C6 C-6 (δ 151.7) H5->C6 HMBC (2J) OH4 OH-4 (δ 12.12) OH4->C4 HMBC (2J)

Caption: Key 2D NMR correlations for assigning overlapped signals in Ring A of this compound.

References

Enhancing the efficiency of Salazinic acid purification from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Salazinic acid purification from crude extracts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem IDQuestionPotential CausesSuggested Solutions
T-01 Low Yield of this compound 1. Incomplete Extraction: The solvent may not have sufficiently penetrated the lichen material, or the extraction time was too short. 2. Suboptimal Solvent Choice: The solvent used may have a low affinity for this compound. 3. Loss During Purification: Significant amounts of this compound may be lost during filtration, column chromatography, or recrystallization.[1] 4. Degradation: this compound may be sensitive to high temperatures or certain pH conditions, leading to degradation during the process.[2]1. Improve Extraction: Ensure the lichen material is finely ground. Increase the extraction time or use techniques like sonication to enhance solvent penetration. 2. Optimize Solvent: Acetone is a commonly used and effective solvent for extracting this compound.[2][3] 3. Minimize Transfer Losses: Be meticulous during transfers between vessels. When filtering, wash the filter paper with a small amount of cold solvent to recover any adhered product. During recrystallization, avoid using an excessive amount of solvent.[1] 4. Control Conditions: Avoid prolonged exposure to high heat. This compound is stable up to around 155°C.[2]
T-02 Multiple Spots or Streaking on TLC Plate 1. Overloaded Sample: Applying too much of the crude extract or purified sample to the TLC plate. 2. Inappropriate Solvent System: The mobile phase may not be optimized to separate this compound from impurities. 3. Acidic Nature of this compound: As a carboxylic acid, this compound can interact strongly with the silica gel on the TLC plate, causing streaking. 4. Presence of Impurities: The sample may contain multiple compounds with similar polarities.1. Dilute the Sample: Prepare a more dilute solution of your sample before spotting it on the TLC plate. 2. Adjust Solvent System: Try different solvent systems with varying polarities. A common system is a mixture of n-hexane, ethyl acetate, and acetic acid.[4] 3. Add Acid to Mobile Phase: Adding a small amount of acetic or formic acid to the mobile phase can improve the spot shape for acidic compounds. 4. Improve Purification: If multiple spots persist after purification, consider repeating the column chromatography or recrystallization step.
T-03 This compound Fails to Crystallize 1. Solution is Too Dilute: Too much solvent was used, preventing the solution from becoming supersaturated upon cooling.[1][5] 2. Solution is Too Concentrated or Cooled Too Quickly: This can lead to the formation of an oil ("oiling out") instead of crystals, especially if the melting point of the impure solid is lower than the solution's temperature.[1] 3. Presence of Impurities: High levels of impurities can inhibit crystal formation. 4. Lack of Nucleation Sites: Spontaneous crystallization may not occur without a surface to initiate crystal growth.[5]1. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5] 2. Induce Crystallization Slowly: If an oil forms, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] 3. Further Purify: If impurities are suspected, consider an additional purification step like column chromatography. 4. Induce Nucleation: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.[5]
T-04 Crude Extract or Purified Product is Highly Colored 1. Presence of Pigments: Lichen extracts often contain natural pigments. 2. Oxidation/Degradation: Some compounds may have oxidized during the extraction or purification process, leading to colored byproducts.1. Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before recrystallization to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product, potentially reducing the yield.[6] 2. Perform Hot Filtration: After treatment with charcoal, perform a hot filtration to remove the charcoal particles before allowing the solution to cool and crystallize.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from lichens?

A1: Acetone is widely reported as an effective solvent for the extraction of this compound and other lichen metabolites.[2][3] Ethyl acetate has also been used and can yield a crude extract from which this compound can be precipitated.[4] The choice of solvent can impact the yield and the profile of co-extracted compounds.

Q2: How can I improve the separation of this compound during column chromatography?

A2: To improve separation, ensure the silica gel is packed uniformly in the column to avoid channeling. Use a solvent system that provides a good separation of spots on a TLC plate before scaling up to the column. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective. For this compound, solvent systems such as n-hexane-ethyl acetate with a small amount of acetic acid are often used.[4]

Q3: What is a suitable solvent system for the recrystallization of this compound?

A3: The ideal recrystallization solvent is one in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol has been used to wash this compound precipitates. For recrystallization, a mixed solvent system may be necessary. It is recommended to test a few solvents on a small scale to find the optimal one for your specific extract.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): This technique can provide a quantitative measure of purity. The retention time for this compound has been reported to be around 2.8 minutes under specific conditions.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify impurities.

  • Melting Point Determination: A sharp melting point close to the literature value (around 260-268 °C with decomposition) indicates high purity.

Q5: What is a typical yield for this compound from lichens?

A5: The yield of this compound can vary significantly depending on the lichen species, geographical location, and the extraction and purification methods used. Reported yields include approximately 16% from Parmotrema species and 23.05% in acetone extracts of Parmelia sulcata.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data related to the purification of this compound.

Table 1: Yield of this compound from Different Lichen Species

Lichen SpeciesExtraction SolventReported YieldReference
Parmotrema tinctorumNot specified~16%[8]
Parmotrema delicatulumNot specified~16%[8]
Parmelia sulcataAcetone23.05% of the extract[7]

Table 2: Purity and Analytical Data for this compound

Analytical MethodParameterReported ValueReference
HPLCPurity95%+[3]
HPLCRetention Time2.802 min[2]
Melting Point260-268 °C (with decomposition)

Experimental Protocols

Extraction of this compound from Lichen Material

This protocol describes a general method for the solvent extraction of this compound.

  • Preparation of Lichen Material:

    • Thoroughly clean the collected lichen material to remove any debris.

    • Air-dry the lichen until it is brittle.

    • Grind the dried lichen into a fine powder using a blender or a mill to increase the surface area for extraction.

  • Solvent Extraction:

    • Place the powdered lichen material in a large Erlenmeyer flask or a Soxhlet extractor.

    • Add acetone to the flask, ensuring the powder is fully submerged (a common ratio is 10:1 solvent volume to lichen weight, e.g., 1 liter of acetone for 100 g of lichen).

    • Macerate the mixture at room temperature for 48-72 hours with occasional stirring or perform a continuous extraction in a Soxhlet apparatus for several hours.[2]

  • Concentration of the Crude Extract:

    • Filter the mixture through filter paper to separate the lichen material from the solvent.

    • Wash the lichen residue with a small amount of fresh acetone to ensure maximum recovery of the extract.

    • Combine the filtrates and concentrate the solution using a rotary evaporator under reduced pressure to obtain the crude extract.

Purification by Column Chromatography

This protocol outlines the purification of the crude extract using silica gel column chromatography.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the cotton plug.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed without air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

    • Wash the column with the starting eluent until the packing is stable.

  • Sample Loading and Elution:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully load the dissolved sample onto the top of the silica gel column.

    • Begin the elution with a solvent system of low polarity (e.g., n-hexane:ethyl acetate, 9:1).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate and adding a small amount of acetic acid) to elute compounds of increasing polarity. A system of n-hexane-EtOAc-AcOH (1:1:0.02, v/v/v) has been reported.[4]

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a pure spot corresponding to this compound.

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Purification by Recrystallization

This protocol describes the final purification step to obtain crystalline this compound.

  • Solvent Selection:

    • Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold. Acetone or ethanol are potential candidates. Test small amounts of the purified solid with different solvents to find the most suitable one.

  • Dissolution:

    • Place the purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (if necessary):

    • If the solution is colored, add a very small amount of activated charcoal to the hot solution and swirl for a few minutes.[6]

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Purity Analysis by HPLC

This protocol provides a general guideline for analyzing the purity of this compound using HPLC.

  • Sample Preparation:

    • Prepare a standard solution of pure this compound of a known concentration in a suitable solvent (e.g., methanol or a mixture of methanol, water, and ortho-phosphoric acid).[2]

    • Prepare a solution of your purified this compound sample at a similar concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of methanol, water, and ortho-phosphoric acid (e.g., 80:19:1, v/v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength.

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the standard solution to determine the retention time of this compound.

    • Inject your sample solution.

    • The purity can be estimated by comparing the area of the this compound peak to the total area of all peaks in the chromatogram.

Visualizations

Purification_Workflow Start Start: Powdered Lichen Material Extraction Solvent Extraction (e.g., Acetone) Start->Extraction Concentration Concentrate Extract (Rotary Evaporation) Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Collect & Analyze Fractions (TLC) Column_Chromatography->Fraction_Collection Combine_Fractions Combine Pure Fractions Fraction_Collection->Combine_Fractions Purified_SA Purified this compound Combine_Fractions->Purified_SA Recrystallization Recrystallization Purified_SA->Recrystallization Final_Product High-Purity Crystalline this compound Recrystallization->Final_Product Purity_Analysis Purity Analysis (HPLC, TLC, NMR) Final_Product->Purity_Analysis

Caption: Overall workflow for the purification of this compound.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield TLC_Issue TLC Issues? Start->TLC_Issue Crystallization_Fail Crystallization Failure? Start->Crystallization_Fail Check_Extraction Incomplete Extraction? Low_Yield->Check_Extraction Yes Check_Losses Losses during transfer/filtration? Low_Yield->Check_Losses No Streaking Streaking? TLC_Issue->Streaking Yes Multiple_Spots Multiple Spots? -> Re-purify TLC_Issue->Multiple_Spots No Too_Dilute Too Dilute? -> Evaporate solvent Crystallization_Fail->Too_Dilute Yes Oiling_Out Oiling Out? Crystallization_Fail->Oiling_Out No Improve_Extraction Grind finer, extend time Check_Extraction->Improve_Extraction Yes Minimize_Losses Careful handling, wash filter Check_Losses->Minimize_Losses Yes Overloaded Overloaded? -> Dilute sample Streaking->Overloaded Yes Add_Acid Add acid to mobile phase Streaking->Add_Acid No Cool_Slower Reheat, add solvent, cool slower Oiling_Out->Cool_Slower Yes No_Crystals No Crystals? -> Scratch/Seed Oiling_Out->No_Crystals No

Caption: A decision tree for troubleshooting common purification issues.

References

Optimizing concentration and incubation time for Salazinic acid in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Salazinic acid in cell culture experiments. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in cell culture?

A1: The optimal concentration of this compound is highly dependent on the cell line and the experimental objective. However, based on available data, a starting range of 10 µM to 100 µM is generally recommended for initial screening in cancer cell lines.[1][2] For non-cancerous cell lines, higher concentrations up to 80 µM have been shown to have no significant cytotoxic effects. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) for your specific cell line.

Q2: What is the optimal incubation time for this compound treatment?

A2: The ideal incubation time will vary depending on the cell type and the endpoint being measured. Significant effects on cell viability and apoptosis have been observed at 24, 48, and 72-hour time points. For initial experiments, a 48-hour incubation is a common starting point. Time-course experiments are recommended to determine the optimal duration for observing the desired effect in your specific cell model.

Q3: How does this compound induce cell death?

A3: this compound primarily induces apoptosis, a form of programmed cell death, in cancer cells. This process is mediated through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.[3]

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to modulate several key signaling pathways implicated in cancer progression, including:

  • Wnt/β-catenin Signaling: this compound can inhibit this pathway, which is often aberrantly activated in many cancers and plays a crucial role in cell proliferation and survival.[4]

  • Nrf2, NF-κB, and STAT3 Signaling: this compound is a potent modulator of these interconnected pathways that regulate cellular stress responses, inflammation, and apoptosis.[5]

Q5: Is this compound toxic to normal, non-cancerous cells?

A5: Studies have shown that this compound exhibits selective cytotoxicity towards cancer cells, with minimal to no adverse effects observed in normal cell lines at concentrations that are effective against cancer cells.[6] For example, no significant cytotoxic effects were detected in TM4 normal epithelial cells at concentrations up to 80 µM for up to 48 hours of exposure.

Data Presentation: Efficacy of this compound on Various Cell Lines

The following table summarizes the reported inhibitory concentrations of this compound across different cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.

Cell LineCancer TypeParameterConcentration (µM)Incubation Time (hours)Reference
K562Chronic Myelogenous LeukemiaGI5064.36Not Specified[2]
HT-29Colorectal CancerGI5067.91Not Specified[2]
B16-F10MelanomaGI5078.64Not Specified[2]
MM98MelanomaEC50159Not Specified[7]
A431Skin CarcinomaEC502,870Not Specified[7]
HaCaTKeratinocyteEC5048Not Specified[7]
Sarcoma-180Sarcoma% Viability (at 50 µg/mL)~128.8Not Specified[1]
MDA-MB-231Breast Cancer% Viability (at 50 µg/mL)~128.8Not Specified[1]

Note: GI50 (Growth Inhibition 50) and EC50 (Effective Concentration 50) values represent the concentration of this compound required to inhibit cell growth or a specific biological response by 50%, respectively. The reported viability percentages for Sarcoma-180 and MDA-MB-231 were 79.49% and 86.88% respectively at a concentration of 50 µg/mL, which has been converted to an approximate molar concentration for consistency.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in culture media Poor solubility in aqueous solutions. This compound is sparingly soluble in water.- Prepare a high-concentration stock solution in DMSO.[8] - When diluting the stock in media, ensure rapid mixing to avoid localized high concentrations. - Do not exceed a final DMSO concentration of 0.5% in your culture, as higher concentrations can be toxic to cells. - Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, prepare a fresh, lower concentration working solution.
High variability between replicate wells - Inconsistent cell seeding. - Uneven distribution of this compound. - Edge effects in the culture plate.- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. - After adding this compound, gently swirl the plate to ensure even distribution. - To minimize edge effects, avoid using the outermost wells of the culture plate for experimental samples. Fill them with sterile PBS or media instead.
No observable effect on cell viability - Concentration of this compound is too low. - Incubation time is too short. - Cell line is resistant to this compound.- Increase the concentration of this compound in a stepwise manner (e.g., 2-fold or 5-fold increments). - Extend the incubation time (e.g., to 72 hours). - If no effect is observed even at high concentrations, the cell line may be resistant. Consider using a different cell line or a combination therapy approach.
Excessive cell death, even at low concentrations - Cell line is highly sensitive to this compound. - Error in stock solution concentration calculation.- Perform a dose-response experiment starting with much lower concentrations (e.g., in the nanomolar range). - Double-check all calculations for the preparation of the stock and working solutions.

Experimental Protocols & Methodologies

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired incubation time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium iodide (PI) staining and flow cytometry.

Materials:

  • This compound stock solution

  • 6-well cell culture plates

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Western Blot Analysis for Apoptosis Markers

This protocol provides a general framework for detecting changes in the expression of apoptosis-related proteins.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Salazinic_Acid_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Salazinic_Acid This compound Wnt_Receptor Wnt Receptor Complex Salazinic_Acid->Wnt_Receptor Inhibits Bax Bax (Pro-apoptotic) Salazinic_Acid->Bax Upregulates Wnt_Signaling Wnt/β-catenin Pathway Wnt_Receptor->Wnt_Signaling Bcl2 Bcl-2 (Anti-apoptotic) Wnt_Signaling->Bcl2 Downregulates Bcl2->Bax Inhibits Cytochrome_c Cytochrome c release Bax->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound Induced Apoptosis via Wnt Signaling Inhibition.

Salazinic_Acid_Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Progression Salazinic_Acid This compound CyclinB1_CDK1 Cyclin B1/CDK1 Complex Salazinic_Acid->CyclinB1_CDK1 Downregulates Arrest G2/M Arrest Salazinic_Acid->Arrest G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Mediated by Cyclin B1/CDK1 CyclinB1_CDK1->M_Phase Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture seed Seed cells in appropriate culture plates start->seed treat Treat with this compound (Dose-response & Time-course) seed->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle western Protein Expression (Western Blot) treat->western analyze Data Analysis viability->analyze apoptosis->analyze cell_cycle->analyze western->analyze end Conclusion analyze->end

References

How to increase the resolution of Salazinic acid in complex lichen extracts?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the chromatographic resolution of Salazinic acid from complex lichen extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its separation from lichen extracts challenging?

This compound is a prominent secondary metabolite, specifically a β-orcinol depsidone, found in various lichen species, such as those from the genera Parmotrema and Hypotrachyna.[1][2] The primary challenge in achieving high-resolution separation lies in the complexity of the lichen matrix. These extracts contain a multitude of structurally similar compounds, including other depsides and depsidones, which can co-elute with this compound, leading to poor peak shape and inaccurate quantification.[3]

Q2: What are the most effective analytical techniques for separating this compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely used and effective techniques for the analysis of this compound and other lichen secondary metabolites.[1][4] These methods, particularly when coupled with a suitable stationary phase and an optimized mobile phase gradient, can provide the necessary resolution to separate this compound from other components in the extract.[3][5]

Q3: What is a typical sample preparation procedure for analyzing this compound?

A common and effective method involves solvent extraction. Dried and cleaned lichen material is typically extracted with acetone, often using sonication to improve efficiency.[5][6] The resulting extract is then filtered before being injected into the HPLC or UPLC system.[6]

Troubleshooting Guide: Enhancing this compound Resolution

Q4: My this compound peak is broad and exhibits significant tailing. What are the potential causes and solutions?

Peak tailing is a common issue that directly impacts resolution. It is often caused by secondary interactions between the analyte and the stationary phase, improper mobile phase conditions, or column overloading.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact strongly with polar functional groups on this compound, causing tailing.[7][8]

    • Solution 1: Adjust Mobile Phase pH: Suppress the ionization of silanol groups by lowering the mobile phase pH. Adding a small percentage (e.g., 0.1%) of an acid like formic acid, acetic acid, or trifluoroacetic acid to the mobile phase is highly effective.[9][10] A pH of approximately 2.5-3 often yields sharper, more symmetrical peaks.[8]

    • Solution 2: Use an End-Capped Column: Employ a modern, fully end-capped C18 column or a column specifically designed to minimize silanol interactions.[11]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[12]

    • Solution: Dilute the lichen extract or reduce the injection volume.[11]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause band broadening and peak distortion.[12]

    • Solution: Whenever possible, dissolve the final extract in a solvent that is weaker than or the same as the starting mobile phase composition.[12]

Q5: this compound is co-eluting with an unknown compound in the extract. How can I improve their separation?

Co-elution occurs when two or more compounds have very similar retention times under the current chromatographic conditions. Improving separation requires optimizing the method's selectivity.

Potential Causes & Solutions:

  • Insufficient Selectivity of Stationary Phase: The chosen column may not provide adequate differentiation between this compound and the interfering compound.

    • Solution 1: Change Stationary Phase Chemistry: Switch to a column with a different selectivity. While C18 columns are common, a Phenyl-Hexyl or Phenyl stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of this compound, potentially resolving it from closely eluting compounds.[9][13]

    • Solution 2: Utilize UHPLC: Switching from HPLC to UHPLC with columns that have smaller particle sizes (e.g., sub-2 µm) dramatically increases column efficiency and resolving power.[5]

  • Suboptimal Mobile Phase Composition: The choice of organic modifier and the gradient profile are critical for achieving good selectivity.[14]

    • Solution 1: Change Organic Solvent: If using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter the elution order and spacing of peaks.[15]

    • Solution 2: Optimize the Gradient: A shallow gradient is a powerful tool for improving the resolution of closely eluting peaks. Decrease the rate of organic solvent increase (%) around the retention time of this compound. This gives the compounds more time to interact differently with the stationary phase, enhancing their separation.[14][16]

Q6: The resolution is poor, and all peaks in the chromatogram are broad. What should I investigate?

General peak broadening across the entire chromatogram often points to a system-level issue or a degraded column rather than a specific chemical interaction.

Potential Causes & Solutions:

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause peaks to broaden before they are even detected. This is also known as "band broadening".[8]

    • Solution: Minimize extra-column volume by using tubing with the narrowest possible internal diameter and the shortest possible length. Ensure all fittings and connections are secure and properly seated to eliminate dead volume.[12][17]

  • Column Degradation: Over time, columns can lose efficiency due to contamination or degradation of the stationary phase.

    • Solution: Attempt to regenerate the column by flushing it with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[12] If performance does not improve, the column may need to be replaced.

  • High Detector Time Constant: If the detector's response time is too slow relative to the peak width, it can artificially broaden the peak.

    • Solution: If adjustable, reduce the detector's time constant or sampling rate to more accurately capture the peak profile.[12]

Experimental Protocols & Data

Protocol 1: UPLC Method for High-Resolution Analysis

This protocol is adapted from a method developed for the analysis of Salazinic, Norstictic, and Usnic acids in Xanthoparmelia chlorochroa.[5]

  • Sample Preparation:

    • Weigh a small amount of dried lichen thallus (e.g., 50-100 mg).

    • Extract the sample with acetone using sonication. Repeat the extraction three times to ensure completeness.

    • Combine the acetone extracts and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: Waters Acquity UPLC™ BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).[5]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: A linear gradient tailored to the specific lichen extract, generally starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run.

    • Flow Rate: Adjusted for optimal pressure and separation (e.g., 0.3 - 0.5 mL/min).

    • Detection: UV/Vis or Photodiode Array (PDA) detector. This compound can be monitored at wavelengths around 282 nm.[18]

Data Tables: HPLC/UPLC Method Parameters

Table 1: Example HPLC/UPLC Column Specifications for Lichen Acid Analysis

ParameterSpecification 1Specification 2Specification 3
Stationary Phase C18[5]Phenyl[9]C18[3]
Brand/Type Waters Acquity BEHXBridgeCore-shell particles
Length (mm) 50150N/A
Internal Diameter (mm) 2.14.6N/A
Particle Size (µm) 1.755
Reference [5][9][3]

Table 2: Example Mobile Phase Compositions

Mobile Phase ComponentComposition 1Composition 2Composition 3
Aqueous (A) WaterWater + 0.1% Formic Acid[9]Water + 0.5% Formic Acid[3]
Organic (B) Acetonitrile[5]Acetonitrile + 0.1% Formic Acid[9]Acetonitrile
Mode GradientGradientGradient
Reference [5][9][3]

Visualizations

G cluster_workflow Experimental Workflow for this compound Analysis sample 1. Lichen Sample Collection (e.g., Parmotrema sp.) extract 2. Acetone Extraction (with sonication) sample->extract filter 3. Filtration (0.22 µm syringe filter) extract->filter hplc 4. HPLC / UPLC Analysis (C18 or Phenyl Column) filter->hplc data 5. Data Acquisition & Analysis (UV Detector) hplc->data

Caption: A typical experimental workflow for the extraction and analysis of this compound from lichen samples.

G cluster_troubleshooting Troubleshooting Logic for Poor this compound Resolution start Problem: Poor Peak Resolution q_tail Is the peak tailing? start->q_tail q_coelute Is there co-elution? start->q_coelute q_broad Are all peaks broad? start->q_broad sol_ph Adjust Mobile Phase pH (Add 0.1% Formic Acid) q_tail->sol_ph Yes sol_load Reduce Sample Load (Dilute sample) q_tail->sol_load Yes sol_gradient Optimize Gradient (Make shallower) q_coelute->sol_gradient Yes sol_column Change Column (e.g., C18 to Phenyl) q_coelute->sol_column Yes sol_system Check System (Minimize dead volume) q_broad->sol_system Yes

Caption: A decision-making diagram for troubleshooting common resolution issues in this compound analysis.

References

Technical Support Center: Analysis of Salazinic Acid by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the LC-MS analysis of Salazinic acid. Our goal is to help you identify and mitigate matrix effects, ensuring accurate and reproducible quantification.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, lipids, proteins, and other endogenous materials from the sample's origin (e.g., lichen extract, biological fluid).[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either ion suppression or enhancement.[1][2] This interference can negatively impact the accuracy, precision, and sensitivity of your analytical method.[3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[4][5]

Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A2: Yes, inconsistent results are a common symptom of unaddressed matrix effects.[2] Because the composition of the matrix can vary between different samples, the extent of ion suppression or enhancement may also differ, leading to poor reproducibility.[6] To confirm if matrix effects are the cause, you can perform a post-extraction spike experiment.[3][5]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound assay?

A3: The post-extraction spike method is a widely used technique for quantifying matrix effects.[3][5] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Standard Solution) * 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[4]

Troubleshooting Specific Issues

Issue 1: Significant ion suppression is observed for this compound.

Cause: Co-eluting endogenous compounds from the sample matrix are competing with this compound for ionization. Phospholipids are common culprits in biological samples.[5]

Solutions:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5][7]

    • Liquid-Liquid Extraction (LLE): Since this compound is an acidic compound, adjusting the pH of the aqueous sample to be two pH units lower than its pKa will render it uncharged, facilitating its extraction into an immiscible organic solvent.[5]

    • Solid-Phase Extraction (SPE): Utilize an SPE cartridge that selectively retains this compound while allowing interfering matrix components to be washed away.

    • Protein Precipitation (PPT): For biological matrices, PPT with acetonitrile is generally more efficient than methanol at removing proteins.[5] However, this method may not remove other interfering substances like phospholipids.[5]

  • Sample Dilution: If the concentration of this compound is high enough, simply diluting the sample extract can reduce the concentration of interfering matrix components and alleviate ion suppression.[3][6][7]

  • Chromatographic Separation: Modify your LC method to improve the separation of this compound from co-eluting matrix components.[7] This could involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

Issue 2: My results are inconsistent across different sample batches.

Cause: The composition and concentration of matrix components can vary significantly from one sample to another, leading to variable matrix effects.[6]

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the preferred method for compensating for matrix effects.[2][5] A SIL-IS for this compound would have the same chemical properties and chromatographic retention time, ensuring that it experiences the same degree of ion suppression or enhancement as the analyte.[5][8] This allows for accurate correction of the analyte signal.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your study samples. This helps to ensure that the standards and samples experience similar matrix effects. However, finding a truly blank matrix can be challenging.[3]

  • Standard Addition Method: This technique involves adding known amounts of a this compound standard to aliquots of the actual sample.[9] A calibration curve is then generated for each sample, which effectively compensates for the specific matrix effects within that individual sample.[3] This method is very effective but can be time-consuming as it requires multiple analyses per sample.[3][10]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

  • Prepare a this compound Standard Solution: Dissolve pure this compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 100 ng/mL).

  • Prepare a Blank Matrix Extract: Extract a sample that is known to not contain this compound using your established sample preparation protocol.

  • Spike the Blank Extract: Add a small volume of the this compound standard solution to the blank matrix extract to achieve the same final concentration as the standard solution.

  • LC-MS Analysis: Analyze both the standard solution and the spiked extract under the same LC-MS conditions.

  • Calculate Matrix Effect: Use the formula provided in FAQ 3 to determine the percentage of ion suppression or enhancement.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

  • Sample Preparation: Homogenize your sample containing this compound.

  • pH Adjustment: Acidify the aqueous sample to a pH approximately two units below the pKa of this compound using a suitable acid (e.g., formic acid, hydrochloric acid).

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[5]

  • Vortex and Centrifuge: Mix thoroughly to facilitate the transfer of this compound into the organic phase, then centrifuge to separate the layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in the mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Strategies to Mitigate Matrix Effects

StrategyPrincipleAdvantagesDisadvantages
Improved Sample Preparation (LLE, SPE) Removal of interfering matrix components prior to analysis.[5]Can significantly reduce or eliminate matrix effects.[7]Can be time-consuming and may lead to analyte loss if not optimized.
Sample Dilution Reduces the concentration of both the analyte and interfering matrix components.[3][6]Simple and fast to implement.[3]May compromise the limit of detection if the analyte concentration is low.[7]
Stable Isotope-Labeled Internal Standard (SIL-IS) Compensates for matrix effects as the IS and analyte are affected similarly.[5][8]Highly accurate and considered the gold standard for compensation.[9]SIL-IS can be expensive and may not be commercially available for all analytes.[9]
Matrix-Matched Calibration Prepares standards in a similar matrix to the samples to mimic the matrix effect.[3]Can be effective if a representative blank matrix is available.Difficult to obtain a truly blank matrix; matrix variability can still be an issue.[7]
Standard Addition A calibration curve is generated within each sample, accounting for its unique matrix.[3][10]Very effective for variable matrices and when a blank matrix is unavailable.[3]Labor-intensive and requires a larger sample volume.[3]

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Mitigation Strategies cluster_compensation Compensation Methods A Poor Reproducibility / Inaccurate Quantification of this compound B Perform Post-Extraction Spike Experiment A->B Hypothesize Matrix Effect C Quantify Matrix Effect (Suppression or Enhancement) B->C Analyze Data D Optimize Sample Preparation (LLE, SPE) C->D If Suppression > 15% E Modify LC Method C->E If Co-elution is observed F Implement Compensation Strategy C->F For all quantitative methods G Stable Isotope-Labeled Internal Standard (SIL-IS) F->G Ideal Choice H Matrix-Matched Calibration F->H If SIL-IS is unavailable I Standard Addition F->I If blank matrix is unavailable MitigationStrategies cluster_approaches Approaches to Address Matrix Effects cluster_minimize_methods Minimization Techniques cluster_compensate_methods Compensation Techniques Minimize Minimize Effects (Physical Removal) SamplePrep Improved Sample Preparation (LLE, SPE) Minimize->SamplePrep Dilution Sample Dilution Minimize->Dilution Chroma Chromatographic Separation Minimize->Chroma Compensate Compensate for Effects (Correction) SIL_IS Stable Isotope-Labeled Internal Standard Compensate->SIL_IS MatrixMatch Matrix-Matched Calibration Compensate->MatrixMatch StdAdd Standard Addition Compensate->StdAdd

References

Improving the efficiency of derivatization reactions for Salazinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of derivatization reactions for Salazinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions for this compound involve targeting its various functional groups, including phenolic hydroxyls, a carboxylic acid, and a lactone ring. Key reactions reported in the literature include:

  • Esterification: Targeting the carboxylic acid and phenolic hydroxyl groups.

  • Bromination: Electrophilic substitution on the aromatic rings.

  • Nucleophilic Addition/Imine Formation: Reaction at the aldehyde group.

  • Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups onto the aromatic rings.

  • Acetylation: Protection or modification of the hydroxyl groups.

Q2: Which functional group in this compound is the most reactive?

A2: The reactivity of the functional groups in this compound can vary depending on the reaction conditions.

  • The phenolic hydroxyl groups are generally the most reactive sites for electrophilic substitution and can be readily esterified or etherified.

  • The aldehyde group is susceptible to nucleophilic attack, leading to the formation of imines or other addition products.

  • The carboxylic acid group can be converted to esters, though it may require specific catalysts and conditions to avoid side reactions with the more sensitive parts of the molecule.

  • The depsidone lactone ring can be sensitive to harsh basic or acidic conditions, potentially leading to ring-opening.

Q3: How can I monitor the progress of my this compound derivatization reaction?

A3: Thin Layer Chromatography (TLC) is a commonly used technique to monitor the progress of these reactions. By spotting the reaction mixture alongside the starting material (this compound) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the main challenges in purifying this compound derivatives?

A4: Purification of this compound derivatives can be challenging due to the potential for a mixture of products, unreacted starting material, and various side products. The polar nature of the derivatives often necessitates the use of column chromatography with polar solvent systems. Common purification methods include silica gel column chromatography. The choice of eluent is critical and often involves mixtures of solvents like n-hexane, ethyl acetate, and acetone, sometimes with the addition of acetic acid to improve separation.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Solubility of this compound This compound has limited solubility in many common organic solvents. Ensure you are using a suitable solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, or methanol.[1] Gentle heating may be required to fully dissolve the starting material.
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using TLC. Some reactions may require several hours to reach completion. - Temperature: Optimize the reaction temperature. Some reactions proceed well at room temperature, while others require heating. However, be cautious as this compound can degrade at high temperatures (above 155°C). - Reagent Stoichiometry: Ensure the correct molar ratio of reactants. An excess of the derivatizing agent may be necessary to drive the reaction to completion.
Degradation of Starting Material or Product This compound's depsidone structure can be sensitive to strong acids or bases. If using harsh conditions, consider milder alternatives. For example, for esterification, instead of strong mineral acids, consider using coupling agents. The stability of the final derivative should also be considered, especially during workup and purification.
Inefficient Catalyst For reactions requiring a catalyst (e.g., Friedel-Crafts, some esterifications), ensure the catalyst is active and used in the appropriate amount. For Lewis acid-catalyzed reactions like Friedel-Crafts, the catalyst can form a complex with the product, necessitating stoichiometric amounts.[2]
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Troubleshooting Steps
Multiple Reactive Sites This compound has several reactive sites. To achieve selectivity, consider using protecting groups for the more reactive functional groups if you want to target a specific site. For example, acetylating the hydroxyl groups before attempting a reaction at the carboxylic acid.
Harsh Reaction Conditions High temperatures or highly reactive reagents can lead to side reactions. For instance, in bromination, oxidation and decarboxylation can occur as side reactions. Try using milder conditions (lower temperature, less reactive reagents).
Rearrangement Reactions In Friedel-Crafts alkylation, carbocation rearrangements can lead to a mixture of products. Using acylating agents followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction) can prevent this.[3]
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Similar Polarity of Product and Starting Material If the product and starting material have similar polarities, separation by column chromatography can be difficult. Try different solvent systems for elution. A gradient elution might be necessary to achieve good separation.
Presence of Polar Impurities Polar impurities can streak on the TLC plate and co-elute with the product during column chromatography. A pre-purification workup, such as a liquid-liquid extraction, can help remove some of these impurities. Washing the organic layer with brine can help remove water-soluble impurities.
Product is an Oil or Gummy Solid Some derivatives may not be crystalline. If the product is an oil, try to solidify it by trituration with a non-polar solvent like hexane. If it remains an oil, purification by column chromatography is the best approach.

Quantitative Data on Derivatization Reactions

The following tables summarize yields for some reported derivatization reactions of this compound.

Table 1: Yields of Brominated this compound Derivatives

ProductReaction ConditionsYield (%)
1aNaBr, H₂O₂, Acetic Acid, RT, 3.5h28
1bNaBr, H₂O₂, Acetic Acid, RT, 3.5h25
1cNaBr, H₂O₂, Acetic Acid, RT, 3.5h21

Table 2: Yields of Esterified and Acylated this compound Derivatives

ProductReagentsSolventConditionsYield (%)
2a (Trichloroacetate ester)Trichloroacetic acid, AlCl₃DMF85°C, 2h21
2b (Galbinic acid)Acetic acid, AlCl₃DMF85°C, 2h32

Table 3: Yields of Nucleophilic Addition/Imine Derivatives of this compound

ProductReagentsSolventConditionsYield (%)
3aPhenylhydrazineEthanol-acetic acid60°C, 3h41
3bPhenylhydrazineEthanol-acetic acid60°C, 3h33
4a4-bromophenyl hydrazineEthanol-acetic acid60°C, 3h64
4b4-chlorophenyl hydrazineEthanol-acetic acid60°C, 3h47

Experimental Protocols

Protocol 1: Bromination of this compound[1]
  • Dissolve this compound (60 mg, 0.155 mmol) in acetic acid (3 mL) at room temperature with stirring.

  • Add sodium bromide (21 mg, 0.204 mmol).

  • Add 30% hydrogen peroxide (0.021 mL, 0.182 mmol) every hour for 3.5 hours at room temperature with continuous stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, quench it by adding a saturated solution of sodium hydrogen carbonate.

  • Partition the neutralized mixture between ethyl acetate and water (1:1).

  • Collect the organic layer, wash it with brine, and dry it over anhydrous Na₂SO₄.

  • Evaporate the solvent and purify the residue using silica gel column chromatography with an eluent system of CHCl₃-EtOAc-acetone-AcOH (40:8:5:2, v/v/v/v) to obtain the brominated derivatives.

Protocol 2: Esterification of this compound (Synthesis of Trichloroacetate Ester)[1]
  • To a solution of this compound (30 mg, 0.077 mmol) in DMF (6 mL), add trichloroacetic acid (582 mg, 3.56 mmol) and AlCl₃ (3.3 mg).

  • Heat the mixture at 85°C for 2 hours with stirring.

  • Monitor the reaction progress using TLC.

  • After completion, partition the mixture between EtOAc and H₂O (1:1, v/v).

  • Process the organic layer as described in the bromination protocol (wash with brine, dry, and evaporate).

  • Purify the residue by silica gel column chromatography using an eluent system of CHCl₃-EtOAc-acetone-AcOH (40:8:5:2, v/v/v/v) to yield the ester derivative.

Protocol 3: Nucleophilic Addition to this compound (Synthesis of Phenylhydrazone Derivative)[1]
  • Add this compound (40 mg, 0.103 mmol) to a solution of phenylhydrazine (44.6 mg, 0.412 mmol) in 10 mL of ethanol-acetic acid (7:0.08, v/v).

  • Stir the mixture for 3 hours at 60°C.

  • Monitor the reaction progress using TLC.

  • Upon completion, work up the reaction mixture to obtain an organic residue.

  • Purify the residue using silica gel column chromatography with an eluent system of n-hexane-EtOAc-acetone (1:6:2, v/v/v) to yield the phenylhydrazone derivatives.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound add_reagents Add Derivatizing Reagents & Catalyst start->add_reagents react Stir at Optimal Temperature add_reagents->react monitor Monitor with TLC/HPLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography end Isolate Pure Derivative chromatography->end

Caption: General workflow for the derivatization of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield solubility Poor Solubility start->solubility incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Degradation start->degradation catalyst Inactive Catalyst start->catalyst change_solvent Optimize Solvent (e.g., DMF, DMSO) solubility->change_solvent optimize_conditions Optimize Time/Temp/Stoichiometry incomplete_rxn->optimize_conditions milder_conditions Use Milder Reagents/Conditions degradation->milder_conditions check_catalyst Check Catalyst Activity/Amount catalyst->check_catalyst

Caption: Troubleshooting logic for low product yield in this compound derivatization.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Salazinic Acid and Usnic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel antibacterial agents. Lichen secondary metabolites have emerged as a promising source of such compounds, with salazinic acid and usnic acid being two prominent examples. Both are dibenzofurans produced by various lichen species and have demonstrated notable biological activities. This guide provides a comprehensive comparison of the antibacterial properties of this compound and usnic acid, supported by experimental data to inform future research and drug development initiatives.

Chemical Structures

This compound: A depsidone with a β-orcinol structure, characterized by a lactone ring.

Usnic Acid: A dibenzofuran derivative existing in dextrorotatory and levorotatory forms.

Mechanism of Antibacterial Action

Usnic Acid

Usnic acid exhibits a multifaceted mechanism of action, primarily targeting Gram-positive bacteria.[1] Its primary mode of action is the inhibition of nucleic acid synthesis, effectively halting both DNA and RNA replication.[1] This disruption of essential cellular processes leads to bacterial cell death. Additionally, usnic acid is known to interfere with bacterial cell wall synthesis and disrupt the integrity of the cell membrane.[2] Some studies also suggest that it can inhibit protein synthesis and interfere with bacterial ATP synthesis.[2]

This compound

The precise antibacterial mechanism of this compound is less elucidated compared to usnic acid. However, available evidence suggests that it also possesses antibacterial properties against a range of bacteria.[3] It is believed that like other phenolic compounds, this compound's activity may be attributed to its ability to disrupt cell membranes, inhibit essential enzymes, and interfere with nucleic acid and protein synthesis.[4] Further research is required to fully understand its specific molecular targets.

Comparative Antibacterial Activity: A Quantitative Overview

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and usnic acid against a variety of bacterial strains as reported in the literature. It is important to note that MIC values can vary between studies due to differences in experimental conditions, such as the bacterial strains used, inoculum size, and culture medium.

Bacterial SpeciesGram StainThis compound MIC (µg/mL)Usnic Acid MIC (µg/mL)
Staphylococcus aureusPositive125 - 250[4]8 - 32[5][6]
Methicillin-resistant Staphylococcus aureus (MRSA)Positive-25 - 50[2]
Bacillus subtilisPositive31.2[4]-
Enterococcus faecalisPositive-6 - 13[6]
Streptococcus pyogenesPositive-3 - 6[6]
Escherichia coliNegative>250[4]>250[7]
Pseudomonas aeruginosaNegative>250[4]256[5]
Klebsiella pneumoniaeNegative--
Salmonella typhimuriumNegative--
Aeromonas hydrophilaNegative1510[8]-

Experimental Protocols

The antibacterial activity of this compound and usnic acid is typically evaluated using standardized methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well/disk diffusion assay for screening antimicrobial activity.

Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound (salazinic or usnic acid) is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method used to screen for antibacterial activity.

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.

  • Application of Test Compound: Wells are punched into the agar, and a known concentration of the test compound is added to each well. Alternatively, sterile paper discs impregnated with the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around the well or disc is measured. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing Mechanisms and Workflows

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions in Microtiter Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC Value incubate->read_mic

Caption: Workflow for MIC determination.

Proposed Antibacterial Mechanisms of Action

G cluster_usnic Usnic Acid cluster_salazinic This compound (Proposed) usnic Usnic Acid inhibit_nucleic Inhibition of DNA & RNA Synthesis usnic->inhibit_nucleic disrupt_membrane Cell Membrane Disruption usnic->disrupt_membrane inhibit_protein Inhibition of Protein Synthesis usnic->inhibit_protein cell_death Bacterial Cell Death inhibit_nucleic->cell_death Leads to disrupt_membrane->cell_death inhibit_protein->cell_death salazinic This compound sal_disrupt_membrane Cell Membrane Disruption salazinic->sal_disrupt_membrane sal_inhibit_enzyme Enzyme Inhibition salazinic->sal_inhibit_enzyme sal_inhibit_nucleic Inhibition of Nucleic Acid & Protein Synthesis salazinic->sal_inhibit_nucleic cell_death2 Bacterial Cell Death sal_disrupt_membrane->cell_death2 Leads to sal_inhibit_enzyme->cell_death2 sal_inhibit_nucleic->cell_death2

Caption: Mechanisms of antibacterial action.

Conclusion

Both this compound and usnic acid demonstrate significant antibacterial potential, particularly against Gram-positive bacteria. Usnic acid appears to be more potent against several key pathogens, with a more clearly defined mechanism of action centered on the inhibition of nucleic acid synthesis. This compound also shows promise, though further investigation is needed to fully elucidate its antibacterial mechanism and spectrum of activity. The data presented in this guide underscore the importance of these lichen-derived compounds as potential leads for the development of new antibacterial therapies. Further research, including in vivo efficacy studies and toxicological profiling, is warranted to translate these findings into clinical applications.

References

A Comparative Analysis of the Antioxidant Capacities of Salazinic Acid and Atranorin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacities of two prominent lichen secondary metabolites: Salazinic acid and atranorin. The information presented is based on available experimental data to assist researchers in evaluating their potential as antioxidant agents.

Executive Summary

This compound consistently demonstrates superior antioxidant activity compared to atranorin across various in vitro assays. Experimental data indicates that this compound possesses a significantly lower IC50 value in free radical scavenging assays, suggesting a more potent capacity to neutralize damaging free radicals. While both compounds exhibit antioxidant properties, atranorin's activity is comparatively moderate and can even manifest as pro-oxidant behavior under certain conditions. The underlying mechanisms of their antioxidant action appear to differ, with this compound showing potential as a modulator of key antioxidant signaling pathways like Nrf2.

Quantitative Data Comparison

The antioxidant capacities of this compound and atranorin have been evaluated using several standard assays. The following tables summarize the key quantitative findings from comparative studies.

Antioxidant Assay This compound (IC50) Atranorin (IC50) Reference Compound (IC50) Source
DPPH Radical Scavenging 12.14 µM39.31 µMNot Specified[1]
DPPH Radical Scavenging 110.79 ± 4.32 nMModerately scavengedAscorbic acid: 163.10 ± 5.94 nM[2]
ABTS Radical Scavenging 121.47 ± 4.53 nMPotent scavengingAscorbic acid: 168.99 ± 12.86 nM[2]
Ferric Reducing Antioxidant Power (FRAP) Strong activityModerate activityNot Specified[2]
Superoxide Radical Scavenging 131.17 ± 7.60 nMScavenged superoxide anion (IC50: 169.65 µg/mL)Ascorbic acid: 178.63 ± 14.33 nM[2][3]

IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to assess the antioxidant capacity of this compound and atranorin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.[4]

  • Sample Preparation: this compound and atranorin are dissolved in a suitable solvent (e.g., DMSO, methanol, or ethanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate or cuvettes, a fixed volume of the DPPH working solution is added to varying concentrations of the test compounds. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The reduction of the blue-green ABTS•+ chromophore by an antioxidant is measured by the decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][7]

  • Sample Preparation: Stock solutions and subsequent dilutions of this compound and atranorin are prepared as described for the DPPH assay.

  • Reaction Mixture: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate buffer) to an absorbance of approximately 0.70 at 734 nm. A specific volume of the diluted ABTS•+ solution is then mixed with different concentrations of the test compounds.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 5-30 minutes).[6][8]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[8]

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound and atranorin may be attributed to their chemical structures and their interaction with cellular signaling pathways.

This compound: A Potential Nrf2 Activator

This compound has been identified as a potent modulator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[3] Nrf2 is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. By activating this pathway, this compound can enhance the endogenous antioxidant defenses of the cell.

Salazinic_Acid_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Salazinic_Acid This compound Keap1 Keap1 Salazinic_Acid->Keap1 modulates ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates transcription

This compound's potential activation of the Nrf2 antioxidant pathway.
Atranorin: A Dual-Role Molecule

Atranorin exhibits a more complex antioxidant profile, acting as both an antioxidant and, under certain conditions, a pro-oxidant.[9][10] It can scavenge certain free radicals like superoxide anions. However, in some experimental systems, particularly at higher concentrations, it has been shown to enhance the production of reactive oxygen species such as hydrogen peroxide.[9] This dual activity suggests that its therapeutic application as an antioxidant would require careful dose consideration.

Atranorin_Dual_Activity cluster_antioxidant Antioxidant Effects cluster_prooxidant Pro-oxidant Effects (at higher concentrations) Atranorin Atranorin Scavenging Scavenges Superoxide Radicals Atranorin->Scavenging ROS_Production Enhances H₂O₂ Production Atranorin->ROS_Production

The dual antioxidant and pro-oxidant activities of atranorin.

Conclusion

Based on the available experimental data, this compound emerges as a more potent and consistent antioxidant agent compared to atranorin. Its strong radical scavenging activity and its potential to modulate the Nrf2 signaling pathway make it a promising candidate for further investigation in the development of antioxidant therapies. While atranorin also possesses antioxidant properties, its dose-dependent dual activity warrants further research to delineate the conditions under which it can be safely and effectively utilized for its antioxidant benefits. This guide serves as a foundational resource for researchers to inform their experimental design and drug development strategies in the field of natural product-derived antioxidants.

References

A Comparative Analysis of the Cytotoxic Effects of Salazinic Acid and Other Lichen Depsidones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lichen-derived secondary metabolites have emerged as a promising source of novel therapeutic agents, with depsidones being a particularly interesting class of compounds exhibiting a range of biological activities. Among these, salazinic acid has garnered attention for its potential anticancer properties. This guide provides a comparative overview of the cytotoxicity of this compound in relation to other prominent lichen depsidones, including norstictic acid, stictic acid, and protocetraric acid. The information is supported by experimental data from various studies to aid in research and drug development endeavors.

Quantitative Comparison of Cytotoxicity

The cytotoxic potential of this compound and other depsidones has been evaluated against a variety of cancer cell lines using different assays, primarily the Sulforhodamine B (SRB) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays. The following tables summarize the available quantitative data, presenting the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, cell lines, and assay methodologies.

Table 1: Cytotoxicity of this compound and Hypostictic Acid (SRB Assay)

CompoundCell LineCell TypeGI50 (µM)
This compound K562Chronic Myelogenous Leukemia64.36
HT-29Colorectal Adenocarcinoma67.91
B16-F10Murine Melanoma78.64
MCF7Breast Adenocarcinoma>100
786-0Renal Cell Adenocarcinoma>100
PC-03Prostate Adenocarcinoma>100
HepG2Hepatocellular Carcinoma756.7
Hypostictic Acid K562Chronic Myelogenous Leukemia2.20
B16-F10Murine Melanoma13.78
786-0Renal Cell Adenocarcinoma14.24
PC-03Prostate Adenocarcinoma>100
HT-29Colorectal Adenocarcinoma>100
MCF7Breast Adenocarcinoma>100
HepG2Hepatocellular Carcinoma72.4

Source: Antitumor effect of depsidones from lichens on tumor cell lines and experimental murine melanoma.[1]

Table 2: Cytotoxicity of Norstictic Acid (MTT and SRB Assays)

CompoundCell LineCell TypeIC50/GI50 (µM)Assay
Norstictic Acid MDA-MB-231Triple-Negative Breast Cancer14.9 ± 1.4MTT
MDA-MB-468Triple-Negative Breast Cancer17.3 ± 1.6MTT
786-0Renal Cell Adenocarcinoma156.9 ± 7.46SRB
MCF7Breast Adenocarcinoma191.2SRB
HT-29Colorectal Adenocarcinoma>100SRB
PC-03Prostate Adenocarcinoma88.4SRB
HEP2Laryngeal Carcinoma>100SRB

Sources: Norstictic Acid Inhibits Breast Cancer Cell Proliferation, Migration, Invasion, and In Vivo Invasive Growth Through Targeting C-Met[2][3]; Cytotoxicity of norstictic acid derivatives, a depsidone from Ramalina anceps Nyl.[4]

Table 3: Cytotoxicity of Stictic Acid (MTT Assay)

CompoundCell LineCell TypeIC50 (µg/mL)IC50 (µM)
Stictic Acid HT-29Colorectal Adenocarcinoma29.29~75.8
MCF-7Breast Adenocarcinoma>50>129.5
MRC-5Normal Fetal Lung Fibroblasts2478.40~6416.9

Source: Stictic acid inhibits cell growth of human colon adenocarcinoma HT-29 cells.[5]

Table 4: Cytotoxicity of Protocetraric Acid Derivatives (SRB Assay)

CompoundCell LineGI50 (µM)
Protocetraric Acid Various> 100
9´-O-methyl protocetraric acid Various> 100

Source: Cytotoxicity of Alkyl Derivatives of Protocetraric Acid.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of depsidone cytotoxicity.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[7][8]

  • Cell Seeding: Cells are seeded in 96-well microtiter plates at an appropriate density and cultured until they reach the desired confluence.

  • Treatment: Cells are treated with the depsidone of interest at various concentrations for a specified incubation period.

  • Fixation: The culture medium is removed, and the cells are fixed by adding 50-100 µL of 10% trichloroacetic acid (TCA) and incubating at 4°C for at least 1 hour.[9]

  • Staining: After washing with water and air-drying, 50-100 µL of 0.4% SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[9]

  • Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.[9]

  • Solubilization: The plates are air-dried, and 100-200 µL of 10 mM Tris base solution is added to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader. The amount of bound dye is proportional to the total cellular protein, which correlates with the cell number.[9]

MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds as described for the SRB assay.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[11]

  • Incubation: The plates are incubated for 1 to 4 hours at 37°C to allow the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[10][11]

  • Solubilization of Formazan: 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.[11]

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of lichen depsidones are mediated through various signaling pathways, often leading to apoptosis (programmed cell death) and inhibition of cell proliferation.

General Cytotoxicity Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of lichen depsidones.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Lichen Lichen Material Extraction Extraction & Isolation Lichen->Extraction Depsidone Purified Depsidone Extraction->Depsidone Treatment Treatment with Depsidone Depsidone->Treatment CellCulture Cancer Cell Lines CellCulture->Treatment Assay MTT or SRB Assay Treatment->Assay Data Data Acquisition (Absorbance) Assay->Data IC50 IC50/GI50 Calculation Data->IC50 Comparison Comparative Analysis IC50->Comparison G Norstictic_Acid Norstictic Acid cMet c-Met Receptor Norstictic_Acid->cMet Inhibits PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates MAPK MAPK Pathway cMet->MAPK Activates Proliferation Cell Proliferation & Invasion PI3K_AKT->Proliferation Promotes MAPK->Proliferation Promotes G Stictic_Acid Stictic Acid Mutant_p53 Mutant p53 (Inactive) Stictic_Acid->Mutant_p53 Binds to WT_p53_conf Wild-Type-like p53 (Reactivated) Mutant_p53->WT_p53_conf Conformational Change Apoptosis Apoptosis WT_p53_conf->Apoptosis Induces

References

Validation of Salazinic acid's anti-inflammatory effects against known NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory effects of Salazinic acid, a naturally occurring lichen metabolite, against established non-steroidal anti-inflammatory drugs (NSAIDs). This analysis is supported by available experimental data and detailed methodologies.

This compound, a secondary metabolite found in various lichens, has garnered interest for its potential therapeutic properties, including its anti-inflammatory activities.[1][2] This guide delves into the scientific evidence validating these effects and draws a comparative analysis with well-known NSAIDs, providing a valuable resource for drug discovery and development.

Comparative Efficacy: this compound vs. NSAIDs

To date, direct comparative studies providing quantitative data (e.g., IC50 values) for this compound against specific NSAIDs in standardized anti-inflammatory assays are limited in the publicly available scientific literature. However, by examining the outcomes of similar assays for both this compound and common NSAIDs like diclofenac and indomethacin, an indirect comparison can be made.

In Vitro Anti-Inflammatory Activity

Inhibition of Protein Denaturation:

Protein denaturation is a well-established marker of inflammation. The ability of a compound to prevent this process is indicative of its anti-inflammatory potential.

CompoundAssayConcentration% InhibitionIC50 Value
This compound Not availableNot availableNot availableNot available
Diclofenac Inhibition of Albumin Denaturation100 µg/mL~70-80%~88.3 µg/mL[3]
Indomethacin Inhibition of Albumin DenaturationNot specifiedNot specifiedNot specified
Aspirin Inhibition of Albumin Denaturation300 µg/mL75.30%[4]Not specified

Inhibition of Nitric Oxide (NO) Production:

Overproduction of nitric oxide is a hallmark of inflammation. The inhibition of LPS-induced NO production in macrophage cell lines is a common in vitro model to screen for anti-inflammatory agents.

CompoundCell LineIC50 Value
This compound Not availableNot available
Diclofenac RAW 264.7Significant inhibition (specific IC50 not provided)[5]
Indomethacin RAW 264.7Significant inhibition (specific IC50 not provided)[5]
L-NMMA (positive control) RAW 264.722.1 ± 0.1 µM[6]

Note: While studies show various natural compounds inhibit NO production with IC50 values ranging from 7.6 to 49.3 µM[6], specific data for this compound is not available.

In Vivo Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema:

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.

CompoundAnimal ModelDose% Inhibition of Edema
This compound Not availableNot availableNot available
Diclofenac Rat5 mg/kg56.17 ± 3.89% (at 2h)[7]
Rat20 mg/kg71.82 ± 6.53% (at 3h)[7]
Indomethacin Rat5 mg/kgSignificant inhibition[8]

Note: Quantitative data for this compound in this in vivo model is not available in the reviewed literature.

Mechanistic Insights: Signaling Pathways

The anti-inflammatory action of NSAIDs is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. This compound, while its exact mechanism is still under full investigation, appears to exert its effects through distinct but potentially overlapping pathways.

NSAID Mechanism of Action:

NSAIDs inhibit COX-1 and COX-2 enzymes, which convert arachidonic acid into prostaglandins, prostacyclins, and thromboxanes. This inhibition reduces the inflammatory response. Some NSAIDs, like diclofenac, show a degree of selectivity for COX-2.

This compound's Putative Mechanism of Action:

Emerging evidence suggests that the anti-inflammatory effects of this compound and related phenolic compounds may be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. By inhibiting the NF-κB pathway, this compound can potentially downregulate the production of these inflammatory mediators.

Below are diagrams illustrating these signaling pathways.

NSAID_Mechanism Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Promotes NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibits

Mechanism of Action of NSAIDs.

Salazinic_Acid_Mechanism Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades, releasing Pro-inflammatory Genes\n(e.g., COX-2, iNOS, Cytokines) Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) NF-κB->Pro-inflammatory Genes\n(e.g., COX-2, iNOS, Cytokines) Activates transcription of Inflammation Inflammation Pro-inflammatory Genes\n(e.g., COX-2, iNOS, Cytokines)->Inflammation Promotes This compound This compound This compound->IKK Inhibits

Putative Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Inhibition of Albumin Denaturation Assay

This in vitro assay assesses the ability of a substance to inhibit the heat-induced denaturation of protein.

  • Preparation of Reaction Mixture:

    • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

    • The reaction mixture consists of 0.2 mL of egg albumin (or 1% BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at varying concentrations.

    • A control group is prepared using 2 mL of distilled water instead of the test compound.

  • Incubation:

    • The mixtures are incubated at 37°C for 15-20 minutes.

    • Following this, the mixtures are heated at 70°C in a water bath for 5-10 minutes.[4][10]

  • Measurement:

    • After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Albumin_Denaturation_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Mix Mix Albumin, PBS, and Test Compound/Control Incubate_37C Incubate at 37°C Mix->Incubate_37C Heat_70C Heat at 70°C Incubate_37C->Heat_70C Cool Cool to Room Temperature Heat_70C->Cool Measure_Abs Measure Absorbance at 660 nm Cool->Measure_Abs Calculate Calculate % Inhibition Measure_Abs->Calculate

Workflow for Albumin Denaturation Assay.
Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for acute inflammation.

  • Animal Preparation:

    • Male Wistar or Sprague-Dawley rats are used.[7][8]

    • Animals are fasted overnight before the experiment.

  • Drug Administration:

    • The test compound (e.g., this compound) or standard drug (e.g., diclofenac, indomethacin) is administered orally or intraperitoneally at various doses.[7][8]

    • The control group receives the vehicle.

  • Induction of Edema:

    • One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[7][8]

  • Measurement of Paw Volume:

    • The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.[7]

  • Calculation:

    • The percentage inhibition of edema is calculated for each group with respect to the control group.

Paw_Edema_Workflow cluster_prep Preparation cluster_induction Induction cluster_measurement Measurement & Analysis Administer_Drug Administer Test Compound/ Standard/Vehicle Inject_Carrageenan Inject Carrageenan into Paw Administer_Drug->Inject_Carrageenan Measure_Volume Measure Paw Volume at Intervals Inject_Carrageenan->Measure_Volume Calculate_Inhibition Calculate % Inhibition Measure_Volume->Calculate_Inhibition

Workflow for Carrageenan-Induced Paw Edema Assay.
Inhibition of LPS-Induced Nitric Oxide Production Assay

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture:

    • RAW 264.7 macrophage cells are cultured in appropriate media.

  • Treatment:

    • Cells are pre-treated with various concentrations of the test compound or standard inhibitor for a specified period.

    • Subsequently, cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

  • Measurement of Nitrite:

    • After a suitable incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation:

    • The percentage inhibition of NO production is calculated by comparing the nitrite concentrations in the treated groups to the LPS-stimulated control group.

    • The IC50 value is determined from the dose-response curve.

NO_Inhibition_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis Culture_Cells Culture RAW 264.7 Cells Pretreat Pre-treat with Test Compound Culture_Cells->Pretreat Stimulate_LPS Stimulate with LPS Pretreat->Stimulate_LPS Measure_Nitrite Measure Nitrite with Griess Reagent Stimulate_LPS->Measure_Nitrite Calculate_IC50 Calculate % Inhibition & IC50 Measure_Nitrite->Calculate_IC50

Workflow for NO Production Inhibition Assay.

Conclusion

While direct comparative data is still emerging, the available evidence suggests that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB signaling pathway. This mechanism is distinct from the primary COX-inhibitory action of traditional NSAIDs. Further research, particularly head-to-head comparative studies employing standardized in vitro and in vivo models, is crucial to fully elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent. The detailed protocols and pathway diagrams provided in this guide serve as a foundational resource for such future investigations.

References

A Comparative Analysis of the Enzyme Inhibitory Activities of Salazinic Acid and Norstictic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzyme inhibitory activities of two lichen-derived depsidones, salazinic acid and norstictic acid. While direct comparative studies against the same enzyme are limited, this document synthesizes available data to highlight their distinct inhibitory profiles and potential therapeutic applications.

Executive Summary

This compound and norstictic acid, both secondary metabolites found in lichens, exhibit inhibitory effects on different classes of enzymes, suggesting distinct pharmacological potentials. This compound has demonstrated potent inhibitory activity against viral proteases and carbohydrate-hydrolyzing enzymes. In contrast, norstictic acid has been identified as a selective inhibitor of a key transcriptional coactivator, highlighting its potential in modulating gene expression. This guide presents the quantitative inhibitory data, detailed experimental methodologies, and relevant biological pathways for each compound.

Quantitative Inhibitory Activity

The enzyme inhibitory activities of this compound and norstictic acid are summarized below. It is important to note that the data for each compound is derived from separate studies, and direct comparison of potency should be made with caution due to differing experimental conditions.

CompoundTarget Enzyme / ProteinInhibitory ConcentrationReference
This compound α-GlucosidaseIC₅₀: 44.3 µM[1]
SARS-CoV-2 3CL ProteaseKᵢ: 3.77 µM[2]
Norstictic Acid Transcriptional Coactivator Med25Apparent IC₅₀: 2.3 ± 0.1 µM[3][4][5]

IC₅₀: Half-maximal inhibitory concentration. The concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Kᵢ: Inhibition constant. A measure of the inhibitor's binding affinity to the enzyme.

Experimental Protocols

α-Glucosidase Inhibition Assay (for this compound)

The inhibitory activity of this compound against α-glucosidase was determined using a spectrophotometric method.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a phosphate buffer (pH 7).

  • Incubation: The enzyme solution is pre-incubated with varying concentrations of this compound (or a standard inhibitor like acarbose) in a 96-well plate for a specified period at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the wells.

  • Measurement: The plate is incubated for a further period at 37°C, and the reaction is then stopped by adding a solution of sodium carbonate. The absorbance of the resulting yellow product, p-nitrophenol, is measured at 405 nm using a microplate reader.

  • Calculation: The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells (without inhibitor). The IC₅₀ value is then determined from a dose-response curve.[6]

SARS-CoV-2 3CL Protease Inhibition Assay (for this compound)

The inhibition of SARS-CoV-2 3CL protease by this compound was assessed using a fluorometric assay.

  • Reagents: Recombinant SARS-CoV-2 3CL protease and a fluorogenic substrate are used.

  • Reaction Mixture: The enzyme is pre-incubated with different concentrations of this compound in a suitable buffer.

  • Reaction Initiation: The reaction is started by the addition of the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the enzyme, is monitored over time using a microplate reader.

  • Data Analysis: The initial reaction rates are calculated from the fluorescence data. The inhibition constant (Kᵢ) is determined by fitting the data to appropriate enzyme kinetic models.[2]

Med25 Inhibition Assay (for Norstictic Acid)

The inhibitory effect of norstictic acid on the protein-protein interaction between the Med25 transcriptional coactivator and a fluorescein-tagged viral protein 16 (VP16) activation domain was evaluated using a high-throughput fluorescence polarization (FP) assay.[4]

  • Complex Formation: A complex is formed between the Activator-Interaction Domain (AcID) of Med25 and a fluorescein-tagged VP16 peptide.

  • Inhibitor Addition: Varying concentrations of norstictic acid are added to the pre-formed complex.

  • Fluorescence Polarization Measurement: The fluorescence polarization of the solution is measured. Inhibition of the Med25-VP16 interaction by norstictic acid leads to the dissociation of the complex, resulting in a decrease in fluorescence polarization.

  • IC₅₀ Determination: The apparent IC₅₀ value is determined by plotting the change in fluorescence polarization against the concentration of norstictic acid.[3][7]

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of α-Glucosidase and its Role in Diabetes Management

α-Glucosidase is a key enzyme in the digestion of carbohydrates. Its inhibition can delay the absorption of glucose in the intestine, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.

Salazinic_Acid_Alpha_Glucosidase_Inhibition Carbohydrates Carbohydrates α-Glucosidase α-Glucosidase Carbohydrates->α-Glucosidase Hydrolysis Glucose Glucose α-Glucosidase->Glucose Intestinal Absorption Intestinal Absorption Glucose->Intestinal Absorption This compound This compound This compound->α-Glucosidase Inhibition Bloodstream Bloodstream Intestinal Absorption->Bloodstream

This compound inhibits α-glucosidase, reducing glucose production.

Norstictic Acid: Allosteric Regulation of the Med25 Transcriptional Coactivator

The Mediator complex is a crucial component of the transcriptional machinery in eukaryotes. The Med25 subunit acts as a bridge between gene-specific transcription factors and the core Mediator complex, thereby regulating the expression of a wide range of genes involved in processes like stress response, development, and disease. Norstictic acid has been shown to be a selective allosteric inhibitor of Med25, meaning it binds to a site other than the primary activator-binding site to modulate its function. This mode of inhibition offers a potential avenue for therapeutic intervention in diseases where Med25-regulated transcription is dysregulated, such as in certain cancers.[8][9]

Norstictic_Acid_Med25_Inhibition cluster_0 Transcription Factor cluster_1 Mediator Complex TF Transcription Factor Med25 Med25 TF->Med25 Binding Core Mediator Core Mediator Med25->Core Mediator Interaction RNA Polymerase II RNA Polymerase II Core Mediator->RNA Polymerase II Recruitment Norstictic Acid Norstictic Acid Norstictic Acid->Med25 Allosteric Inhibition Gene Transcription Gene Transcription RNA Polymerase II->Gene Transcription

Norstictic acid allosterically inhibits Med25, disrupting transcription.

Experimental Workflow Diagrams

General Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow A Prepare Enzyme, Substrate, and Inhibitor Solutions B Mix Enzyme and Inhibitor (Varying Concentrations) A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Incubate for a Defined Period D->E F Stop Reaction (if necessary) E->F G Measure Product Formation (e.g., Absorbance, Fluorescence) F->G H Calculate % Inhibition and Determine IC₅₀/Kᵢ G->H

A generalized workflow for determining enzyme inhibitory activity.

Conclusion

This compound and norstictic acid exhibit distinct and specific enzyme inhibitory activities. This compound shows promise as a lead compound for the development of antiviral and antidiabetic agents due to its potent inhibition of SARS-CoV-2 3CL protease and α-glucosidase. Norstictic acid, with its selective allosteric inhibition of the Med25 transcriptional coactivator, presents a novel mechanism for modulating gene expression and holds potential for therapeutic applications in oncology and other diseases driven by transcriptional dysregulation. Further research, including direct comparative studies and in vivo validation, is warranted to fully elucidate the therapeutic potential of these natural products.

References

A Comparative Analysis of the Photoprotective Properties of Salazinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photoprotective properties of Salazinic acid, a naturally occurring lichen metabolite, against other well-known photoprotective compounds derived from lichens: Atranorin, Usnic acid, and Parietin. The following sections detail their performance based on available experimental data, outline the methodologies used in these studies, and illustrate the key signaling pathways involved in photodamage and its potential mitigation.

Introduction to Photoprotection and Lichen Metabolites

Ultraviolet (UV) radiation from the sun is a primary environmental stressor that can lead to significant skin damage, including photoaging and the development of skin cancers. Photoprotective agents work by absorbing, scattering, or blocking UV radiation, and by mitigating the downstream cellular damage caused by UV-induced reactive oxygen species (ROS). Lichens, as organisms that thrive in environments with high sun exposure, have evolved a range of secondary metabolites with potent photoprotective properties. Among these, depsidones like this compound have garnered interest for their antioxidant and UV-screening capabilities.

Comparative Performance of Photoprotective Agents

The photoprotective efficacy of a compound is determined by its ability to absorb UV radiation and to counteract the oxidative stress induced by UV exposure. This section compares this compound with Atranorin, Usnic acid, and Parietin based on these two key parameters.

UV-B and UV-A Absorption Properties
CompoundUV Absorption Maxima (λmax)Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)UV-Filter Classification
This compound Not explicitly stated in comparative studiesNot explicitly stated in comparative studiesUVB filter and UVA booster[1]
Atranorin 252 nm, 312 nm14,454 (at 252 nm), 3,715 (at 312 nm)Primarily UVB with some UVA2 absorption
Usnic acid ~282 nmNot explicitly stated in comparative studiesBroad-spectrum (UVA and UVB)
Parietin Not explicitly stated in comparative studiesNot explicitly stated in comparative studiesPrimarily a blue-light and UVA filter

Note: The data presented in this table are compiled from different sources and may have been obtained under varying experimental conditions.

In Vitro Sun Protection Factor (SPF)

The Sun Protection Factor (SPF) is a standardized measure of the effectiveness of a sunscreen in protecting the skin from UVB radiation. In vitro SPF measurements provide a valuable screening tool for potential photoprotective agents. As with UV absorption data, direct comparative SPF values for all four compounds from a single study are limited.

CompoundIn Vitro SPF ValueConcentration/Conditions
This compound Not explicitly stated in comparative studiesNot explicitly stated in comparative studies
Usnic acid ~1.5 - 3.9Varies by formulation and study[2][3]
Atranorin Not explicitly stated in comparative studiesNot explicitly stated in comparative studies
Parietin Not explicitly stated in comparative studiesNot explicitly stated in comparative studies

Note: The data presented in this table are compiled from different sources and may have been obtained under varying experimental conditions.

Antioxidant Activity

UV radiation induces the formation of ROS in the skin, leading to oxidative stress and cellular damage. The antioxidant capacity of a photoprotective agent is therefore a critical aspect of its overall efficacy. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are commonly used to evaluate antioxidant activity. A lower IC50 value in the DPPH assay indicates stronger radical scavenging activity.

CompoundDPPH Radical Scavenging (IC50)Ferric Reducing Antioxidant Power (FRAP) (IC50)
This compound 12.14 µM[4]11.91 µM[4]
Atranorin 39.31 µM[4]33.79 µM[4]
Usnic acid Data not available in a directly comparative studyData not available in a directly comparative study
Parietin Data not available in a directly comparative studyData not available in a directly comparative study

Data from a comparative study by Kumar et al. (2023)[4]

Based on this direct comparison, this compound exhibits significantly stronger antioxidant activity than Atranorin in both DPPH and FRAP assays.[4]

Experimental Protocols

This section provides a detailed overview of the methodologies used to assess the photoprotective and antioxidant properties of the discussed compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Principle: The DPPH radical has a deep violet color in solution with an absorbance maximum at approximately 517 nm. When it is reduced by an antioxidant, the solution turns colorless or pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compound solutions at various concentrations

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Solvent (methanol or ethanol)

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • In a microplate or cuvette, add a specific volume of the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.

  • Principle: At a low pH, the reduction of the colorless Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex results in an increase in absorbance at 593 nm. This change in absorbance is directly proportional to the antioxidant power of the sample.

  • Reagents:

    • FRAP reagent: A mixture of acetate buffer (pH 3.6), 2,4,6-tripyridyl-s-triazine (TPTZ) solution in HCl, and FeCl₃·6H₂O solution.

    • Test compound solutions at various concentrations.

    • Standard solution (e.g., FeSO₄·7H₂O or Trolox).

  • Procedure:

    • Prepare the fresh FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test compound solution to the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).

    • Measure the absorbance of the solution at 593 nm.

  • Calculation: A standard curve is generated using a known concentration of a standard antioxidant. The antioxidant capacity of the sample is then expressed as an equivalent concentration of the standard (e.g., µM Trolox equivalents).

In Vitro Sun Protection Factor (SPF) Determination

This spectrophotometric method provides an in vitro estimation of a product's ability to protect against UVB radiation.

  • Principle: The method involves measuring the UV transmittance through a thin film of the product applied to a substrate. The SPF is calculated from the absorbance spectrum of the product.

  • Materials:

    • UV-Vis spectrophotometer with an integrating sphere.

    • Substrate (e.g., polymethyl methacrylate (PMMA) plates).

    • Test formulation containing the compound of interest.

    • Reference sunscreen with a known SPF.

  • Procedure:

    • Apply a uniform and precise amount of the test formulation onto the substrate (e.g., 1.0-2.0 mg/cm²).

    • Allow the film to dry and equilibrate.

    • Measure the absorbance of the film at 5 nm intervals from 290 to 320 nm using the spectrophotometer.

  • Calculation: The SPF is calculated using the Mansur equation: SPF = CF x Σ [EE(λ) x I(λ) x Abs(λ)] (from 290 to 320 nm) Where:

    • CF = Correction Factor (typically 10)

    • EE(λ) = Erythemal effect spectrum at wavelength λ

    • I(λ) = Solar intensity spectrum at wavelength λ

    • Abs(λ) = Absorbance of the product at wavelength λ

Signaling Pathways in Photodamage and Potential Intervention

UV radiation triggers a cascade of signaling events within skin cells, primarily keratinocytes and fibroblasts, which can lead to inflammation, collagen degradation, and DNA damage. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to this process.

UV-Induced Activation of MAPK and NF-κB Pathways

Upon exposure to UV radiation, particularly UVB, cellular receptors and other molecules generate ROS. This oxidative stress leads to the activation of the MAPK and NF-κB signaling cascades.

UV_induced_pathways UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS MAPK_pathway MAPK Pathway (ERK, JNK, p38) ROS->MAPK_pathway NFkB_pathway NF-κB Pathway ROS->NFkB_pathway AP1 AP-1 Activation MAPK_pathway->AP1 NFkB_activation NF-κB Activation NFkB_pathway->NFkB_activation MMPs Matrix Metalloproteinases (MMPs) AP1->MMPs Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB_activation->Proinflammatory_Cytokines Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Collagen_Degradation Collagen Degradation (Photoaging) MMPs->Collagen_Degradation

UV-Induced Activation of MAPK and NF-κB Pathways.
Potential Intervention by this compound

This compound, with its potent antioxidant properties, can directly quench ROS, thereby reducing the initial trigger for the MAPK and NF-κB pathways. Furthermore, studies have indicated that this compound can directly modulate the NF-κB signaling pathway, although this has been primarily demonstrated in colorectal cancer cells[5]. Its effect on the MAPK pathway in the context of UV-irradiated skin cells requires further investigation.

Salazinic_Acid_Intervention Salazinic_Acid This compound ROS Reactive Oxygen Species (ROS) Salazinic_Acid->ROS Scavenges NFkB_activation NF-κB Activation Salazinic_Acid->NFkB_activation Inhibits UV UV Radiation UV->ROS NFkB_pathway NF-κB Pathway ROS->NFkB_pathway NFkB_pathway->NFkB_activation Inflammation Inflammation NFkB_activation->Inflammation

Potential Intervention of this compound on the NF-κB Pathway.

Conclusion

This compound demonstrates significant potential as a photoprotective agent, primarily owing to its superior antioxidant capacity when compared to other lichen metabolites like Atranorin. While its direct UV-absorbing properties require more comprehensive comparative studies, its classification as a UVB filter and a UVA booster suggests a broad-spectrum protective capability. The ability of this compound to scavenge reactive oxygen species and potentially inhibit the pro-inflammatory NF-κB signaling pathway provides a multi-faceted approach to photoprotection. Further research focusing on in vivo efficacy, optimal formulation strategies, and a deeper understanding of its interaction with key signaling pathways in skin cells will be crucial for its development as a novel photoprotective ingredient for the pharmaceutical and cosmetic industries.

References

Confirming the Structure of Isolated Salazinic Acid by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of mass spectrometry data for confirming the structure of isolated Salazinic acid, a common depsidone found in lichens.[1] It is intended for researchers, scientists, and professionals in drug development who are working with natural product identification and characterization. The guide outlines the experimental protocols and presents a comparative analysis of fragmentation patterns to differentiate this compound from other structurally related lichen compounds.

Introduction to this compound

This compound is a secondary metabolite produced by various lichen species, particularly within the genera Parmotrema and Bulbothrix.[1] It belongs to the class of compounds known as depsidones, which are characterized by a seven-membered lactone ring linking two phenolic components.[1] The precise structure of this compound is 1,3-Dihydro-1,4,10-trihydroxy-5-(hydroxymethyl)-8-methyl-3,7-dioxo-7H-isobenzofuro[4,5-b][2][3]benzodioxepin-11-carboxaldehyde, with a molecular formula of C₁₈H₁₂O₁₀ and a molar mass of 388.284 g·mol⁻¹.[1][4] Accurate structural confirmation is crucial for any further investigation of its biological activities.

Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation of natural products like this compound. This method provides highly accurate mass measurements, which helps in determining the elemental composition. Furthermore, the fragmentation patterns generated in MS/MS experiments offer a unique fingerprint that is characteristic of the compound's specific structure.

Experimental Protocol: LC-MS/MS Analysis

The following is a representative protocol for the analysis of this compound from a lichen extract.

1. Sample Preparation:

  • A dried lichen sample (e.g., Parmotrema perlatum) is extracted with a suitable solvent, such as methanol or acetone, to obtain a crude extract.

  • The extract is filtered and then diluted to an appropriate concentration for LC-MS analysis.

2. Liquid Chromatography (LC) Separation:

  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution is employed, commonly using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 5-10 µL of the prepared sample is injected.

3. Mass Spectrometry (MS) Detection:

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode ([M-H]⁻) for phenolic compounds like this compound.

  • Mass Analyzer: A high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), is used to acquire accurate mass data.

  • MS Scan: A full scan is performed over a mass range of m/z 100-1000 to detect the deprotonated molecule.

  • MS/MS Fragmentation: Data-dependent acquisition is used to trigger fragmentation of the most intense ions. The deprotonated molecule of this compound (m/z 387.035) is selected as the precursor ion for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Below is a diagram illustrating the general experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Lichen Thallus extraction Solvent Extraction (Acetone/Methanol) start->extraction filtration Filtration extraction->filtration dilution Dilution filtration->dilution lc_separation LC Separation (C18 Column) dilution->lc_separation esi Electrospray Ionization (ESI-) lc_separation->esi ms1 Full Scan MS (Detect [M-H]⁻) esi->ms1 ms2 Tandem MS (MS/MS) (Fragment Precursor Ion) ms1->ms2 mass_measurement Accurate Mass Measurement ms2->mass_measurement fragmentation_analysis Fragmentation Pattern Analysis mass_measurement->fragmentation_analysis structure_confirmation Structure Confirmation fragmentation_analysis->structure_confirmation

Fig. 1: General workflow for the isolation and structural confirmation of this compound using LC-MS/MS.

Data Interpretation and Fragmentation Pattern

The primary confirmation of this compound's structure comes from the high-resolution mass of its deprotonated molecule, [M-H]⁻, and its unique MS/MS fragmentation pattern.

Parameter Theoretical Value Observed Value
Molecular FormulaC₁₈H₁₂O₁₀-
Molar Mass388.0431-
Precursor Ion [M-H]⁻387.0357387.035

Table 1: Comparison of theoretical and observed mass for this compound.

The MS/MS spectrum of the [M-H]⁻ ion at m/z 387.035 reveals a characteristic fragmentation pattern. Key fragment ions are summarized in the table below.

Observed Fragment Ion (m/z) Proposed Formula Description
343.0459C₁₇H₁₁O₈Loss of CO₂ (44 Da) from the lactone ring.
269.0460C₁₄H₉O₅Further fragmentation involving the depsidone core.
243.0296C₁₂H₇O₆Cleavage of the ether linkage in the depsidone ring.
227.0348C₁₂H₇O₅Subsequent loss from the m/z 243 fragment.
121.0284C₇H₅O₂Represents a fragment from one of the phenolic rings.

Table 2: Key MS/MS fragment ions of deprotonated this compound.[4]

The fragmentation pathway below illustrates the generation of these key ions, which collectively serve as a fingerprint for this compound.

fragmentation_pathway parent This compound [M-H]⁻ m/z 387.035 frag1 [M-H-CO₂]⁻ m/z 343.045 parent->frag1 - CO₂ frag3 m/z 243.029 parent->frag3 - C₇H₅O₄ frag2 m/z 269.046 frag1->frag2 - C₃H₂O₃ frag4 m/z 227.034 frag3->frag4 - O

Fig. 2: Proposed MS/MS fragmentation pathway for this compound.

Comparison with Structurally Related Depsidones

To unequivocally confirm the structure of this compound, it is essential to compare its fragmentation pattern with those of other structurally similar depsidones that might be present in lichen extracts. Norstictic acid and Stictic acid are two such compounds.

Compound Precursor Ion [M-H]⁻ (m/z) Key Fragment Ions (m/z) Distinguishing Feature
This compound 387.035343, 269, 243, 227Presence of fragment at m/z 243 and 227.
Norstictic acid 371.039327, 283, 255Different precursor mass and fragments due to a methyl group instead of a hydroxymethyl group.[5]
Stictic acid 385.056341, 297, 269Different precursor mass and subsequent fragments.[5]

Table 3: Comparison of MS/MS fragmentation patterns of this compound and related depsidones.

As shown in Table 3, while some fragments like m/z 269 may be common, the combination of the precursor ion mass and the presence of unique fragments allows for clear differentiation and positive identification of this compound.

Conclusion

The structure of isolated this compound can be confidently confirmed using high-resolution liquid chromatography-tandem mass spectrometry. The combination of an accurate mass measurement of the deprotonated molecule ([M-H]⁻ at m/z 387.035) and a characteristic MS/MS fragmentation pattern provides unambiguous evidence for its structural identity.[4] Comparison of this data with that of other closely related depsidones further validates the identification by highlighting unique structural differences. This analytical approach is fundamental for the quality control and further pharmacological investigation of this and other natural products.

References

Replicating Published Findings on the Biological Activity of Salazinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Salazinic acid, a secondary metabolite predominantly found in lichens of the genera Parmotrema, Hypotrachyna, and Xanthoparmelia, has garnered significant attention for its diverse biological activities. This guide provides a comprehensive comparison of published findings on its antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data and detailed protocols to aid in the replication and advancement of this research.

Antioxidant Activity

This compound exhibits notable antioxidant properties, demonstrated through various in vitro assays that measure its capacity to scavenge free radicals and reduce oxidative stress. The compound's efficacy has been quantified using multiple methods, with results often presented as IC50 values, indicating the concentration required to inhibit 50% of the radical activity.

Table 1: Comparative Antioxidant Activity of this compound

Assay Type IC50 Value / Activity Source Organism / Context Reference
DPPH Radical Scavenging 12.14 μM Isolated Compound
DPPH Radical Scavenging 2246.149 µg/mL Hypotrachyna cirrhata extract
Ferric Reducing Antioxidant Potential (FRAP) 11.91 μM Isolated Compound
Oxygen Radical Absorbance Capacity (ORAC) 13.463 µmol Trolox/g Hypotrachyna cirrhata extract
ABTS Radical Scavenging Scavenged 80% of radicals Isolated Compound
Superoxide Radical Scavenging IC50 of 35 µM Isolated Compound

| Hydroxyl Radical Scavenging | Dose-dependent activity (100-500µg/mL) | Isolated Compound | |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is primarily linked to its ability to modulate key signaling pathways involved in the inflammatory response. Research indicates that it can inhibit pro-inflammatory enzymes and transcription factors, thereby reducing the production of inflammatory mediators.

Table 2: Anti-inflammatory Effects of this compound

Target / Assay Inhibition / Effect Cell Line / Model Reference
Cyclooxygenase-2 (COX-2) 60.3 ± 3.0% Inhibition In vitro enzyme assay
NF-κB Activation Inhibition of IκB degradation IL-1 stimulated cells

| NF-κB Translocation | Inhibition of NF-κB binding to DNA | IL-1 stimulated cells | |

One of the core mechanisms for its anti-inflammatory action is the inhibition of the Nuclear Factor Kappa B (NF-κB) pathway. Pro-inflammatory stimuli, such as Interleukin-1 (IL-1), typically trigger the degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes like COX-2. This compound interferes with this process by stabilizing IκB and inhibiting NF-κB's translocation and subsequent binding to DNA.

Anticancer Activity

This compound has demonstrated cytotoxic and antitumor potential across various cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, involving the inhibition of key cellular proliferation and survival pathways.

Table 3: Anticancer and Cytotoxic Effects of this compound

Cell Line / Model Effect / IC50 Main Finding Reference
Sarcoma-180 (in vitro) 79.49 ± 4.15% cell viability Moderate direct cytotoxicity

| MDA-MB-2

Unraveling the Anticancer Mechanism of Salazinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the lichen-derived compound, salazinic acid, reveals its potential as a formidable agent in cancer therapy. This guide provides a detailed comparison of its mechanism of action against other lichen metabolites, offering researchers, scientists, and drug development professionals a critical resource for understanding its therapeutic promise. The following report summarizes key experimental findings, delineates signaling pathways, and presents detailed protocols to aid in future research and development.

Abstract

This compound, a secondary metabolite found in various lichens, has demonstrated significant cytotoxic and antitumor properties. In silico studies and preliminary experimental data suggest a multi-faceted mechanism of action, potentially targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival. This guide synthesizes available data on this compound and contrasts it with two other well-studied lichen compounds, usnic acid and evernic acid, to provide a comparative framework for its validation as a cancer therapeutic.

Comparative Cytotoxicity and Antitumor Activity

This compound has shown promising cytotoxic effects against a range of cancer cell lines, including melanoma, colon, and breast cancer. Notably, in a murine sarcoma-180 model, this compound exhibited a tumor inhibition rate exceeding 80%, surpassing the efficacy of the conventional chemotherapeutic agent 5-fluorouracil.[1] This potent in vivo activity underscores the therapeutic potential of this natural compound.

CompoundCancer Cell LineIC50 / ActivityReference
This compound Sarcoma-18079.49 ± 4.15% cell viability[1]
MDA-MB-231 (Breast)86.88 ± 1.02% cell viability[1]
MCF-7 (Breast)IC50 not determined, but showed inhibition[2]
Usnic Acid BGC823 (Gastric)Dose-dependent inhibition[3]
SGC7901 (Gastric)Dose-dependent inhibition[3]
MCF-7 (Breast)Dose-dependent inhibition[4]
Evernic Acid Ovarian Cancer CellsInduces apoptosis and cell cycle arrest[5]

Unveiling the Mechanism of Action: A Comparative Look

While the precise molecular mechanisms of this compound are still under investigation, computational and preliminary experimental data point towards specific targets and pathways.

This compound: Targeting Key Enzymes and Pathways

In silico docking studies have identified human thymidylate synthase as a potential target for this compound, with predictions suggesting a higher binding affinity compared to 5-fluorouracil.[1] This enzyme is a critical target in chemotherapy as it is essential for DNA synthesis. Furthermore, other computational models suggest that this compound may interact with and inhibit the mTOR (mammalian target of rapamycin) signaling pathway , a central regulator of cell growth, proliferation, and survival.[2]

Usnic Acid: A Multi-pronged Attack on Cancer Cells

In contrast, the anticancer mechanism of usnic acid is more extensively characterized. It is known to induce apoptosis through the mitochondrial pathway . This involves the generation of reactive oxygen species (ROS), activation of c-Jun N-terminal kinase (JNK), an increase in the Bax/Bcl-2 ratio, and subsequent activation of caspases.[3][4] Furthermore, usnic acid has been shown to inhibit the PI3K/Akt/mTOR signaling pathway and the VEGFR2-mediated signaling pathway , both of which are crucial for cancer cell survival, proliferation, and angiogenesis.[3][4][6]

Evernic Acid: A Focus on Redox Balance and Apoptosis Induction

Evernic acid's anticancer activity is linked to the inhibition of thioredoxin reductase 1 (TrxR1) , an enzyme involved in maintaining cellular redox balance.[5] Its inhibition can lead to increased oxidative stress and subsequent cell death. Evernic acid also induces apoptosis by activating caspase-3 (CASP3) and inhibiting the baculoviral IAP repeat containing 5 (BIRC5) , an inhibitor of apoptosis. This cascade of events leads to a decrease in the mitochondrial membrane potential, pushing the cell towards programmed cell death.[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions, the following diagrams illustrate the proposed signaling pathways for this compound and the established pathways for usnic and evernic acid, along with a typical experimental workflow for assessing anticancer activity.

Proposed Signaling Pathway for this compound

Salazinic_Acid_Pathway Salazinic_Acid This compound Thymidylate_Synthase Thymidylate Synthase Salazinic_Acid->Thymidylate_Synthase Inhibition (Predicted) mTOR_Pathway PI3K/Akt/mTOR Pathway Salazinic_Acid->mTOR_Pathway Inhibition (Predicted) DNA_Synthesis DNA Synthesis Thymidylate_Synthase->DNA_Synthesis Cell_Proliferation Cell Proliferation mTOR_Pathway->Cell_Proliferation Apoptosis Apoptosis mTOR_Pathway->Apoptosis DNA_Synthesis->Cell_Proliferation

Caption: Proposed mechanism of this compound.

Established Signaling Pathway for Usnic Acid

Usnic_Acid_Pathway Usnic_Acid Usnic Acid ROS ROS Generation Usnic_Acid->ROS PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Usnic_Acid->PI3K_Akt_mTOR VEGFR2 VEGFR2 Signaling Usnic_Acid->VEGFR2 JNK JNK Activation ROS->JNK Mitochondria Mitochondria JNK->Mitochondria Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Caspases Caspase Activation Bax_Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Survival Cell Survival & Proliferation PI3K_Akt_mTOR->Cell_Survival VEGFR2->Cell_Survival

Caption: Anticancer mechanism of Usnic Acid.

Experimental Workflow for Cytotoxicity and Apoptosis Assays

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines Treatment Treat with this compound (or other compounds) Cancer_Cells->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI Staining for Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Analyze IC50, Apoptotic Rate, Protein Levels MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for anticancer activity assessment.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (or comparator compounds) and a vehicle control (e.g., DMSO) for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the desired concentration of this compound for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Western Blot Analysis
  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, p-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Future Directions and Conclusion

The available evidence strongly suggests that this compound is a promising candidate for further preclinical and clinical development as an anticancer agent. Future research should focus on experimentally validating its predicted molecular targets, such as thymidylate synthase and mTOR. Elucidating the precise signaling pathways it modulates to induce apoptosis is critical. Comparative studies with established chemotherapeutics and other natural compounds will further define its therapeutic potential and position in cancer treatment. This guide provides a foundational resource to accelerate these vital research endeavors.

References

A Comparative Metabolomic Guide to Lichens with High and Low Salazinic Acid Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of lichens exhibiting high and low concentrations of salazinic acid. The information presented is collated from various metabolomic studies and is intended to support research and development in natural product chemistry and drug discovery. We will delve into the quantitative differences in key metabolites, detailed experimental protocols for analysis, and the biosynthetic pathways that lead to these variations.

Data Presentation: Comparative Metabolite Content

The following table summarizes the quantitative data on this compound and co-occurring major secondary metabolites in different lichen species, which can be considered as representative of high and low this compound producers. Data is synthesized from studies investigating the influence of environmental factors, such as altitude, on metabolite production.[1][2]

Lichen SpeciesAltitude (m)This compound (µg/mg of dry thallus)Atranorin (µg/mg of dry thallus)Reference
Bulbothrix setschwanensis21001.23 ± 0.081.89 ± 0.12[1]
24001.56 ± 0.112.11 ± 0.15[1]
Everniastrum cirrhatum21002.45 ± 0.171.67 ± 0.11[1]
24003.12 ± 0.221.98 ± 0.14[1]
Parmotrema reticulatum21000.98 ± 0.071.45 ± 0.10[1]
24001.34 ± 0.091.76 ± 0.12[1]

Note: The variation in this compound content is influenced by environmental factors, with higher altitudes generally correlating with increased concentrations of this and other secondary metabolites.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of lichen metabolites.

Sample Collection and Preparation

Lichen samples are collected from their natural habitats. For studies investigating environmental influences, samples of the same species are collected from varying altitudes or geographical locations.[1][3] The collected thalli are carefully cleaned of any debris and are typically air-dried or freeze-dried before extraction.

Metabolite Extraction

A standardized protocol for the extraction of lichen secondary metabolites for LC-MS analysis is as follows:

  • Grinding: A fine powder of the dried lichen thallus is obtained by grinding with a mortar and pestle.[4][5]

  • Solvent Extraction: The powdered lichen material (e.g., 100 mg) is extracted with a suitable solvent, commonly acetone or methanol (e.g., 10 mL).[6] The mixture is agitated for a specified period (e.g., 24 hours) to ensure thorough extraction.[6] Some protocols may involve successive extractions to maximize the yield.[4][5]

  • Filtration and Evaporation: The extract is filtered to remove solid lichen material. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.

  • Sample Preparation for Analysis: The dried extract is redissolved in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration for subsequent analysis.

Chromatographic and Spectrometric Analysis (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of lichen metabolites.[1][7]

  • Chromatographic Separation: The prepared extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used for the separation of lichen phenolics. A gradient elution with a mobile phase consisting of two solvents (e.g., A: water with 0.1% formic acid, and B: acetonitrile with 0.1% formic acid) is employed to separate the metabolites based on their polarity.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for lichen metabolites. The mass spectrometer is operated in both positive and negative ion modes to detect a wide range of compounds. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns of the parent ions, which aids in the structural elucidation of the metabolites.[8][9]

  • Quantification: The quantification of specific metabolites, such as this compound, is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a pure standard of the compound.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative metabolomic analysis of lichens.

experimental_workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Metabolomic Analysis cluster_output Output high_sa High this compound Lichens drying Drying high_sa->drying low_sa Low this compound Lichens low_sa->drying grinding Grinding drying->grinding extraction Solvent Extraction grinding->extraction filtration Filtration & Evaporation extraction->filtration lcms LC-MS/MS Analysis filtration->lcms data_processing Data Processing lcms->data_processing quant_table Quantitative Comparison data_processing->quant_table pathway_analysis Pathway Analysis data_processing->pathway_analysis

Caption: Experimental workflow for comparative lichen metabolomics.

Biosynthetic Pathway of this compound

This compound is a β-orcinol depsidone, a class of polyketide secondary metabolites.[10] Its biosynthesis proceeds through the acetate-malonate pathway, with key enzymatic steps involving polyketide synthases (PKS).[10] The following diagram outlines the generalized biosynthetic pathway leading to this compound.

salazinic_acid_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks orsellinic_acid Orsellinic Acid derivatives pks->orsellinic_acid depside_formation Esterification orsellinic_acid->depside_formation protocetraric_acid_precursor Depside Precursor (e.g., Protocetraric acid precursor) depside_formation->protocetraric_acid_precursor oxidative_cyclization Oxidative Cyclization (P450 monooxygenase) protocetraric_acid_precursor->oxidative_cyclization salazinic_acid This compound oxidative_cyclization->salazinic_acid

Caption: Biosynthesis of this compound.

Comparative Discussion

Lichens with high this compound content are often found in environments with higher levels of abiotic stress, such as high altitudes with increased UV radiation.[1][2] This suggests that this compound, along with other secondary metabolites like atranorin, may play a photoprotective role. The comparative metabolomic data indicates that an upregulation of the acetate-malonate pathway is likely in lichens producing high levels of this compound. This would not only increase the pool of precursors for this compound biosynthesis but also for other related polyketide-derived compounds.

Conversely, lichens with lower this compound content may allocate more resources to primary metabolic processes or the production of other classes of secondary metabolites that are more advantageous in their specific microenvironment. A full comparative metabolomic analysis would likely reveal differences in the abundance of fatty acids, amino acids, and carbohydrates between high and low this compound-producing lichens, reflecting these different metabolic priorities.

Future research employing untargeted metabolomics will be invaluable in elucidating the full spectrum of metabolic differences between these lichen chemotypes and understanding the intricate regulatory networks that govern the production of this compound and other bioactive compounds.

References

Safety Operating Guide

Proper Disposal of Salazinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Salazinic acid, a secondary metabolite derived from lichens, requires careful handling and disposal to ensure laboratory safety and environmental protection.[1][2][3] While specific regulatory disposal guidelines for this compound are not explicitly detailed in publicly available safety data sheets, its chemical nature as an organic acid necessitates adherence to established protocols for hazardous waste management. This guide provides a comprehensive, step-by-step approach to its proper disposal, aligning with general principles of laboratory safety and environmental regulations.

Understanding the Regulatory Framework

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] Generators of chemical waste are responsible for determining if their waste is hazardous and for ensuring its proper management from "cradle-to-grave."[5][6] State and local regulations may also apply and are often more stringent than federal requirements.[5][6][7] Therefore, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Characterization of this compound Waste

Hazard Characteristic Description Relevance to this compound Waste
Ignitability Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or absorption of moisture, and are a fire hazard when ignited.Solid this compound is unlikely to be ignitable, but solutions in flammable organic solvents would be.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year.As an acid, concentrated solutions of this compound may be corrosive. The pH of the waste solution should be tested.
Reactivity Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or generate toxic gases when mixed with water or under other conditions.Unlikely to be reactive in the common sense, but should not be mixed with strong bases or oxidizing agents without careful consideration.
Toxicity Waste that is harmful or fatal when ingested or absorbed. The EPA defines this based on the Toxicity Characteristic Leaching Procedure (TCLP).The specific toxicity of this compound is not well-documented in readily available sources. As a precaution, it should be handled as a potentially toxic substance.

Step-by-Step Disposal Protocol

The following protocol provides a general procedure for the safe disposal of this compound waste. Always consult your institution's EHS guidelines before proceeding.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

2. Waste Segregation:

  • Solid Waste: Collect pure this compound and any grossly contaminated items (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous Solutions: Collect aqueous solutions of this compound in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

    • Organic Solvent Solutions: Collect solutions of this compound in organic solvents (e.g., acetone, methanol used in extractions) in a separate, sealed, and labeled hazardous waste container for flammable organic waste.[8]

3. Neutralization (for aqueous solutions, if permitted):

  • Under controlled conditions and only if approved by your institution's EHS, dilute aqueous solutions of this compound may be neutralized.

  • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[9]

  • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.[10]

  • Caution: Neutralization is an exothermic reaction and may produce gas. Perform this procedure in a fume hood.

  • Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on local regulations and should be collected in a labeled container. Do not pour down the drain unless explicitly authorized by your EHS office. [10]

4. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) present, and the approximate concentration and volume. Follow your institution's specific labeling requirements.

5. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[11]

  • Ensure secondary containment is used to prevent spills.

6. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

SalazinicAcidDisposal cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_solid_path Solid Waste Path cluster_liquid_path Liquid Waste Path cluster_final Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe characterize Characterize Waste: Solid or Liquid? ppe->characterize segregate_solid Segregate Solid Waste characterize->segregate_solid Solid segregate_liquid Segregate Liquid Waste characterize->segregate_liquid Liquid container_solid Place in Labeled Solid Hazardous Waste Container segregate_solid->container_solid solvent_type Aqueous or Organic Solvent? segregate_liquid->solvent_type storage Store in Designated Secondary Containment Area container_solid->storage container_organic Place in Labeled Flammable Organic Waste Container solvent_type->container_organic Organic check_neutralize Consult EHS: Neutralization Permitted? solvent_type->check_neutralize Aqueous container_organic->storage neutralize Neutralize with Weak Base (pH 6-8) check_neutralize->neutralize Yes container_aqueous Place in Labeled Aqueous Hazardous Waste Container check_neutralize->container_aqueous No neutralize->container_aqueous container_aqueous->storage disposal Arrange for EHS Waste Pickup storage->disposal

Caption: Workflow for the proper disposal of this compound waste.

By following these procedures and consulting with your local EHS professionals, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Essential Safety and Logistical Information for Handling Salazinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the safe handling of Salazinic acid based on standard laboratory safety protocols for powdered chemicals and available information on related lichen acids. A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before beginning any work and consult with their institution's Environmental Health and Safety (EHS) department.

This compound is a lichen metabolite and should be handled with care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation as a powder.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Reasoning
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.To prevent skin contact with the powdered acid.
Eye Protection Chemical safety goggles or a full-face shield.To protect eyes from airborne powder and potential splashes.
Body Protection A fully buttoned lab coat, preferably a chemical-resistant one.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of the fine powder, especially when weighing or transferring.

Engineering Controls

Engineering controls are measures designed to isolate the hazard from the worker.

  • Ventilation: All handling of powdered this compound should be performed in a certified chemical fume hood or a powder containment hood. This will minimize the inhalation of airborne particles.

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area in case of accidental exposure.

Operational Plan: Step-by-Step Handling Procedure

A clear and concise operational plan is crucial for minimizing risks during the handling of this compound.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

    • Designate a specific area within the fume hood for handling this compound to contain any potential spills.

  • Weighing and Transfer:

    • Perform all weighing and transfer of this compound powder inside the fume hood.

    • Use a spatula or other appropriate tool to handle the powder. Avoid scooping with weighing paper, which can create dust.

    • Close the container tightly immediately after use.

  • Dissolving:

    • If preparing a solution, add the this compound powder to the solvent slowly to avoid splashing.

    • Stir the solution gently to dissolve the powder.

  • Post-Handling:

    • Wipe down the work area in the fume hood with a damp cloth to remove any residual powder.

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Solid Waste:

    • All solid waste contaminated with this compound, including used weighing paper, contaminated gloves, and disposable lab coats, should be placed in a clearly labeled hazardous waste container.

    • The container should be sealed and stored in a designated satellite accumulation area.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated hazardous waste container for liquid organic waste.

    • Do not pour this compound solutions down the drain.

  • Waste Pickup:

    • Follow your institution's procedures for hazardous waste pickup. Ensure all waste containers are properly labeled with the contents and associated hazards.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Gather Materials & Don PPE VerifyHood Verify Fume Hood Function Prep->VerifyHood Check Weigh Weigh this compound VerifyHood->Weigh Proceed Transfer Transfer to Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve CleanArea Clean Work Area Dissolve->CleanArea Experiment Complete DoffPPE Doff PPE CleanArea->DoffPPE WashHands Wash Hands DoffPPE->WashHands DisposeWaste Dispose of Hazardous Waste WashHands->DisposeWaste

Caption: Workflow for handling this compound.

This comprehensive guide provides the essential information for the safe handling and disposal of this compound. By adhering to these procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment.

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